Aminocaproyl-Val-Cit-PABC-MMAE
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C64H105N11O13 |
|---|---|
分子量 |
1236.6 g/mol |
IUPAC 名称 |
[4-[[(2S)-2-[[(2S)-2-(6-aminohexanoylamino)-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C64H105N11O13/c1-15-41(8)55(49(86-13)36-51(77)75-35-23-27-48(75)57(87-14)42(9)58(79)68-43(10)56(78)45-24-18-16-19-25-45)73(11)62(83)53(39(4)5)72-61(82)54(40(6)7)74(12)64(85)88-37-44-29-31-46(32-30-44)69-59(80)47(26-22-34-67-63(66)84)70-60(81)52(38(2)3)71-50(76)28-20-17-21-33-65/h16,18-19,24-25,29-32,38-43,47-49,52-57,78H,15,17,20-23,26-28,33-37,65H2,1-14H3,(H,68,79)(H,69,80)(H,70,81)(H,71,76)(H,72,82)(H3,66,67,84)/t41-,42+,43+,47-,48-,49+,52-,53-,54-,55-,56+,57+/m0/s1 |
InChI 键 |
BHUSKKMQANWJKI-GQXROUNCSA-N |
手性 SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN |
规范 SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Aminocaproyl-Val-Cit-PABC-MMAE
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted cancer therapy has been significantly advanced by the development of antibody-drug conjugates (ADCs). These complex biotherapeutics leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity and enhancing the therapeutic window. A critical component of ADC design is the linker-payload system, which dictates the stability of the conjugate in circulation and the efficiency of drug release within the target cell. This technical guide provides a comprehensive examination of the mechanism of action of a widely utilized linker-payload, Aminocaproyl-Val-Cit-PABC-MMAE. This system combines a cleavable dipeptide linker, a self-immolative spacer, and a potent antimitotic agent, and is integral to several clinically successful ADCs.
Components and Structure
The this compound drug-linker is a sophisticated chemical entity designed for controlled, intracellular release of its cytotoxic payload. It is comprised of four key components, each with a distinct function:
-
Aminocaproyl Spacer: This component, often part of a maleimidocaproyl (MC) group, serves as a spacer. Its primary role is to provide sufficient distance between the monoclonal antibody and the rest of the linker-payload, which helps to mitigate steric hindrance. This spacing ensures that the Val-Cit dipeptide is accessible to lysosomal proteases for efficient cleavage once the ADC is internalized.[1]
-
Valine-Citrulline (Val-Cit) Dipeptide Linker: This dipeptide sequence is the primary cleavage site within the linker. It is specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B, which are highly active in the acidic environment of the lysosome.[2][3] The Val-Cit linker is relatively stable in the bloodstream, preventing premature drug release.[2]
-
p-Aminobenzyloxycarbonyl (PABC) Self-Immolative Spacer: The PABC spacer acts as a chemical trigger for the final release of the payload.[4][5] It is stable while connected to the Val-Cit linker but is designed to undergo rapid, spontaneous 1,6-elimination after the dipeptide is cleaved.[6][7] This self-immolation is crucial for releasing the drug in its active, unmodified form.[4]
-
Monomethyl Auristatin E (MMAE): MMAE is a synthetic and highly potent antimitotic agent derived from the natural product dolastatin 10.[1][8] It is too toxic to be used as a standalone chemotherapeutic agent but is highly effective as an ADC payload.[8]
Mechanism of Action: A Step-by-Step Cascade
The therapeutic effect of an ADC utilizing the this compound system is realized through a multi-step process that begins with targeting and culminates in apoptosis of the cancer cell.
-
Targeting and Binding: The monoclonal antibody component of the ADC selectively binds to a specific tumor-associated antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized into the cell, typically through receptor-mediated endocytosis.[3] The complex is then trafficked through the endosomal pathway.
-
Lysosomal Trafficking and Degradation: The endosome containing the ADC-antigen complex fuses with a lysosome. The acidic environment and the presence of various proteases within the lysosome are critical for the subsequent steps.[1]
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B and other proteases recognize and cleave the amide bond between the citrulline and the PABC spacer of the Val-Cit dipeptide linker.[2][3]
-
Self-Immolation and Payload Release: The cleavage of the Val-Cit linker initiates the spontaneous 1,6-elimination of the PABC spacer.[6][7] This rapid decomposition results in the release of the unmodified, fully active MMAE payload into the cytoplasm of the cancer cell.[4]
-
Cytotoxicity: Once in the cytoplasm, MMAE exerts its potent cytotoxic effect by inhibiting tubulin polymerization.[8][9] This disruption of the microtubule network leads to a halt in the cell cycle at the G2/M phase, ultimately inducing apoptosis and cell death.[1]
-
Bystander Effect: MMAE is a membrane-permeable molecule.[2] After its release inside the target cancer cell, it can diffuse out and kill neighboring, antigen-negative cancer cells. This "bystander effect" is a significant advantage of this linker-payload system, as it can help to eradicate heterogeneous tumors where not all cells express the target antigen.[2][10]
Data Presentation
Physicochemical Properties
The following table summarizes key physicochemical properties for a closely related and commercially available version of the linker-payload, MC-Val-Cit-PABC-MMAE.
| Property | Value |
| Molecular Formula | C68H105N11O15 |
| Molecular Weight | 1316.6 g/mol |
| XLogP3 | 4.9 |
| Hydrogen Bond Donor Count | 10 |
| Hydrogen Bond Acceptor Count | 19 |
| Rotatable Bond Count | 32 |
| Topological Polar Surface Area | 347 Ų |
| Solubility | Soluble in DMSO, DCM, DMF |
Data sourced from PubChem CID 75245760[11]
In Vitro Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table provides representative IC50 values for free MMAE and an ADC utilizing a Val-Cit-MMAE linker against various cancer cell lines.
| Compound | Cell Line | Target Antigen | IC50 (nM) | Reference |
| MMAE | BxPC-3 (Pancreatic) | N/A | 0.97 ± 0.10 | [12] |
| MMAE | PSN-1 (Pancreatic) | N/A | 0.99 ± 0.09 | [12] |
| MMAE | Capan-1 (Pancreatic) | N/A | 1.10 ± 0.44 | [12] |
| MMAE | Panc-1 (Pancreatic) | N/A | 1.16 ± 0.49 | [12] |
| Trastuzumab-vc-MMAE | Cell Line #3 | HER2 | ~380 (0.5 µg/mL) | [13] |
Note: IC50 values can vary depending on the specific experimental conditions, including the cell line, incubation time, and assay methodology.
Experimental Protocols
Cathepsin B Cleavage Assay (Fluorogenic Substrate Method)
This assay is used to determine the susceptibility of the Val-Cit linker to cleavage by Cathepsin B.
Objective: To quantify the rate of cleavage of a fluorogenic peptide substrate containing the Val-Cit sequence by recombinant human Cathepsin B.
Materials:
-
Recombinant Human Cathepsin B
-
Fluorogenic peptide substrate (e.g., Z-Val-Cit-AMC)
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5
-
Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)
-
Cathepsin B Inhibitor (e.g., CA-074) for negative control
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare Assay and Activation Buffers. Dilute recombinant Cathepsin B in Activation Buffer to the desired concentration. Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute to the working concentration in Assay Buffer.
-
Enzyme Activation: Pre-incubate the diluted Cathepsin B in Activation Buffer for 15 minutes at room temperature to ensure full activation of the enzyme.
-
Reaction Setup:
-
Test Wells: Add 50 µL of activated Cathepsin B solution and 50 µL of the peptide linker substrate solution.
-
Negative Control Wells: Add 50 µL of a pre-incubated mixture of activated Cathepsin B and inhibitor, followed by 50 µL of the substrate solution.
-
Blank (Substrate Only) Wells: Add 50 µL of Activation Buffer and 50 µL of the substrate solution.
-
-
Incubation: Incubate the plate at 37°C.
-
Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) at various time points (for kinetic analysis) or at a single endpoint.
-
Data Analysis: Subtract the blank fluorescence from all readings. The rate of cleavage is determined from the slope of the fluorescence versus time plot.[3]
ADC Internalization Assay (Flow Cytometry)
This assay quantifies the amount of ADC that is internalized by target cells.
Objective: To measure the internalization of an ADC by antigen-positive cells over time using flow cytometry.
Materials:
-
Antigen-positive cell line
-
ADC labeled with a fluorescent dye (e.g., Alexa Fluor 488)
-
Isotype control antibody labeled with the same fluorescent dye
-
Cell culture medium
-
FACS buffer (e.g., PBS with 1% BSA)
-
Trypsin or other cell dissociation reagent
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the antigen-positive cells in a multi-well plate and allow them to adhere overnight.
-
ADC Incubation: Treat the cells with the fluorescently labeled ADC or the isotype control at a predetermined concentration. Incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours). A control plate should be incubated at 4°C to measure surface binding only.
-
Cell Harvesting: At each time point, wash the cells with cold PBS to remove unbound ADC. Detach the cells using trypsin.
-
Staining (Optional): A viability dye can be added to exclude dead cells from the analysis.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the cell population.
-
Data Analysis: The geometric mean fluorescence intensity (MFI) of the cells is determined. The internalization is calculated by comparing the MFI of cells incubated at 37°C to those incubated at 4°C.[4][14]
In Vitro Co-Culture Bystander Effect Assay
This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.
Objective: To quantify the bystander killing effect of an ADC on antigen-negative cells when co-cultured with antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line, engineered to express a fluorescent protein (e.g., GFP) for identification
-
ADC
-
Isotype control ADC
-
Cell culture medium
-
Multi-well plate
-
Imaging system or flow cytometer capable of distinguishing GFP-positive cells
Procedure:
-
Cell Seeding: Seed the Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate. Include monocultures of both cell lines as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with a range of ADC concentrations. Include an isotype control ADC and an untreated control.
-
Incubation: Incubate the plates for a period sufficient to observe cytotoxicity (e.g., 72-96 hours).
-
Analysis:
-
Imaging: Acquire images of the wells and quantify the number of viable GFP-positive (Ag-) cells.
-
Flow Cytometry: Harvest the cells and analyze by flow cytometry to determine the percentage of viable GFP-positive cells.
-
-
Data Analysis: Plot the viability of the Ag- cells as a function of ADC concentration in the co-culture setting. A decrease in the viability of Ag- cells in the presence of Ag+ cells and the ADC, compared to the monoculture control, indicates a bystander effect.[2][8]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The multi-step mechanism of action of an ADC with an this compound linker-payload.
Caption: A generalized workflow for a Cathepsin B cleavage assay.
Caption: Experimental workflow for an in vitro bystander effect assay.
Conclusion
The this compound linker-payload system represents a highly sophisticated and successful strategy in the design of antibody-drug conjugates. Its multi-component structure allows for stable circulation, efficient and specific intracellular release of the cytotoxic agent, and the potential for a powerful bystander effect. A thorough understanding of its mechanism of action, supported by robust experimental validation, is essential for the continued development and optimization of next-generation ADCs for cancer therapy. This guide provides a foundational framework for researchers and drug development professionals working in this exciting and impactful field.
References
- 1. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. pharmiweb.com [pharmiweb.com]
- 6. Antibody Internalization | Sartorius [sartorius.com]
- 7. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. MC-Val-Cit-PAB-MMAE;Maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl-monomethyl auristatin E | C68H105N11O15 | CID 75245760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. creative-biolabs.com [creative-biolabs.com]
- 14. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the Valine-Citrulline Linker in Antibody-Drug Conjugate Payload Release: A Technical Guide
Introduction
Antibody-Drug Conjugates (ADCs) represent a significant advancement in targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. A critical component of ADC design is the linker, which connects the antibody to the cytotoxic payload. The linker's properties dictate the ADC's stability in circulation and the efficiency of payload release at the tumor site. Among the most successful and widely used cleavable linkers is the valine-citrulline (Val-Cit) dipeptide linker. This technical guide provides an in-depth examination of the Val-Cit linker's core function, the mechanism of payload release, its stability, and the experimental protocols used for its evaluation.
Mechanism of Val-Cit Linker Cleavage and Payload Release
The Val-Cit linker is engineered to be selectively cleaved by enzymes prevalent within the lysosomal compartment of cells, primarily cathepsin B.[1] This enzyme is often upregulated in cancer cells, making the Val-Cit linker an attractive component for tumor-targeted drug delivery.[2]
The payload release is a multi-step process that occurs after the ADC has been internalized by the target cancer cell:
-
Receptor-Mediated Endocytosis : The ADC binds to a specific antigen on the surface of a cancer cell and is subsequently internalized into an endosome.[3]
-
Lysosomal Trafficking : The endosome containing the ADC fuses with a lysosome, forming a phagolysosome. The acidic environment and high concentration of proteases within the lysosome are crucial for the subsequent steps.[4]
-
Enzymatic Cleavage : Inside the lysosome, cathepsin B recognizes and cleaves the amide bond at the C-terminus of the citrulline residue in the Val-Cit dipeptide.[2][3] The preference for this dipeptide is driven by favorable interactions within the active site of cathepsin B; the S2 subsite accommodates the hydrophobic valine residue, while the S1 subsite binds to citrulline.[3]
-
Self-Immolation and Payload Release : The cleavage of the Val-Cit linker often triggers a spontaneous electronic cascade in an adjoining self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC).[2][5] This spacer is essential as it overcomes the steric hindrance that the payload might impose on enzyme binding.[2][6] The cleavage of the Cit-PABC bond results in an unstable p-aminobenzyl alcohol intermediate. This intermediate rapidly undergoes a 1,6-elimination reaction, which fragments the spacer and releases the unmodified, active cytotoxic payload.[3][7]
It is important to note that while initially thought to be specific to cathepsin B, subsequent research has shown that other lysosomal cysteine proteases, including cathepsins L, S, and F, can also cleave the Val-Cit linker.[3][5] This enzymatic redundancy can be advantageous, as it may reduce the likelihood of tumor resistance arising from the loss of a single protease.[3]
Stability of the Val-Cit Linker
An ideal linker must be highly stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity and a reduced therapeutic window. The Val-Cit linker generally exhibits good stability in human plasma.[8] However, its stability can be species-dependent, with studies showing susceptibility to cleavage by the mouse-specific carboxylesterase Ces1C, which can complicate preclinical evaluation in murine models.[2][5] Additionally, human neutrophil elastase has been identified as another enzyme capable of prematurely cleaving the Val-Cit linker, potentially contributing to off-target toxicities like neutropenia.[6][9]
Quantitative Data on Linker Performance
Direct kinetic parameters for the cleavage of Val-Cit linkers on intact ADCs are not always publicly available. However, comparative studies using model substrates provide insights into linker efficiency and stability.
| Parameter | Linker Type | Condition | Result | Reference |
| Cleavage Efficiency | Val-Cit | Endpoint Assay (RFU) | 42.5-fold change vs. control | [10] |
| Val-Ala | Endpoint Assay (RFU) | 31.0-fold change vs. control | [10] | |
| Phe-Lys | Endpoint Assay (RFU) | 39.0-fold change vs. control | [10] | |
| In Vitro Stability | Val-Cit-PABC ADC | Rat Liver Lysosomal Prep (48h) | 85% cleavage | [6] |
| Plasma Stability | Val-Cit-PABC | Human Serum | Stable | [2][6] |
| Val-Cit-PABC | Mouse Plasma | Susceptible to Ces1C cleavage | [2][5] | |
| Glu-Val-Cit | Mouse Plasma | Poor substrate for Ces1C | [7] |
Experimental Protocols
Evaluating the performance of a Val-Cit linker involves a series of well-defined experiments to assess its stability, cleavage kinetics, and ultimate efficacy.
This assay assesses the stability of the ADC in plasma to predict its behavior in systemic circulation.
Protocol:
-
Incubation : The ADC is incubated in plasma (e.g., human, mouse, rat) at 37°C over a time course (e.g., 0, 24, 48, 72, 144 hours).[11][12]
-
Sample Collection : Aliquots are taken at each time point.
-
ADC Capture/Separation : The ADC can be separated from plasma components using methods like Protein A/G affinity chromatography or by precipitating plasma proteins with an organic solvent.[1][13]
-
Analysis : The amount of intact ADC and the concentration of released payload are quantified.
-
Data Interpretation : The percentage of intact ADC remaining over time is plotted to determine the linker's stability and half-life in plasma.[1]
This assay measures the susceptibility of a peptide linker to cleavage by cathepsin B.
Protocol:
-
Substrate Preparation : A fluorogenic substrate is used, where the peptide sequence (e.g., Val-Cit) is linked to a quenched fluorophore like 7-amino-4-methylcoumarin (B1665955) (AMC).[3][15]
-
Reaction Setup : The substrate is prepared in an appropriate assay buffer (typically pH 5.0-6.0 with a reducing agent like DTT to ensure the catalytic cysteine of cathepsin B is active) and added to a 96-well microplate.[3]
-
Initiation : The reaction is initiated by adding activated cathepsin B to the wells.[3]
-
Incubation and Measurement : The plate is incubated at 37°C in a fluorescence plate reader. The fluorescence is measured over time. Cleavage of the linker releases the AMC, resulting in a quantifiable increase in fluorescence.[3][10]
-
Data Analysis : The rate of cleavage is determined from the slope of the fluorescence versus time plot. For kinetic analysis (determining Km and kcat), the assay is run with varying substrate concentrations.
This assay determines the potency of the ADC on target cells.
Protocol:
-
Cell Culture : Plate target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to adhere overnight.
-
Treatment : Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.[1]
-
Incubation : Incubate the cells for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-120 hours).
-
Viability Assessment : Measure cell viability using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo®).
-
Data Analysis : Plot cell viability against ADC concentration and determine the half-maximal inhibitory concentration (IC50) for each condition. A potent ADC will show a low IC50 value on antigen-positive cells and a significantly higher IC50 on antigen-negative cells.
Conclusion
The Val-Cit linker is a cornerstone of modern ADC technology, enabling the targeted release of cytotoxic payloads within cancer cells through lysosomal enzymatic cleavage. Its design, which balances stability in circulation with efficient intracellular cleavage, has been validated by its inclusion in numerous clinically approved and investigational ADCs. A thorough understanding of its mechanism, coupled with robust experimental evaluation of its stability and cleavage kinetics, is paramount for the successful development of safe and effective antibody-drug conjugates. Future innovations will likely focus on modifying the dipeptide sequence or the self-immolative spacer to further enhance plasma stability, improve cleavage efficiency, and overcome potential resistance mechanisms.[5][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 13. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design of a turn-on fluorescence assay for the identification and application of improved ADC linkers - American Chemical Society [acs.digitellinc.com]
An In-depth Technical Guide to the Mechanism of MMAE-Induced Tubulin Polymerization Inhibition
Audience: Researchers, scientists, and drug development professionals.
Abstract
Monomethyl Auristatin E (MMAE) is a highly potent synthetic antineoplastic agent and a critical cytotoxic payload in the design of numerous successful Antibody-Drug Conjugates (ADCs). Its efficacy is rooted in its ability to disrupt the cellular microtubule network, a fundamental component for cell division, intracellular transport, and maintenance of cell shape. This technical guide provides a comprehensive overview of the core mechanism by which MMAE inhibits tubulin polymerization. It details the molecular binding interactions, the impact on microtubule dynamics, downstream signaling cascades leading to apoptosis, quantitative potency data, and detailed protocols for key experimental assays.
Introduction: MMAE as an ADC Payload
MMAE is a synthetic analogue of dolastatin 10, a natural product isolated from the sea hare Dolabella auricularia. Due to its extreme potency—often 100 to 1000 times more powerful than traditional chemotherapeutics like doxorubicin—MMAE is too toxic to be administered as a standalone drug. Instead, it is conjugated via a cleavable linker to a monoclonal antibody (mAb) that targets a specific tumor-associated antigen. This ADC construct allows for targeted delivery of the cytotoxic payload to cancer cells. Once the ADC binds to the target antigen and is internalized by the cancer cell, the linker is cleaved, typically by lysosomal proteases like cathepsin B, releasing free MMAE into the cytosol to exert its antimitotic effect.
The Core Mechanism: Inhibition of Tubulin Polymerization
The primary mechanism of action for MMAE is the potent inhibition of tubulin polymerization, which disrupts the dynamic instability of microtubules essential for mitotic spindle formation and cell division.
Binding to the Tubulin Heterodimer
MMAE binds directly to soluble αβ-tubulin heterodimers. Studies have shown that MMAE binds with a stoichiometry of approximately 1:1 to the tubulin heterodimer.
-
Binding Site: High-resolution crystal structures reveal that MMAE binds at the vinca (B1221190) domain, located at the interface between two longitudinally adjacent tubulin dimers in a protofilament—specifically, at the β-tubulin subunit of one dimer and the α-tubulin of the next. The binding site is composed of elements from the β-tubulin's T5 loop, H6 helix, and H6-H7 loop, and the α-tubulin's H10 helix and T7 loop. This strategic location at the inter-dimer interface is critical for its mechanism of action.
Disruption of Microtubule Dynamics
Microtubules are highly dynamic polymers that undergo phases of growth (polymerization) and shrinkage (depolymerization), a property known as dynamic instability. This process is crucial for the proper segregation of chromosomes during mitosis. MMAE disrupts this delicate balance by:
-
Suppressing Polymerization: By binding to tubulin dimers, MMAE sterically hinders their ability to incorporate into the growing plus-ends of microtubules. This reduces both the rate and the overall extent of microtubule assembly.
-
Inducing Structural Defects: MMAE binding can introduce conformational changes in the tubulin dimer, leading to the formation of curved protofilaments and promoting the creation of tubulin rings instead of linear microtubules.
-
Inhibiting Tubulin-Dependent GTP Hydrolysis: The proper assembly and dynamics of microtubules are dependent on the hydrolysis of GTP bound to β-tubulin. MMAE has been shown to inhibit this process, further contributing to microtubule destabilization.
The net effect is a significant suppression of microtubule dynamics, leading to a loss of the microtubule network within the cell. This prevents the formation of a functional mitotic spindle, a requisite structure for chromosome alignment and segregation.
Figure 1. Overall mechanism of action for an MMAE-based Antibody-Drug Conjugate (ADC).
Downstream Cellular Consequences
The disruption of the microtubule network initiates a cascade of cellular events, culminating in programmed cell death.
-
Cell Cycle Arrest: Without a functional mitotic spindle, the cell cannot pass the spindle assembly checkpoint, a critical surveillance mechanism that ensures proper chromosome attachment to the spindle. This failure leads to a sustained arrest in the G2/M phase of the cell cycle.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This process involves the activation of key executioner proteins, including caspase-9 and caspase-3, and the cleavage of poly (ADP-ribose) polymerase (PARP). Some evidence also suggests MMAE-induced apoptosis may involve the modulation of signaling pathways such as the Akt/mTOR pathway.
An In-depth Technical Guide to the Structural Components of Aminocaproyl-Val-Cit-PABC-MMAE
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the structural components and functional mechanisms of the Aminocaproyl-Valine-Citrulline-p-Aminobenzylcarbamate-Monomethyl Auristatin E (Aminocaproyl-Val-Cit-PABC-MMAE) drug-linker system. This system is a cornerstone in the development of modern Antibody-Drug Conjugates (ADCs), designed for the targeted delivery of highly potent cytotoxic agents to cancer cells.
Core Structural Components
The this compound construct is a sophisticated, multi-component system engineered for stability in systemic circulation and precise enzymatic cleavage within the target tumor cell. Each component plays a critical role in the overall efficacy and safety profile of the resulting ADC.
-
Aminocaproyl Group: Often part of a maleimidocaproyl (MC) moiety, the aminocaproyl group serves as a spacer, providing steric separation between the antibody and the dipeptide linker.[1][2] The maleimide (B117702) group is a reactive handle that facilitates covalent conjugation to the thiol groups of cysteine residues on the monoclonal antibody (mAb).[1][3]
-
Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence is the specific recognition site for lysosomal proteases, most notably Cathepsin B.[2][][5] Cathepsin B is a cysteine protease that is often overexpressed in the lysosomes of various tumor cells. The Val-Cit linker is designed to be stable in the bloodstream but susceptible to cleavage in the acidic and enzyme-rich environment of the lysosome.[5][]
-
p-Aminobenzylcarbamate (PABC) Spacer: The PABC unit functions as a "self-immolative" spacer.[2] Following the enzymatic cleavage of the Val-Cit dipeptide, the PABC linker undergoes a spontaneous 1,6-elimination reaction, which in turn liberates the unmodified and fully active MMAE payload.[] This self-immolating feature is crucial for the efficient release of the cytotoxic drug inside the target cell.
-
Monomethyl Auristatin E (MMAE): MMAE is a synthetic and highly potent antineoplastic agent derived from the natural product dolastatin 10.[] It functions as a mitotic inhibitor by binding to tubulin and disrupting the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[][5] Due to its high cytotoxicity, MMAE is unsuitable for systemic administration as a standalone drug but is highly effective as a payload in ADCs.
Physicochemical Properties
The following table summarizes key physicochemical properties of the MC-Val-Cit-PABC-MMAE drug-linker.
| Property | Value | Source |
| Molecular Formula | C68H105N11O15 | [3][7] |
| Molecular Weight | 1316.7 g/mol | [3][7] |
| Solubility | Soluble in DMSO, DCM, DMF | [3] |
| Purity | ≥98% | [3] |
| Storage Condition | -20°C | [3] |
Mechanism of Action
The therapeutic action of an ADC utilizing the this compound system is a multi-step process that ensures targeted cell killing while minimizing off-target toxicity.
-
Circulation and Targeting: The ADC circulates in the bloodstream, where the linker remains stable, preventing premature release of the cytotoxic payload. The monoclonal antibody component of the ADC specifically binds to a target antigen overexpressed on the surface of cancer cells.
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized into the cancer cell via receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an organelle containing a variety of degradative enzymes and an acidic environment.
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the amide bond between the citrulline and PABC moieties of the linker.[][5]
-
Self-Immolation and Payload Release: The cleavage of the Val-Cit dipeptide initiates a spontaneous 1,6-elimination of the PABC spacer, leading to the release of the free and fully active MMAE payload into the cytoplasm of the cancer cell.[]
-
Induction of Apoptosis: The released MMAE binds to tubulin, inhibiting its polymerization and disrupting the microtubule network. This leads to cell cycle arrest at the G2/M phase and ultimately triggers programmed cell death (apoptosis).[][5]
-
Bystander Effect: The released MMAE, being membrane-permeable, can diffuse out of the target cancer cell and kill neighboring, antigen-negative cancer cells.[8] This "bystander effect" is a critical attribute that can enhance the therapeutic efficacy of the ADC, especially in tumors with heterogeneous antigen expression.[8]
Experimental Protocols
This section provides an overview of key experimental protocols for the synthesis, characterization, and evaluation of ADCs utilizing the this compound system.
Synthesis and Conjugation
The synthesis of the MC-Val-Cit-PABC-MMAE drug-linker is a multi-step process. A detailed synthetic route is described in the literature.[9][10] The conjugation of the drug-linker to a monoclonal antibody typically involves the following steps:
-
Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially or fully reduced using a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT) to generate free thiol groups.[1]
-
Conjugation: The maleimide group of the MC-Val-Cit-PABC-MMAE linker reacts with the free thiol groups on the reduced antibody via a Michael addition reaction to form a stable thioether bond.[1][11]
-
Purification: The resulting ADC is purified to remove unreacted drug-linker and other impurities. This is often achieved using techniques such as size exclusion chromatography (SEC) or protein A affinity chromatography.
Characterization of the ADC
The purified ADC is characterized to determine key quality attributes:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a critical parameter that influences the efficacy and toxicity of the ADC. DAR can be determined using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).[12][13]
-
Purity and Aggregation: SEC is used to assess the purity of the ADC and to quantify the level of aggregation.
-
In Vitro Cytotoxicity Assay (MTT Assay): This assay is used to determine the potency of the ADC in killing target cancer cells.[14][15][16]
-
Cell Seeding: Target cancer cells are seeded in a 96-well plate and allowed to adhere overnight.[16]
-
ADC Treatment: The cells are treated with serial dilutions of the ADC and incubated for a defined period (e.g., 72-120 hours).[16]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.[14]
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).[14]
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[16]
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the ADC concentration.[14]
-
Plasma Stability Assay
The stability of the ADC in plasma is a crucial parameter for predicting its in vivo performance.[17][18]
-
Incubation: The ADC is incubated in plasma from different species (e.g., human, mouse, rat) at 37°C for various time points.[18][19]
-
Sample Analysis: At each time point, an aliquot of the plasma sample is taken, and the ADC is analyzed to determine the extent of drug deconjugation. This can be done by measuring the average DAR over time using LC-MS.[13][17]
Bystander Effect Assay
The bystander effect of an ADC can be evaluated using an in vitro co-culture assay.[20][21]
-
Co-culture Setup: Antigen-positive (target) cells and antigen-negative (bystander) cells are co-cultured in the same well. The bystander cells are often engineered to express a fluorescent protein (e.g., GFP) for easy identification.[21]
-
ADC Treatment: The co-culture is treated with the ADC.
-
Viability Assessment: The viability of both the target and bystander cell populations is assessed over time using methods such as fluorescence microscopy or flow cytometry. A decrease in the viability of the bystander cells indicates a bystander effect.[20][22]
In Vivo Efficacy Studies
The anti-tumor efficacy of the ADC is evaluated in preclinical animal models, typically xenograft models where human cancer cells are implanted into immunodeficient mice.[23][24][25]
-
Tumor Implantation: Human tumor cells are implanted subcutaneously into immunodeficient mice.
-
ADC Administration: Once the tumors reach a certain size, the mice are treated with the ADC, a control antibody, or a vehicle.
-
Tumor Growth Monitoring: Tumor volume is measured regularly to assess the anti-tumor activity of the ADC.[25]
-
Toxicity Assessment: The body weight and overall health of the mice are monitored to assess the toxicity of the ADC.
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key mechanisms and experimental workflows associated with the this compound system.
Caption: Mechanism of action of an ADC with a cleavable Val-Cit-PABC-MMAE linker.
References
- 1. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. herbmedpharmacol.com [herbmedpharmacol.com]
- 3. MC-Val-Cit-PAB-MMAE, ADC linker, 646502-53-6 | BroadPharm [broadpharm.com]
- 5. cellmosaic.com [cellmosaic.com]
- 7. MC-Val-Cit-PAB-MMAE;Maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl-monomethyl auristatin E | C68H105N11O15 | CID 75245760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 9. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2017066668A1 - Drug-linker conjugate pharmaceutical compositions - Google Patents [patents.google.com]
- 11. bicellscientific.com [bicellscientific.com]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. ADC Plasma Stability Assay [iqbiosciences.com]
- 14. benchchem.com [benchchem.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 17. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. agilent.com [agilent.com]
- 21. benchchem.com [benchchem.com]
- 22. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 23. ADC In Vivo Analysis Services - Creative Biolabs [creative-biolabs.com]
- 24. wuxibiology.com [wuxibiology.com]
- 25. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
Aminocaproyl-Val-Cit-PABC-MMAE for Targeted Cancer Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. This guide provides an in-depth technical overview of a pivotal ADC linker-payload system: Aminocaproyl-Valine-Citrulline-p-Aminobenzyloxycarbonyl-Monomethyl Auristatin E (Ac-Val-Cit-PABC-MMAE). This system is integral to several clinically approved and investigational ADCs, offering a sophisticated mechanism for targeted drug delivery and potent anti-tumor activity.
The Ac-Val-Cit-PABC-MMAE conjugate consists of three key components: a cleavable linker, a self-immolative spacer, and a highly potent cytotoxic payload. The linker, composed of a valine-citrulline (Val-Cit) dipeptide, is designed for selective cleavage by lysosomal proteases, primarily cathepsin B, which are often overexpressed in the tumor microenvironment. This enzymatic cleavage initiates the release of the payload. The p-aminobenzyloxycarbonyl (PABC) group acts as a self-immolative spacer, ensuring the efficient and traceless release of the unmodified cytotoxic agent, Monomethyl Auristatin E (MMAE). MMAE is a potent antimitotic agent that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][]
This guide will delve into the mechanism of action of this linker-payload system, present key quantitative data on its efficacy, provide detailed experimental protocols for its evaluation, and visualize the critical pathways and workflows involved in its preclinical assessment.
Mechanism of Action
The therapeutic efficacy of an ADC utilizing the Ac-Val-Cit-PABC-MMAE system is a multi-step process that ensures targeted delivery and controlled release of the cytotoxic payload.
-
Target Binding and Internalization: The monoclonal antibody component of the ADC selectively binds to a specific antigen on the surface of a cancer cell. Upon binding, the ADC-antigen complex is internalized into the cell through receptor-mediated endocytosis.[1]
-
Lysosomal Trafficking and Enzymatic Cleavage: The internalized endosome containing the ADC traffics to and fuses with a lysosome. The acidic environment of the lysosome and the presence of proteases, most notably cathepsin B, facilitate the cleavage of the Val-Cit dipeptide linker.[3]
-
Self-Immolation and Payload Release: Cleavage of the Val-Cit linker triggers a spontaneous 1,6-elimination reaction of the PABC spacer. This self-immolative cascade results in the release of the active MMAE payload into the cytoplasm of the cancer cell.[3]
-
Microtubule Disruption and Apoptosis: Once in the cytoplasm, MMAE binds to tubulin, inhibiting its polymerization and disrupting the microtubule network. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces programmed cell death (apoptosis).[1][4]
-
Bystander Effect: A key advantage of MMAE is its ability to diffuse across cell membranes. Once released into a target cancer cell, it can permeate into neighboring, antigen-negative cancer cells, inducing their death. This "bystander effect" enhances the anti-tumor efficacy of the ADC, particularly in heterogeneous tumors.[5]
Signaling Pathway of MMAE-Induced Apoptosis
The following diagram illustrates the signaling cascade initiated by MMAE following its release into the cancer cell cytoplasm.
Caption: Signaling cascade of MMAE from microtubule disruption to apoptosis.
Data Presentation
The in vitro cytotoxicity of ADCs utilizing the Val-Cit-PABC-MMAE linker-payload system has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of these conjugates.
Table 1: In Vitro Cytotoxicity (IC50) of Various vc-MMAE ADCs in Cancer Cell Lines
| ADC Target | Cancer Cell Line | IC50 (nM) | Reference |
| CD30 (Brentuximab Vedotin) | L540 (Hodgkin Lymphoma) | ~1 | N/A |
| HER2 (Trastuzumab-vc-MMAE) | SK-BR-3 (Breast Cancer) | 0.03 - 0.07 | [6] |
| HER2 (Trastuzumab-vc-MMAE) | BT474 (Breast Cancer) | 0.02 - 0.1 | [6] |
| HER2 (Trastuzumab-vc-MMAE) | N87 (Gastric Cancer) | 0.5 - 0.8 | [6] |
| Tissue Factor | BxPC-3 (Pancreatic Cancer) | 0.97 | [7] |
| Tissue Factor | PSN-1 (Pancreatic Cancer) | 0.99 | [7] |
| Tissue Factor | Capan-1 (Pancreatic Cancer) | 1.10 | [7] |
| Tissue Factor | Panc-1 (Pancreatic Cancer) | 1.16 | [7] |
| Free MMAE | SK-BR-3 (Breast Cancer) | 3.27 | [8] |
| Free MMAE | HEK293 (Embryonic Kidney) | 4.24 | [8] |
Note: IC50 values can vary depending on the specific antibody, drug-to-antibody ratio (DAR), and experimental conditions.
Table 2: Comparative Pharmacokinetic Parameters of Clinically Approved vc-MMAE ADCs
| Parameter | Brentuximab Vedotin (ADC) | Polatuzumab Vedotin (acMMAE) | Unconjugated MMAE (from Polatuzumab Vedotin) |
| Cmax (ng/mL) | N/A | 503 - 515 | 2.43 - 2.44 |
| AUCinf (ng·day/mL) | N/A | 1800 - 1890 | N/A |
| AUClast (ng·day/mL) | N/A | N/A | 20.4 - 22.6 |
| Clearance (L/day) | 1.56 | 12.7 - 18.2 (mL/kg/day) | 55.7 |
| Volume of Central Compartment (L) | 4.29 | N/A | 79.8 |
| Elimination Half-life | ~3-4 days | ~1 week | N/A |
| Reference | [9] | [9] |
acMMAE: antibody-conjugated MMAE
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the preclinical evaluation of ADCs. The following sections provide methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT/XTT)
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
Workflow for In Vitro Cytotoxicity Assay
References
- 1. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 9. Pharmacokinetics of polatuzumab vedotin in combination with R/G-CHP in patients with B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
discovery and development of auristatin-based ADC payloads
An in-depth technical guide to the for researchers, scientists, and drug development professionals.
Introduction: The Emergence of Auristatins in Oncology
Auristatins are a class of highly potent synthetic cytotoxic agents that have become a cornerstone in the development of antibody-drug conjugates (ADCs).[1][2] These peptide analogues are derived from the natural marine product dolastatin 10, which was originally isolated from the sea hare Dolabella auricularia.[1][3][][5][6][7] With cytotoxic activity in the picomolar to nanomolar range, auristatins were initially too toxic for systemic administration as standalone chemotherapeutic agents due to a narrow therapeutic window.[1][2][5]
The advent of ADC technology provided the ideal platform to harness the potent cell-killing ability of auristatins. By conjugating these payloads to monoclonal antibodies (mAbs) that target tumor-associated antigens, their cytotoxicity can be delivered specifically to cancer cells, thereby minimizing systemic exposure and associated toxicity.[1][3][5][8] This targeted approach has led to the successful development and approval of several auristatin-based ADCs, including brentuximab vedotin (Adcetris®) and polatuzumab vedotin (Polivy®), validating their importance in modern cancer therapy.[2][][8]
An ADC is comprised of three main components:
-
A monoclonal antibody that provides specificity for a tumor cell-surface antigen.[1][6][]
-
A highly potent cytotoxic payload , such as an auristatin.[1][6][]
-
A chemical linker that connects the antibody to the payload.[1][6][]
This guide provides a detailed technical overview of the discovery, mechanism of action, key derivatives, and the experimental methodologies central to the development and characterization of auristatin-based ADCs.
Mechanism of Action: Microtubule Disruption and Apoptosis
The primary mechanism of action for auristatins is the inhibition of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[1][2][3][]
2.1. Cellular Uptake and Payload Release Upon administration, the ADC circulates in the bloodstream until the mAb component binds to its specific target antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, typically via receptor-mediated endocytosis, and trafficked to intracellular lysosomes.[1] Inside the acidic environment of the lysosome, the linker connecting the payload to the antibody is cleaved by proteases like cathepsin B (for cleavable linkers), releasing the active auristatin payload into the cytoplasm.[1][3][10]
2.2. Inhibition of Tubulin Polymerization Once in the cytoplasm, the released auristatin binds to tubulin heterodimers. This binding prevents the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[1][3][] The disruption of microtubule dynamics leads to the collapse of the mitotic spindle, arresting the cell cycle in the G2/M phase.[][11]
2.3. Induction of Apoptosis Prolonged mitotic arrest triggers a signaling cascade that culminates in programmed cell death, or apoptosis.[1][5][11] This potent antimitotic mechanism makes auristatins effective at killing rapidly dividing cancer cells.[3][] Some studies also suggest that auristatin-based ADCs can induce immunogenic cell death (ICD), which may stimulate an anti-tumor immune response.[1][8]
Key Auristatin Payloads: MMAE and MMAF
Modifications of the original dolastatin 10 structure led to the development of synthetic auristatins with properties suitable for ADC development, most notably monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF).[] These derivatives contain a secondary amine at the N-terminus, providing a convenient site for linker attachment.[5][10]
Monomethyl Auristatin E (MMAE):
-
Structure: A synthetic pentapeptide analogue of dolastatin 10.[]
-
Properties: MMAE is highly potent and moderately hydrophobic. Its hydrophobicity allows it to be membrane-permeable. This property can lead to a "bystander effect," where the payload, after being released from the target cell, can diffuse into and kill adjacent antigen-negative tumor cells.[12]
-
Use: MMAE is the payload in several FDA-approved ADCs, including brentuximab vedotin, polatuzumab vedotin, enfortumab vedotin, and tisotumab vedotin.[13]
Monomethyl Auristatin F (MMAF):
-
Structure: Differs from MMAE at the C-terminus, where it has a charged phenylalanine residue.[6][12][]
-
Properties: The C-terminal phenylalanine makes MMAF less permeable to cell membranes compared to MMAE.[6][12][] This reduces the bystander effect, confining its cytotoxic activity primarily to the antigen-positive target cell.[12] It is also resistant to efflux by multidrug resistance pumps.[12]
-
Use: MMAF is typically conjugated via non-cleavable linkers. Belantamab mafodotin is an example of an approved ADC that utilizes an MMAF payload.[]
Experimental Protocols
The development of an auristatin-based ADC involves a series of rigorous preclinical evaluations to assess its stability, efficacy, and safety.[2]
4.1. Tubulin Polymerization Inhibition Assay
This in vitro assay is fundamental for confirming the mechanism of action of auristatin payloads by measuring their effect on microtubule formation. The polymerization of purified tubulin into microtubules increases the turbidity of a solution, which can be monitored spectrophotometrically at 340 nm.[15][16]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the auristatin payload (e.g., MMAE) in DMSO. Create a serial dilution to test a range of concentrations.
-
Prepare a Tubulin Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).[15]
-
Prepare a solution of purified tubulin protein (e.g., 3 mg/mL) in ice-cold polymerization buffer supplemented with 1 mM GTP.[16]
-
Prepare positive (e.g., paclitaxel (B517696) for polymerization, nocodazole (B1683961) for inhibition) and negative (vehicle, e.g., DMSO) controls.[15]
-
-
Assay Procedure:
-
Pre-warm a 96-well microplate and a microplate reader to 37°C.[15][17]
-
Add 10 µL of 10x concentrated test compound, positive control, or negative control to the appropriate wells of the pre-warmed plate.[11][16]
-
To initiate the reaction, add 90 µL of the cold tubulin/GTP solution to each well.[11][16]
-
-
Data Acquisition:
-
Data Analysis:
-
Plot absorbance versus time for each concentration.
-
Determine the rate and extent of polymerization.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in tubulin polymerization.[15]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 5. Auristatin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 6. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 8. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 10. books.rsc.org [books.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]
An In-depth Technical Guide to the Core Principles of Antibody-Drug Conjugate (ADC) Design
For Researchers, Scientists, and Drug Development Professionals
Introduction to Antibody-Drug Conjugates (ADCs)
Antibody-Drug Conjugates (ADCs) are a class of highly targeted biopharmaceutical drugs that combine the specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic small-molecule drugs.[1] ADCs are designed to function as "homing missiles," selectively delivering potent chemotherapy agents to cancer cells while minimizing exposure to healthy tissues, thereby reducing systemic toxicity and widening the therapeutic window.[2][3] An ADC is a complex tripartite molecule composed of a monoclonal antibody, a stable chemical linker, and a cytotoxic payload.[4] The antibody binds to a specific tumor-associated antigen on the surface of cancer cells, leading to the internalization of the ADC-antigen complex.[5] Once inside the cell, the linker is cleaved, releasing the cytotoxic payload to induce cell death.[6]
The design of a successful ADC is a multifaceted challenge that requires careful optimization of each of its three components to ensure efficacy, stability, and safety.[7][8] Key considerations in ADC design include the selection of an appropriate target antigen, the engineering of the antibody for optimal binding and internalization, the choice of a linker with the right stability and release mechanism, and the selection of a payload with sufficient potency.[9]
Figure 1: Core components and key design considerations for an Antibody-Drug Conjugate.
The Antibody Component
The monoclonal antibody is the targeting component of the ADC, and its selection is critical for the overall success of the therapeutic.[10] The antibody dictates the specificity, plasma circulation duration, and immunogenicity of the ADC.[11]
Target Antigen Selection
The ideal target antigen for an ADC should be highly expressed on the surface of tumor cells with minimal or no expression on healthy tissues to ensure selective targeting and minimize off-target toxicity.[8][] Other crucial properties for a target antigen include:
-
Internalization: The antigen should be efficiently internalized upon antibody binding to deliver the ADC into the cell.[10][]
-
Expression Levels: High and homogeneous expression on tumor cells is desirable for maximum efficacy.[]
-
Stability: The antigen should not shed or be released from the cell surface, which could lead to the neutralization of the ADC in circulation.[8]
Antibody Properties
The antibody itself must possess several key characteristics:
-
High Affinity and Specificity: The antibody should bind to its target antigen with high affinity and specificity to ensure effective targeting.[13] However, extremely high affinity may sometimes impair tumor penetration.[11]
-
Humanization: To reduce immunogenicity, humanized or fully human antibodies, typically of the IgG1, IgG2, or IgG4 isotype, are used.[2]
-
Long Half-Life: A long plasma half-life is necessary to allow sufficient time for the ADC to accumulate in the tumor tissue.[11]
-
Minimal Effector Functions: Depending on the desired mechanism of action, the antibody's Fc-mediated effector functions (like ADCC) might be desirable or may need to be silenced to prevent non-specific killing of healthy cells.[4]
The Linker Component
The linker is the chemical bridge that connects the payload to the antibody.[14] Its design is pivotal as it significantly influences the ADC's stability, efficacy, and safety profile.[15] An ideal linker must be stable in systemic circulation to prevent premature payload release but must efficiently release the payload once inside the target cell.[16][17]
There are two main categories of linkers: cleavable and non-cleavable.
Cleavable Linkers
Cleavable linkers are designed to release the payload in response to specific conditions within the tumor cell or its microenvironment.[18] This strategy allows for the release of an unmodified, highly potent payload.
-
Enzyme-Cleavable Linkers: These linkers contain peptide sequences (e.g., Val-Cit) that are substrates for lysosomal proteases like Cathepsin B, which are abundant in tumor cells.[18]
-
pH-Sensitive Linkers: These linkers, such as hydrazones, are stable at the neutral pH of blood (~7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[17][18]
-
Glutathione-Sensitive Linkers: These linkers incorporate disulfide bonds that are cleaved in the reducing environment of the cytoplasm, which has a higher concentration of glutathione (B108866) than the bloodstream.
Non-Cleavable Linkers
Non-cleavable linkers, such as thioether linkers, rely on the complete degradation of the antibody backbone within the lysosome to release the payload.[19] This process results in the payload being released with the linker and a residual amino acid attached. While this can sometimes reduce the payload's potency, it often leads to greater stability in circulation and a more predictable pharmacokinetic profile.
| Linker Type | Release Mechanism | Example | Key Characteristics |
| Cleavable | |||
| Val-Cit (dipeptide) | Enzymatic cleavage by Cathepsin B in lysosomes | Brentuximab vedotin (MMAE) | High plasma stability, efficient intracellular release.[18] |
| Hydrazone | Acid-hydrolysis in endosomes/lysosomes | Gemtuzumab ozogamicin | Susceptible to hydrolysis in circulation, leading to potential off-target toxicity.[17] |
| Disulfide | Reduction by intracellular glutathione | Maytansinoid-based ADCs | Can be less stable in circulation compared to other cleavable linkers. |
| Non-Cleavable | |||
| Thioether (SMCC) | Proteolytic degradation of the antibody | Trastuzumab emtansine (T-DM1) | High plasma stability, lower risk of premature drug release, payload released with amino acid adduct.[3] |
The Payload (Cytotoxic Drug) Component
The payload is the pharmacologically active component of the ADC responsible for killing the target cancer cell.[20] Ideal payloads are highly potent, often 100- to 1000-fold more cytotoxic than traditional chemotherapy agents, as only a small fraction of the injected ADC reaches the tumor.[21]
Classes of Payloads
Payloads are typically classified based on their mechanism of action:
-
Tubulin Inhibitors: These agents disrupt microtubule dynamics, which are essential for cell division, leading to cell cycle arrest and apoptosis.
-
DNA-Damaging Agents: These payloads cause damage to cellular DNA, leading to cell death.[21]
-
Calicheamicins: Potent enediyne antibiotics that cause double-strand DNA breaks.
-
Pyrrolobenzodiazepines (PBDs): DNA cross-linking agents.
-
Topoisomerase I Inhibitors: Such as SN-38 and deruxtecan (B607063) (DXd), which prevent DNA replication and repair.[22]
-
| Payload Class | Mechanism of Action | Example Payload | Approved ADC | IC50 Range (approx.) |
| Tubulin Inhibitors | Disrupt microtubule polymerization/depolymerization | MMAE | Brentuximab vedotin | 0.1 - 1 nM |
| MMAF | Belantamab mafodotin | 0.1 - 1 nM | ||
| DM1 | Trastuzumab emtansine | 0.01 - 0.1 nM | ||
| DM4 | Mirvetuximab soravtansine | 0.01 - 0.1 nM | ||
| DNA-Damaging Agents | Cause DNA double-strand breaks | Calicheamicin | Gemtuzumab ozogamicin | 1 - 10 pM |
| Inhibit Topoisomerase I, preventing DNA relegation | SN-38 | Sacituzumab govitecan | 1 - 10 nM | |
| Deruxtecan (DXd) | Trastuzumab deruxtecan | 1 - 10 nM | ||
| Cross-link DNA | PBD | Loncastuximab tesirine | 1 - 100 pM |
Conjugation Strategies
The method used to attach the linker-payload to the antibody is a critical determinant of the ADC's homogeneity, stability, and therapeutic index.[] Conjugation strategies can be broadly divided into random and site-specific methods.
Random Conjugation
Early ADC development relied on random conjugation methods, which are operationally simple but result in a heterogeneous mixture of ADC species with a wide distribution of drug-to-antibody ratios (DARs).[24][25]
-
Lysine (B10760008) Conjugation: Utilizes the reaction of N-hydroxysuccinimide (NHS) esters with the numerous solvent-exposed amine groups on lysine residues. This leads to high heterogeneity.[24]
-
Cysteine Conjugation: Involves the partial reduction of interchain disulfide bonds to expose reactive thiol groups, which are then conjugated, typically using maleimide (B117702) chemistry. This provides more control than lysine conjugation but still produces a mixture of species (DAR 0, 2, 4, 6, 8).[24]
Site-Specific Conjugation
Modern ADC development increasingly favors site-specific conjugation to produce homogeneous ADCs with a precisely controlled DAR and defined attachment sites.[18][] This improves batch-to-batch consistency, pharmacokinetics, and the overall therapeutic window.[][]
-
Engineered Cysteines: Cysteine residues are introduced at specific sites on the antibody sequence through genetic engineering, creating defined conjugation points.[24]
-
Enzymatic Conjugation: Enzymes like transglutaminase or sortase are used to attach linker-payloads to specific sequences or glycan structures on the antibody.[]
-
Glycan Remodeling: The N-linked glycans in the Fc region of the antibody can be enzymatically modified to serve as conjugation handles.[27]
-
Unnatural Amino Acids: Non-canonical amino acids with orthogonal reactive groups can be incorporated into the antibody sequence during expression.
Figure 2: Comparison of random versus site-specific ADC conjugation strategies.
Mechanism of Action
The mechanism of action of an ADC involves a multi-step process that begins with systemic administration and culminates in the targeted killing of cancer cells.[5][6]
-
Circulation and Targeting: The ADC circulates in the bloodstream, and the antibody component binds specifically to the target antigen on the surface of a cancer cell.[6]
-
Internalization: The ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis, and trafficked into endosomes.[19][28]
-
Lysosomal Trafficking: The complex is transported from early endosomes to late endosomes and finally to lysosomes.[28]
-
Payload Release: Inside the lysosome, the acidic environment, reducing conditions, or specific enzymes degrade the linker (for cleavable linkers) or the antibody itself (for non-cleavable linkers), releasing the cytotoxic payload into the cytoplasm.[5][6]
-
Cytotoxicity: The released payload binds to its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and apoptosis.[6]
-
Bystander Effect: If the released payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the bystander effect.[5][29] This is particularly important in tumors with heterogeneous antigen expression.
Figure 3: The sequential mechanism of action for a typical antibody-drug conjugate.
Key Characterization Assays and Experimental Protocols
Rigorous analytical characterization is essential throughout ADC development to ensure product quality, safety, and efficacy.[30][31] A suite of assays is used to assess the physicochemical properties and biological function of the ADC.
Figure 4: Workflow for the analytical and biological characterization of ADCs.
Protocol: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Objective: To determine the average DAR and the distribution of different drug-loaded species in an ADC preparation.
Methodology:
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in a low-salt mobile phase (e.g., 25 mM sodium phosphate, pH 7.0).
-
Chromatography System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a hydrophobic interaction chromatography (HIC) column (e.g., TSKgel Butyl-NPR).
-
Mobile Phases:
-
Mobile Phase A: High-salt buffer (e.g., 25 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).
-
Mobile Phase B: Low-salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
-
Gradient Elution:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject 20-50 µg of the ADC sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes. More hydrophobic, higher-DAR species will elute later.
-
-
Detection: Monitor the elution profile at 280 nm (for the antibody) and at a wavelength specific to the payload if it has a distinct chromophore.
-
Data Analysis:
-
Integrate the peak areas for each species (e.g., DAR0, DAR2, DAR4).
-
Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area_i * DAR_i) / Σ(Peak Area_i) where i represents each drug-loaded species.
-
Protocol: In Vitro Cytotoxicity Assay (CellTiter-Glo®)
Objective: To measure the potency (IC50) of an ADC against a target antigen-positive cancer cell line.
Methodology:
-
Cell Culture: Culture the target cancer cells (e.g., HER2-positive SK-BR-3 cells for an anti-HER2 ADC) in appropriate media and conditions.
-
Cell Plating: Seed the cells into a 96-well white-walled plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment:
-
Prepare a serial dilution of the ADC, a non-targeting control ADC, and the free payload in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated control wells.
-
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified CO2 incubator.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data to the untreated control wells (100% viability).
-
Plot the normalized viability against the logarithm of the ADC concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Protocol: In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor activity of an ADC in a preclinical animal model.
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., BALB/c nude or NSG mice).
-
Tumor Implantation: Subcutaneously implant 5-10 million cells of a human cancer cell line (e.g., NCI-N87 gastric cancer cells for a TROP2-targeting ADC) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume using caliper measurements (Volume = 0.5 * Length * Width²) and randomize the mice into treatment groups (e.g., n=8-10 mice per group).
-
Treatment Groups:
-
Vehicle control (e.g., saline or formulation buffer).
-
ADC at various dose levels (e.g., 1, 3, 10 mg/kg).
-
Non-targeting control ADC.
-
Unconjugated antibody.
-
-
Dosing: Administer the treatments intravenously (IV) via the tail vein. The dosing schedule can be a single dose or multiple doses (e.g., once weekly for 3 weeks).
-
Efficacy Endpoints:
-
Monitor tumor volume 2-3 times per week.
-
Record body weight as an indicator of toxicity.
-
The primary endpoint is typically tumor growth inhibition (TGI) or tumor regression.
-
-
Study Termination: Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or at the end of the study period. Tumors can be excised for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate TGI and assess statistical significance between treatment and control groups.
References
- 1. Introduction to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Antibody structure and engineering considerations for the design and function of Antibody Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are antibody-drug conjugates (ADCs)? Mechanism, pipeline, and outlook | Drug Discovery News [drugdiscoverynews.com]
- 6. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TechnicalGuidelineforAntibody-DrugConjugatePharmaceuticalStudyandEvaluation-News [ccfdie.org]
- 8. Design Elements And Design Criteria For ADC Drugs | Biopharma PEG [biochempeg.com]
- 9. researchgate.net [researchgate.net]
- 10. How to select the right antibody carrier for ADCs? - ProteoGenix [proteogenix.science]
- 11. cusabio.com [cusabio.com]
- 13. mdpi.com [mdpi.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. veranova.com [veranova.com]
- 17. Linker technologies for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. purepeg.com [purepeg.com]
- 19. tandfonline.com [tandfonline.com]
- 20. What Are ADC Payloads? | Biopharma PEG [biochempeg.com]
- 21. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 22. What is an ADC Payload? | BroadPharm [broadpharm.com]
- 24. aboligo.com [aboligo.com]
- 25. Site-specific conjugation of native antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 27. aboligo.com [aboligo.com]
- 28. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 30. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 31. adcreview.com [adcreview.com]
Monomethyl Auristatin E (MMAE): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties of Monomethyl Auristatin E (MMAE), a potent synthetic antineoplastic agent. MMAE is a critical component in the field of antibody-drug conjugates (ADCs), where it serves as a highly effective cytotoxic payload.[1][] Due to its extreme potency, it is not used as a standalone drug but is chemically linked to a monoclonal antibody that directs it to cancer cells.[1][3] This document covers its core chemical characteristics, mechanism of action, quantitative cytotoxicity data, and detailed experimental protocols.
Core Chemical and Physical Properties
MMAE is a synthetic analogue of dolastatin 10, a natural antimitotic agent.[4] It is a pentapeptide with several unusual amino acids.[5] Its chemical structure and properties are well-defined, contributing to its role as a payload in numerous ADCs.
Table 1: Chemical and Physical Properties of Monomethyl Auristatin E (MMAE)
| Property | Value | Source(s) |
| CAS Number | 474645-27-7 | [3][6][7] |
| Molecular Formula | C₃₉H₆₇N₅O₇ | [1][3][6][8] |
| Molecular Weight | ~718.0 g/mol | [1][6][8][9] |
| Appearance | Solid / White powder | [10] |
| Nature | Synthetic | [1] |
| Description | A potent mitotic inhibitor that functions by disrupting tubulin polymerization. It is a derivative of dolastatin 10. | [8][11] |
| Elemental Analysis | C, 65.24; H, 9.41; N, 9.75; O, 15.60 | [6] |
Solubility and Stability
The solubility of MMAE is a critical factor for its formulation in ADCs and for in vitro experimental design. It is generally soluble in organic solvents and has limited solubility in aqueous solutions.
Table 2: Solubility of Monomethyl Auristatin E (MMAE)
| Solvent | Concentration / Solubility | Source(s) |
| DMSO | Up to 50 mM / ≥ 48 mg/mL | [3][9][12][13] |
| Ethanol (B145695) | ~25 mg/mL | [13][14] |
| Dimethyl Formamide (DMF) | ~20 mg/mL | [14] |
| PBS (pH 7.2) | ~0.5 mg/mL | [14] |
| Water | Insoluble (< 0.1 mg/mL) | [13] |
Stability and Storage: MMAE should be stored at -20°C for long-term use (months to years) and can be kept at 2-8°C for short-term periods (days to weeks).[] It is noted that the compound is unstable in solutions, and freshly prepared solutions are recommended for experiments.[13][16] For ADCs, the stability of the linker connecting MMAE to the antibody is crucial. The valine-citrulline linker, for example, is designed to be stable in the extracellular fluid but cleaved by lysosomal enzymes like cathepsin B inside the target cell.[1][][3]
Mechanism of Action: From ADC to Apoptosis
MMAE exerts its cytotoxic effects through a well-defined, multi-step process when delivered as part of an ADC.
-
Binding and Internalization : The monoclonal antibody component of the ADC selectively binds to a specific antigen on the surface of a cancer cell.[4]
-
Endocytosis and Lysosomal Trafficking : Upon binding, the ADC-antigen complex is internalized by the cell via endocytosis and trafficked to the lysosome.[4][17]
-
Payload Release : Inside the acidic environment of the lysosome, proteases such as cathepsin B cleave the linker, releasing free, active MMAE into the cytoplasm.[1][4][8]
-
Microtubule Disruption : Free MMAE binds to tubulin, potently inhibiting its polymerization into microtubules.[1][8][18] Microtubules are essential for forming the mitotic spindle during cell division.[4]
-
Cell Cycle Arrest : The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase.[4][18]
-
Induction of Apoptosis : Prolonged mitotic arrest triggers the programmed cell death pathway (apoptosis), characterized by the activation of caspases (e.g., caspase-3) and the cleavage of substrates like PARP.[4]
Quantitative Data: In Vitro Cytotoxicity
The potency of MMAE is typically measured by its half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). These values represent the concentration of the drug required to inhibit cell growth by 50%. MMAE consistently demonstrates cytotoxicity in the low nanomolar to picomolar range across a variety of cancer cell lines.[4][19]
Table 3: In Vitro Cytotoxicity of Free MMAE in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC₅₀ / EC₅₀ (nM) | Source(s) |
| BT474 | Breast Cancer | GIC₅₀ | 0.22 | |
| MDA-MB-361-DYT2 | Breast Cancer | GIC₅₀ | 0.49 | |
| N87 | Gastric Cancer | GIC₅₀ | 0.54 | |
| SKBR3 | Breast Cancer | MTT | 3.27 ± 0.42 | [20] |
| HEK293 | Kidney Cancer | MTT | 4.24 ± 0.37 | [20] |
| HCT-116 | Colorectal Cancer | Viability | 1.6 | [21] |
| RAMOS | Burkitt's Lymphoma | MTT | 0.12 | [22] |
| BxPC-3 | Pancreatic Cancer | - | 0.97 ± 0.10 | [23] |
| PSN-1 | Pancreatic Cancer | - | 0.99 ± 0.09 | [23] |
| Capan-1 | Pancreatic Cancer | - | 1.10 ± 0.44 | [23] |
| Panc-1 | Pancreatic Cancer | - | 1.16 ± 0.49 | [23] |
| DX3puroβ6 | Melanoma | WST-1 | 0.058 ± 0.003 (EC₅₀) | [24] |
Note: IC₅₀ and EC₅₀ values can vary based on the specific experimental conditions, including cell line, incubation time, and assay method.[4]
Experimental Protocols
The following sections provide generalized protocols for key assays used to characterize the chemical and biological properties of MMAE.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the IC₅₀ value of MMAE by measuring its effect on cell viability.[20][25]
Methodology:
-
Cell Seeding : Culture target cells to ~80% confluency.[25] Harvest the cells and seed them in a 96-well plate at a density of 5,000-10,000 cells per well.[25] Incubate overnight to allow for cell attachment.[25]
-
Drug Treatment : Prepare serial dilutions of MMAE in the appropriate culture medium. Concentrations can range from picomolar to micromolar (e.g., 0.002 to 4000 nM).[20] Remove the old medium from the cells and add 100 µL of the MMAE dilutions to the wells. Include untreated and vehicle (e.g., DMSO) controls.[4][20]
-
Incubation : Incubate the plate for a specified period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.[20]
-
MTT Addition : Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.[20][25]
-
Solubilization : Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[20][25]
-
Data Acquisition : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[4][20]
-
Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the logarithm of the MMAE concentration and use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value.[4][25]
Cell Cycle Analysis via Flow Cytometry
This protocol uses propidium (B1200493) iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle after MMAE treatment.[4]
Methodology:
-
Cell Treatment : Seed cells in 6-well plates and treat with various concentrations of MMAE and a vehicle control for a specified time (e.g., 24 hours).
-
Harvesting : Harvest both adherent and floating cells, wash with PBS, and fix in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining : Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis : Analyze the cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot for Apoptosis Markers
This protocol is used to detect the activation of apoptosis-related proteins, such as cleaved caspase-3 and cleaved PARP.[4]
Methodology:
-
Treatment and Lysis : Treat cells with MMAE for various time points (e.g., 24, 48, 72 hours). Lyse the cells in RIPA buffer to extract total protein.
-
Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting : Block the membrane and incubate with primary antibodies specific for cleaved caspase-3 and cleaved PARP. Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands corresponding to the cleaved proteins indicates the level of apoptosis induction.
Convergent Synthesis of MMAE
The synthesis of MMAE is a complex, multi-step process. A convergent synthesis strategy is often employed, which involves preparing key peptide fragments that are later coupled together.[26]
Methodology (Generalized):
-
Fragment Synthesis : Synthesize key peptide fragments and protected amino acids, such as N-methyl-L-valine, dolaisoleucine, and dolaproine, through standard peptide chemistry techniques.[18]
-
Fragment Coupling : Couple the synthesized fragments sequentially. A crucial step often involves the use of a peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous solvent such as DMF.[26]
-
Deprotection : After the full pentapeptide backbone is assembled, remove the protecting groups from the N-terminus and other functional groups.
-
Purification : Purify the crude MMAE product using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[10]
-
Final Product Isolation : Lyophilize the pure fractions to obtain the final MMAE product as a white powder.[10] Purity is often confirmed to be >99%.[27]
Sandwich ELISA for MMAE-Conjugated Antibody Detection
This protocol provides a method for the quantitative determination of MMAE-conjugated antibodies, which is crucial for pharmacokinetic (PK) studies.[28]
Methodology:
-
Coating : Coat a 96-well plate with a capture antibody (e.g., an anti-MMAE antibody) at a concentration of 1-4 µg/mL. Incubate overnight at 4°C.
-
Washing & Blocking : Wash the plate with a wash buffer (e.g., PBST). Block non-specific binding sites by adding a blocking buffer (e.g., 3-5% BSA in PBST) and incubating for 1 hour at room temperature.
-
Sample Incubation : Add standards (MMAE-conjugated antibody from 0.01-10,000 ng/mL) and samples to the wells. Incubate for 1 hour at room temperature or 37°C.
-
Detection Antibody : After washing, add a detection antibody (e.g., an HRP-conjugated anti-human IgG antibody) at a concentration of 0.2-0.5 µg/mL. Incubate for 1 hour.
-
Substrate Development : Wash the plate and add a TMB substrate. Incubate for approximately 30 minutes in the dark. The HRP enzyme will catalyze a color change.
-
Stopping and Reading : Stop the reaction by adding a stop solution (e.g., sulfuric acid). Read the absorbance at 450 nm using a microplate reader.
-
Analysis : Generate a standard curve by plotting absorbance versus the concentration of the standards. Use this curve to determine the concentration of the MMAE-conjugated antibody in the unknown samples.
Conclusion
Monomethyl Auristatin E is a highly potent cytotoxic agent that has become a cornerstone of modern antibody-drug conjugate design. Its well-characterized chemical properties, defined mechanism of action involving potent tubulin inhibition, and established protocols for its synthesis and analysis make it a reliable and effective payload for targeted cancer therapy. The data and methodologies presented in this guide provide a foundational resource for researchers and professionals engaged in the development and evaluation of MMAE-based therapeutics.
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 3. adcreview.com [adcreview.com]
- 4. benchchem.com [benchchem.com]
- 5. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. medkoo.com [medkoo.com]
- 7. MMAE, 474645-27-7 | BroadPharm [broadpharm.com]
- 8. Monomethylauristatin E | C39H67N5O7 | CID 11542188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. cellmosaic.com [cellmosaic.com]
- 12. benchchem.com [benchchem.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. scispace.com [scispace.com]
- 21. Tumor radiosensitization by monomethyl auristatin E: mechanism of action and targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Payload-binding Fab fragments increase the therapeutic index of MMAE antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. JP2024511779A - Preparation and purification process of monomethyl auristatin E compound - Google Patents [patents.google.com]
- 28. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Val-Cit Linker Plasma Stability Assays
Introduction
The valine-citrulline (Val-Cit) dipeptide is a cornerstone of modern antibody-drug conjugate (ADC) design, serving as a protease-cleavable linker. This linker is engineered to be exceptionally stable within the systemic circulation but highly susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are abundant inside target tumor cells.[1][2] This differential stability is critical for the ADC's therapeutic index, aiming to maximize on-target cytotoxicity while minimizing premature payload release that can lead to systemic toxicity.[3][4]
However, comprehensive preclinical evaluation has revealed significant species-specific differences in Val-Cit linker stability. While generally stable in human and non-human primate plasma, standard Val-Cit linkers can be rapidly cleaved in mouse plasma.[5][6] This instability is primarily attributed to the murine-specific enzyme carboxylesterase 1c (Ces1c), which does not have a functional equivalent in humans.[7][8][9] This phenomenon poses a significant challenge for accurately predicting human clinical outcomes from mouse models. To address this, next-generation linkers, such as glutamic acid-valine-citrulline (EVCit), have been developed to enhance stability in murine plasma while retaining sensitivity to intracellular cleavage.[10][11]
These application notes provide a detailed framework and robust protocols for conducting in vitro plasma stability assays, enabling researchers to accurately assess and compare the stability of Val-Cit and modified linkers across different species.
Data Presentation: Comparative Plasma Stability
The stability of an ADC is typically quantified by measuring the percentage of intact ADC or the average drug-to-antibody ratio (DAR) over time. A decrease in DAR signifies the cleavage of the linker and release of the cytotoxic payload.[12]
Table 1: Comparative Stability of Val-Cit vs. EVCit Linker ADCs in Plasma (37°C)
| ADC Construct | Plasma Species | Time Point (Days) | % Intact ADC Remaining (Average DAR) | Calculated Half-Life (t½) | Reference |
| Standard Val-Cit-MMAE ADC | Human | 14 | >95% | >28 Days | [6][10] |
| Cynomolgus Monkey | 10 | ~90% | ~9.6 Days | [13] | |
| Mouse (BALB/c) | 7 | <10% | ~2 Days | [5] | |
| Mouse (Ces1c Knockout) | 7 | >90% | Highly Stable | [9] | |
| Modified EVCit-MMAE ADC | Human | 28 | >95% | Highly Stable | [10][11] |
| Cynomolgus Monkey | 28 | >95% | Highly Stable | [11] | |
| Mouse (BALB/c) | 14 | ~90% | ~12 Days | [5][10] |
Note: The data presented are illustrative, compiled from published literature to demonstrate typical stability profiles. Actual results will vary based on the specific antibody, payload, and conjugation methodology.
Experimental Workflow and Methodologies
A successful plasma stability assay requires careful execution from sample preparation to data analysis. The general workflow involves incubating the ADC in plasma, isolating it at various time points, and analyzing its integrity via mass spectrometry.
Detailed Experimental Protocol
This protocol details an in vitro assay to determine ADC stability in plasma by measuring the average DAR of intact ADC over time using immunoaffinity capture followed by LC-MS analysis.[3][14]
1. Materials and Reagents
-
ADC: Test ADC with Val-Cit linker (or variant) at a known concentration (e.g., 1-5 mg/mL).
-
Plasma: Pooled plasma with anticoagulant (e.g., K2-EDTA) from relevant species (Human, Cynomolgus Monkey, Mouse, Rat). Store at -80°C.
-
Buffers: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Immunoaffinity Capture: Protein A or G magnetic beads.
-
Wash Buffer: PBS or similar neutral buffer.
-
Elution Buffer: Acidic solution (e.g., 20 mM glycine, 0.1% acetic acid, pH ~2.5-3.0).[12]
-
Neutralization Buffer: 1M Tris-HCl, pH 8.0.
-
LC-MS System: A high-resolution mass spectrometer (e.g., Q-TOF) coupled to an HPLC or UPLC system.[12]
-
Consumables: 1.5 mL polypropylene (B1209903) tubes, 96-well plates, magnetic separator.
2. Protocol Steps
2.1. Plasma and ADC Preparation
-
Thaw frozen plasma in a 37°C water bath until just thawed.
-
Centrifuge the plasma at ~2000 x g for 10 minutes at 4°C to pellet any cryoprecipitates.
-
Carefully transfer the supernatant to a new tube. If not used immediately, store at 4°C.
-
Dilute the ADC stock solution in PBS to a convenient working concentration.
2.2. Incubation
-
Spike the ADC into the plasma to a final concentration of approximately 100 µg/mL. Gently mix by inversion.
-
Immediately take the T=0 time point aliquot (e.g., 50 µL) and store it at -80°C or process immediately.
-
Place the main plasma-ADC mixture in an incubator at 37°C with 5% CO₂.[15]
-
At subsequent time points (e.g., 24, 48, 72, 96, 168 hours), collect additional aliquots, snap-freeze, and store at -80°C until analysis.
2.3. ADC Immunoaffinity Capture and Sample Preparation This procedure should be performed for each time point aliquot.
-
Prepare Protein A/G magnetic beads according to the manufacturer's instructions.
-
Add a sufficient volume of bead slurry to a tube or well.
-
Add the plasma aliquot (e.g., 50 µL) to the beads and incubate with gentle mixing for 1-2 hours at room temperature to allow the ADC to bind.
-
Place the tube/plate on a magnetic separator and discard the supernatant.
-
Wash the beads 2-3 times with 200 µL of Wash Buffer to remove unbound plasma proteins.
-
After the final wash, add 30-50 µL of Elution Buffer to the beads and incubate for 5-10 minutes to release the bound ADC.
-
Place on the magnetic separator and carefully transfer the eluate containing the purified ADC to a new tube containing 5-10 µL of Neutralization Buffer.
2.4. LC-MS Analysis
-
Analyze the purified ADC samples using a suitable reverse-phase or size-exclusion chromatography method coupled to the mass spectrometer.
-
Acquire mass spectra for the intact ADC. The resulting spectrum will show a distribution of peaks corresponding to the antibody with different numbers of drugs attached (drug-loaded species).
-
Deconvolute the raw mass spectra to obtain the zero-charge mass for each species.
3. Data Analysis
-
Calculate the relative abundance of each drug-loaded species from the deconvoluted mass spectrum.
-
Determine the average DAR for each time point using the following formula: DAR = Σ(% Abundance of Species * Drug Load of Species) / Σ(% Abundance of all Species)
-
Plot the average DAR as a function of time.
-
Calculate the half-life (t½) of the ADC linker by fitting the data to a first-order exponential decay curve.
Mechanism of Val-Cit Linker Cleavage
The utility of the Val-Cit linker is defined by its selective cleavage. The desired pathway occurs intracellularly, while premature cleavage in plasma represents an undesired pathway that compromises the ADC's safety and efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADC Stability Analysis Service - Creative Biolabs [creativebiolabs.net]
- 4. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 5. communities.springernature.com [communities.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. researchgate.net [researchgate.net]
- 14. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for LC-MS Analysis of Antibody-Drug Conjugate (ADC) Drug-to-Antibody Ratio (DAR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts both efficacy and safety. An inconsistent DAR can lead to variability in therapeutic outcome and potential toxicity. Therefore, accurate and robust analytical methods for determining the average DAR and the distribution of different drug-loaded species are essential throughout the discovery, development, and manufacturing of ADCs.
Liquid chromatography coupled with mass spectrometry (LC-MS) has become a cornerstone technique for ADC analysis due to its ability to provide detailed information on molecular weight, enabling the precise determination of DAR. This document provides detailed application notes and protocols for the LC-MS analysis of ADC DAR, intended for researchers, scientists, and drug development professionals.
Core Concepts in ADC Analysis
ADCs are heterogeneous mixtures containing the unconjugated antibody (DAR0) and antibodies conjugated with varying numbers of drug-linker molecules. The goal of DAR analysis is to quantify this distribution and calculate the weighted average DAR. Several LC-MS based approaches are commonly employed:
-
Intact ADC Analysis: The entire ADC molecule is analyzed to determine the distribution of different drug-loaded species. This can be performed under native or denaturing conditions.
-
Subunit Analysis: The ADC is reduced to separate the light chains (LC) and heavy chains (HC). This allows for the determination of drug distribution on each subunit.
-
Deglycosylation: Enzymatic removal of glycans from the antibody simplifies the mass spectra, leading to more accurate mass determination and DAR calculation.[1]
Experimental Workflows and Logical Relationships
The general workflow for ADC DAR analysis by LC-MS involves several key stages from sample preparation to data analysis and reporting.
Caption: General Workflow for LC-MS based ADC DAR Analysis
The structure of an antibody-drug conjugate is fundamental to understanding the principles of DAR analysis.
Caption: Schematic of an Antibody-Drug Conjugate (ADC)
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in ADC DAR analysis.
Protocol 1: Sample Preparation - Deglycosylation and Reduction
This protocol is for preparing an ADC sample for subunit analysis, which can simplify the mass spectrum and provide more detailed information on drug distribution.
Materials:
-
ADC sample (typically 1-5 mg/mL)
-
PNGase F enzyme[2]
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction
-
Incubator or thermal mixer
-
Reaction buffer (e.g., Tris buffer, pH 7.5)[2]
Procedure:
-
Reconstitution: If the ADC is lyophilized, reconstitute it in deionized water to a concentration of approximately 5 mg/mL.[2]
-
Deglycosylation (Optional):
-
Reduction:
-
Reaction Quench: Stop the reduction reaction by adding a small volume of acid, such as acetic acid or formic acid.[3][4]
-
Sample Dilution: Dilute the sample with an appropriate solvent, often containing acetonitrile (B52724) and formic acid, just before LC-MS analysis.[3]
Protocol 2: LC-MS Analysis
This protocol outlines the general parameters for separating and detecting the prepared ADC sample using LC-MS. The specific conditions will need to be optimized for the particular ADC and LC column.
Instrumentation:
-
UHPLC system, preferably bio-inert to handle high salt concentrations if using HIC.[5]
-
High-resolution mass spectrometer such as a Q-TOF or Orbitrap.[1][6]
-
Appropriate LC column (e.g., Reversed-Phase C4, Hydrophobic Interaction, or Size-Exclusion).[7][8][9]
Liquid Chromatography Parameters:
| Parameter | Reversed-Phase (RP) LC | Hydrophobic Interaction (HIC) | Size-Exclusion (SEC) |
| Column | PLRP-S, C4 | Butyl-NPR, Polyamide | BEH SEC, AdvanceBio SEC |
| Mobile Phase A | 0.1% Formic Acid in Water | High salt buffer (e.g., 1.5M Ammonium Sulfate in Phosphate Buffer)[10] | 50-100 mM Ammonium Acetate[11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Low salt buffer (e.g., Phosphate Buffer without salt)[5] | Isocratic elution with Mobile Phase A |
| Flow Rate | 0.3 - 0.5 mL/min[2][7] | 0.8 mL/min[12] | 0.2 - 0.4 mL/min |
| Column Temp. | 70 - 90 °C[2][7] | 25 - 30 °C[12] | Ambient or slightly elevated |
| Gradient | Linear gradient from low to high %B | Linear gradient from high to low salt | Isocratic |
Mass Spectrometry Parameters:
| Parameter | Typical Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| Capillary Voltage | 3.0 - 5.0 kV[3][4] |
| Source Temp. | 150 °C[3][4] |
| Desolvation Temp. | 300 - 650 °C[3][4] |
| Mass Range (m/z) | 1000 - 5000[4] |
| Data Acquisition | MS1 Scan Mode |
Protocol 3: Data Analysis and DAR Calculation
This protocol describes the steps to process the raw LC-MS data to determine the average DAR.
Software:
-
Mass spectrometry vendor-specific software with deconvolution and biologics analysis capabilities (e.g., Agilent MassHunter BioConfirm, SCIEX Biologics Explorer, Protein Metrics Byos).[2][13][14]
Procedure:
-
Total Ion Chromatogram (TIC) Review: Examine the TIC to identify the elution profile of the ADC species.
-
Spectrum Extraction: Extract the mass spectrum across the relevant chromatographic peak(s).
-
Deconvolution: Use a deconvolution algorithm (e.g., Maximum Entropy) to convert the multiply charged ion series in the mass spectrum into a zero-charge mass spectrum.[2] This will show the molecular weights of the different ADC species.
-
Peak Identification and Integration:
-
Identify the peaks corresponding to the unconjugated antibody (DAR0) and the various drug-loaded species (DAR1, DAR2, etc.) based on their expected molecular weights.
-
For subunit analysis, identify the unconjugated and conjugated light and heavy chains.
-
Integrate the peak areas for each identified species.
-
-
DAR Calculation: The average DAR is calculated as a weighted average based on the relative abundance (peak area) of each species. The formula for intact analysis is:
Average DAR = Σ (DARn * An) / Σ An
Where DARn is the drug-to-antibody ratio of a specific species (n = 0, 1, 2...) and An is the peak area of that species.[]
For reduced ADCs, the calculation is based on the weighted peak areas of the light and heavy chains.[16][17]
Data Presentation
The quantitative results from the DAR analysis should be summarized in clear and concise tables to facilitate comparison and reporting.
Table 1: Example DAR Distribution for an Intact ADC
| Species | Observed Mass (Da) | Relative Abundance (%) |
| DAR0 | 148,050 | 10.5 |
| DAR2 | 150,000 | 25.0 |
| DAR4 | 151,950 | 45.0 |
| DAR6 | 153,900 | 15.5 |
| DAR8 | 155,850 | 4.0 |
| Average DAR | 3.8 |
Table 2: Example DAR Distribution for a Reduced Cysteine-linked ADC
| Chain | Species | Observed Mass (Da) | Relative Abundance (%) |
| Light Chain | LC-D0 | 23,500 | 55.0 |
| LC-D1 | 24,475 | 45.0 | |
| Heavy Chain | HC-D0 | 50,200 | 5.0 |
| HC-D1 | 51,175 | 30.0 | |
| HC-D2 | 52,150 | 40.0 | |
| HC-D3 | 53,125 | 25.0 | |
| Average DAR | 4.1 |
Conclusion
The LC-MS based analysis of ADC DAR is a powerful and essential tool in the development and quality control of these complex biotherapeutics. The choice of sample preparation (intact, reduced, deglycosylated) and chromatographic method (RPLC, HIC, SEC) depends on the specific ADC and the information required. By following robust and optimized protocols, researchers can obtain accurate and reproducible DAR values, ensuring the quality, consistency, and efficacy of ADC candidates. The automated sample preparation and dedicated data analysis software can further enhance throughput and reliability of the workflow.[1][2][6]
References
- 1. agilent.com [agilent.com]
- 2. lcms.cz [lcms.cz]
- 3. mdpi.com [mdpi.com]
- 4. Drug Loading and Distribution of ADCs by Mass Spectrometry - Creative Biolabs [creative-biolabs.com]
- 5. agilent.com [agilent.com]
- 6. hpst.cz [hpst.cz]
- 7. molnar-institute.com [molnar-institute.com]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. agilent.com [agilent.com]
- 12. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ADC analysis [sciex.com]
- 14. support.proteinmetrics.com [support.proteinmetrics.com]
- 16. perlan.com.pl [perlan.com.pl]
- 17. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Internalization and Payload Release Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for assessing the internalization and subsequent payload release of Antibody-Drug Conjugates (ADCs), critical steps in the evaluation of their therapeutic efficacy.
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule payload.[1][2][3] The therapeutic success of an ADC is contingent upon a series of events: binding to a target antigen on the cancer cell surface, internalization of the ADC-antigen complex, and subsequent release of the cytotoxic payload within the cell to induce cell death.[4][5][6][7] Therefore, robust and quantitative assays to measure internalization and payload release are paramount in the development and optimization of novel ADCs.[7][8][9]
This document outlines the experimental workflow, detailed protocols for key assays, and data presentation strategies to guide researchers in the comprehensive evaluation of ADC candidates.
Experimental Workflow Overview
The overall experimental workflow for assessing ADC internalization and payload release can be broken down into several key stages, from initial preparation to final data analysis.
Caption: General experimental workflow for ADC internalization and payload release assays.
Key Experimental Protocols
Protocol 1: ADC Internalization Assay using pH-Sensitive Dyes and Live-Cell Imaging
This protocol describes a method to visualize and quantify ADC internalization in real-time using a pH-sensitive dye that fluoresces upon entering the acidic environment of endosomes and lysosomes.[9][10][11][12]
Materials:
-
ADC of interest
-
pH-sensitive IgG labeling reagent (e.g., pHrodo™ Red or Green)[11][13]
-
Target cancer cell line (adherent or suspension)
-
Complete cell culture medium
-
96-well black, clear-bottom microplate
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
ADC Labeling:
-
Reconstitute the lyophilized pH-sensitive IgG labeling reagent according to the manufacturer's instructions.[15]
-
Mix the test ADC with the labeling reagent at a recommended molar ratio (e.g., 1:3 ADC to label).[12]
-
Incubate the mixture in the dark at room temperature for 1 hour to form the labeled ADC complex.[15]
-
-
Cell Preparation:
-
Harvest and wash the target cells twice with complete culture medium.
-
Adjust the cell concentration to 0.5-1 x 10^5 cells/mL for adherent cells or 1-2 x 10^5 cells/mL for suspension cells.[15]
-
Seed 100 µL of the cell suspension per well in a 96-well plate and incubate overnight to allow for cell adherence (for adherent cells).
-
-
ADC Treatment and Imaging:
-
Prepare a 2X working solution of the labeled ADC in complete culture medium.
-
Add 100 µL of the 2X labeled ADC solution to each well containing the cells.
-
Place the plate inside the live-cell imaging system.
-
Acquire images (e.g., every 30-60 minutes) over a time course of 24-48 hours.[12]
-
Data Analysis:
The live-cell imaging system software can be used to quantify the total fluorescence intensity per well over time. This data can be used to generate time-course curves of ADC internalization.
Protocol 2: ADC Internalization Assay by Flow Cytometry
This protocol provides a quantitative endpoint measurement of ADC internalization.
Materials:
-
Fluorescently labeled ADC (e.g., with Alexa Fluor™ 488)
-
Target cancer cell line
-
Complete cell culture medium
-
6-well plates or fluorescence-activated cell sorting (FACS) tubes
-
Trypsin-EDTA (for adherent cells)
-
Quenching solution (e.g., acid wash buffer - 0.2 M glycine, 0.15 M NaCl, pH 2.5) or an anti-fluorophore antibody to quench surface fluorescence.[11][16]
-
Flow cytometer
Procedure:
-
Cell Preparation and ADC Incubation:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the fluorescently labeled ADC at the desired concentration and incubate at 37°C for various time points (e.g., 1, 4, 24 hours). As a control, incubate a set of cells at 4°C to inhibit internalization.[17]
-
-
Sample Processing:
-
After incubation, wash the cells twice with cold PBS.
-
For adherent cells, detach them using Trypsin-EDTA.
-
To distinguish between surface-bound and internalized ADC, treat the cells with a quenching solution for a short period on ice to remove the fluorescence of the surface-bound ADC.[16]
-
Wash the cells again with cold PBS and resuspend them in FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of the cell population.
-
The mean fluorescence intensity (MFI) of the quenched samples corresponds to the internalized ADC.
-
Protocol 3: Payload Release Assay using LC-MS/MS
This protocol describes a highly sensitive and quantitative method to measure the concentration of the released payload in cell lysates.[18]
Materials:
-
ADC of interest
-
Target cancer cell line
-
Cell lysis buffer
-
Protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Treatment and Lysis:
-
Treat a known number of cells with the ADC at a specific concentration for a predetermined time, based on internalization data.
-
After incubation, wash the cells thoroughly with PBS to remove any unbound ADC.
-
Lyse the cells using a suitable lysis buffer.
-
-
Sample Preparation:
-
To the cell lysate, add a protein precipitation solution to remove proteins.[19]
-
Centrifuge the samples to pellet the precipitated protein and collect the supernatant containing the released payload.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into the LC-MS/MS system.
-
Develop a specific method for the detection and quantification of the payload molecule, including optimizing chromatographic separation and mass spectrometric parameters.
-
Quantify the payload concentration by comparing the signal to a standard curve of the pure payload.
-
Data Presentation
Quantitative data from these assays should be summarized in clear and concise tables to facilitate comparison between different ADC candidates or experimental conditions.
Table 1: ADC Internalization as Measured by Live-Cell Imaging
| ADC Candidate | Time (hours) | Total Fluorescence Intensity (Arbitrary Units) |
| ADC-A | 1 | 1500 |
| ADC-A | 6 | 8500 |
| ADC-A | 24 | 25000 |
| ADC-B | 1 | 1200 |
| ADC-B | 6 | 6000 |
| ADC-B | 24 | 18000 |
| Control IgG | 24 | 500 |
Table 2: Quantification of ADC Internalization by Flow Cytometry
| ADC Candidate | Time Point (hours) | Mean Fluorescence Intensity (MFI) of Internalized ADC |
| ADC-A | 4 | 12000 |
| ADC-A | 24 | 35000 |
| ADC-B | 4 | 9500 |
| ADC-B | 24 | 28000 |
| Control IgG | 24 | 800 |
Table 3: Quantification of Released Payload by LC-MS/MS
| ADC Candidate | Incubation Time (hours) | Released Payload Concentration (ng/10^6 cells) |
| ADC-A | 24 | 5.2 |
| ADC-A | 48 | 12.8 |
| ADC-B | 24 | 3.1 |
| ADC-B | 48 | 8.5 |
| Control IgG | 48 | < Limit of Quantification |
Signaling Pathways and Logical Relationships
ADC Internalization and Trafficking Pathway
The journey of an ADC from the cell surface to the lysosome is a complex process involving several cellular trafficking pathways.
Caption: The intracellular trafficking pathway of an Antibody-Drug Conjugate.
Payload Release Mechanisms
The release of the cytotoxic payload from the ADC is a critical step and is largely dependent on the type of linker used in the ADC design.
References
- 1. What is an ADC Payload? | BroadPharm [broadpharm.com]
- 2. purepeg.com [purepeg.com]
- 3. Strategies and Methods for Studying ADC Payload Release and Metabolism - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. abzena.com [abzena.com]
- 5. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fate of Antibody-Drug Conjugates in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADC Internalization Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 8. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 9. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 10. Antibody Internalization | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Antibody Internalization | Thermo Fisher Scientific - US [thermofisher.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Correlating Internalization and Potency to Accelerate Antibody Discovery and Development | Thermo Fisher Scientific - US [thermofisher.com]
- 14. njbio.com [njbio.com]
- 15. cdn.origene.com [cdn.origene.com]
- 16. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-biolabs.com [creative-biolabs.com]
- 18. Challenges of free payload concentration analysis in ADC studies | ICON plc [iconplc.com]
- 19. Conjugated Payload Quantitative Analysis - Creative Proteomics [creative-proteomics.com]
Measuring the Bystander Killing Effect of Antibody-Drug Conjugates (ADCs) In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small molecule drug.[1] A key feature of some ADCs is the "bystander effect," where the cytotoxic payload, upon release from the target antigen-positive (Ag+) cell, can diffuse into and kill neighboring antigen-negative (Ag-) cells within the tumor microenvironment.[2][3] This phenomenon is crucial for enhancing therapeutic efficacy, especially in tumors with heterogeneous antigen expression.[4][5][6] This document provides detailed application notes and protocols for measuring the bystander killing effect of ADCs in vitro.
Principle of the Bystander Effect
The bystander effect is contingent on several factors, including the properties of the ADC's linker and payload. ADCs with cleavable linkers are designed to release their payload upon internalization into the target cell.[7] If the released payload is membrane-permeable, it can then traverse the cell membrane and affect adjacent cells.[8] This mechanism contributes to the eradication of a more extensive population of tumor cells beyond those directly targeted by the ADC.
Below is a diagram illustrating the mechanism of the ADC bystander effect.
Caption: Mechanism of ADC Bystander Killing Effect.
In Vitro Methodologies to Measure Bystander Effect
Several in vitro models can be employed to quantify the bystander effect of ADCs. The choice of method depends on the specific research question and available resources.
-
2D Co-culture Assays: This is a widely used method involving the co-culturing of antigen-positive (Ag+) and antigen-negative (Ag-) cells.[4][9] The Ag- cells are often engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.[3][9]
-
Conditioned Medium Transfer Assays: This method assesses whether the cytotoxic effect is mediated by a secreted factor.[4][5][6] Medium from ADC-treated Ag+ cells is collected and transferred to a culture of Ag- cells.[4][5][6]
-
3D Spheroid Co-culture Models: These models more closely mimic the three-dimensional architecture and cell-cell interactions of a solid tumor.[10][11][12][13] Spheroids can be formed from a mixture of Ag+ and Ag- cells to evaluate payload penetration and bystander killing in a more physiologically relevant context.[10][14]
Experimental Protocols
Protocol 1: 2D Co-culture Bystander Killing Assay
This protocol details a fluorescence-based method to quantify the viability of Ag- cells in a co-culture with Ag+ cells following ADC treatment.
Materials:
-
Ag+ cell line (e.g., HER2-positive SKBR3 or N87 cells)[3][4]
-
Ag- cell line expressing a fluorescent protein (e.g., HER2-negative MCF7-GFP cells)[3][4]
-
Complete cell culture medium
-
ADC of interest
-
Isotype control ADC or unconjugated antibody
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader or high-content imaging system
-
Cell viability reagent (e.g., CellTiter-Glo®)
Workflow Diagram:
Caption: 2D Co-culture Bystander Assay Workflow.
Procedure:
-
Cell Seeding:
-
Determine the optimal seeding ratio of Ag+ to Ag- cells. Ratios of 1:1, 1:3, and 3:1 are common starting points.[3]
-
Seed the co-culture mixture into a 96-well plate at a total density that allows for logarithmic growth throughout the experiment.
-
Include wells with monocultures of Ag+ and Ag- cells as controls.
-
-
Cell Adherence: Incubate the plate overnight at 37°C and 5% CO2 to allow cells to adhere.
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control antibodies in complete medium.
-
Carefully remove the medium from the wells and add the ADC/control dilutions.
-
-
Incubation: Incubate the plate for a period determined by the ADC's mechanism of action (typically 72-120 hours).
-
Quantification of Bystander Killing:
-
Measure the fluorescence of the Ag- cells (e.g., GFP) using a fluorescence plate reader. A decrease in fluorescence in the co-culture wells compared to the Ag- monoculture control indicates a bystander effect.
-
Alternatively, use a high-content imaging system to count the number of viable fluorescent Ag- cells.
-
-
(Optional) Total Cell Viability: After fluorescence reading, a total cell viability assay (e.g., CellTiter-Glo®) can be performed to assess the overall cytotoxicity in each well.
Protocol 2: 3D Spheroid Co-culture Assay
This protocol outlines the formation of 3D co-culture spheroids and subsequent analysis of ADC-mediated bystander killing.
Materials:
-
Ag+ and Ag- cell lines (as in Protocol 1)
-
Ultra-low attachment 96-well round-bottom plates
-
Extracellular matrix (e.g., Matrigel), optional
-
ADC of interest and controls
-
Spheroid dissociation reagent (e.g., TrypLE™)
-
Flow cytometer
-
Confocal microscope for imaging
Procedure:
-
Spheroid Formation:
-
Mix Ag+ and Ag- cells at the desired ratio in complete medium.
-
Seed the cell suspension into ultra-low attachment plates.
-
Centrifuge the plates at a low speed to facilitate cell aggregation.
-
Incubate for 2-4 days to allow for spheroid formation.
-
-
ADC Treatment: Add the ADC and controls to the wells containing the spheroids.
-
Incubation: Incubate for an appropriate duration (e.g., 5-7 days), monitoring spheroid size and morphology.
-
Analysis:
-
Imaging: Stain the spheroids with viability dyes and image using a confocal microscope to visualize the spatial distribution of live and dead Ag+ and Ag- cells.
-
Flow Cytometry:
-
Carefully collect the spheroids and dissociate them into a single-cell suspension.
-
Stain the cells with a viability dye (e.g., DAPI or Propidium Iodide).
-
Analyze the cell suspension by flow cytometry to quantify the percentage of viable and non-viable cells in both the Ag+ and fluorescent Ag- populations.
-
-
Data Presentation
Quantitative data from bystander effect assays should be summarized in tables to facilitate clear comparison between different experimental conditions.
Table 1: 2D Co-culture Bystander Effect of ADC-X
| ADC-X Conc. (nM) | % Viability of Ag- Cells (Monoculture) | % Viability of Ag- Cells (Co-culture 1:1) | % Bystander Killing* |
| 0.1 | 98.5 ± 2.1 | 85.2 ± 3.5 | 13.5 |
| 1 | 95.3 ± 3.0 | 65.8 ± 4.1 | 30.9 |
| 10 | 92.1 ± 2.5 | 40.1 ± 5.2 | 56.5 |
| 100 | 88.7 ± 4.2 | 25.6 ± 3.8 | 71.1 |
*Calculated as: 100 - (% Viability in Co-culture / % Viability in Monoculture) * 100
Table 2: 3D Spheroid Co-culture Analysis by Flow Cytometry
| Treatment | % Viable Ag- Cells | % Viable Ag+ Cells |
| Vehicle Control | 96.2 ± 1.8 | 97.5 ± 1.5 |
| Isotype Control (10 nM) | 95.5 ± 2.0 | 96.8 ± 1.9 |
| ADC-X (10 nM) | 52.3 ± 4.5 | 35.7 ± 3.9 |
| ADC-Y (No bystander) (10 nM) | 94.8 ± 2.3 | 40.2 ± 4.1 |
Signaling Pathway of a Common ADC Payload
Many ADCs utilize microtubule inhibitors, such as monomethyl auristatin E (MMAE), as their cytotoxic payload. The bystander effect of MMAE-containing ADCs is well-documented.[15]
Caption: Signaling Pathway of MMAE Payload.
Conclusion
The in vitro assays described provide robust and reproducible methods for quantifying the bystander killing effect of ADCs. A thorough characterization of the bystander effect is essential for understanding an ADC's mechanism of action and for selecting promising candidates for further preclinical and clinical development. The use of both 2D and more complex 3D models can provide a comprehensive picture of an ADC's potential efficacy in treating heterogeneous tumors.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 3. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 10. Evaluating Antibody Drug Conjugates (ADCs) In Vitro Using 3D Tumor Spheroid Models App Note | Sartorius [sartorius.com]
- 11. zymeworks.com [zymeworks.com]
- 12. selectscience.net [selectscience.net]
- 13. Evaluating Antibody Drug Conjugates (ADCs) In Vitro Using 3D Tumor Spheroid Models | Sartorius [sartorius.com]
- 14. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Assessing Antibody-Drug Conjugate (ADC) Efficacy in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a promising class of targeted cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[1][2] The preclinical evaluation of ADC efficacy is a critical step in their development, with xenograft mouse models serving as a cornerstone for these investigations.[3][4] This document provides detailed application notes and protocols for assessing the in vivo efficacy of ADCs using subcutaneous xenograft models.
The protocols outlined below cover the essential stages of an ADC efficacy study, from the establishment of xenograft models to data analysis and interpretation. Adherence to these standardized procedures is crucial for generating robust and reproducible data to inform clinical trial design.[2][5]
Signaling Pathway of a Representative ADC Target: HER2
Antibody-drug conjugates often target specific cell surface receptors that are overexpressed in cancer cells. One of the most well-established targets is the Human Epidermal growth factor Receptor 2 (HER2). The diagram below illustrates the HER2 signaling pathway and the mechanism of action for an anti-HER2 ADC.
Caption: HER2 signaling pathway and the mechanism of action of an anti-HER2 ADC.
Experimental Workflow for In Vivo Efficacy Studies
A typical workflow for assessing the in vivo efficacy of an ADC in a xenograft model is depicted below. This process involves several sequential stages, from model establishment to the final data analysis.[6]
Caption: General experimental workflow for ADC efficacy assessment in xenograft models.
Detailed Experimental Protocols
Protocol 1: Establishment of Subcutaneous Xenograft Models
-
Cell Culture : Culture human cancer cell lines in the appropriate media and conditions as recommended by the supplier.[6] Harvest cells during the exponential growth phase.[7]
-
Animal Models : Utilize immunodeficient mice, such as athymic nude mice or SCID mice, aged 6-8 weeks.[6][8] The choice of mouse strain can influence the pharmacokinetics and efficacy of the ADC.[8]
-
Implantation : Resuspend the harvested tumor cells in a suitable medium, such as a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel, to a final concentration of 2-5 x 10^6 cells per 100 µL.[6] Inject the cell suspension subcutaneously into the right flank of the mice.[6][7]
-
Tumor Growth Monitoring : Monitor the mice regularly for tumor formation.[6] Once tumors are palpable, measure the tumor dimensions using a digital caliper 2-3 times per week.[9] The tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.[9][10]
-
Randomization : When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Protocol 2: ADC Administration and Monitoring
-
Dosing : Administer the ADC, vehicle control, and any isotype control ADCs to the respective groups.[6] The route of administration is typically intravenous (IV).[11] The dose and schedule should be based on prior pharmacokinetic and tolerability studies.[12]
-
Tumor Volume Measurement : Continue to measure tumor volumes with a digital caliper 2-3 times per week throughout the study.[6][9] Ultrasound imaging can be a more accurate alternative to caliper measurements.[13][14][15]
-
Body Weight Monitoring : Record the body weight of each mouse at least twice a week to monitor for signs of toxicity.[16][17][18][19] A body weight loss of more than 20% is often considered a humane endpoint.[20]
-
Clinical Observations : Perform daily clinical observations to assess the overall health and behavior of the mice.
Protocol 3: Endpoint Criteria and Data Collection
-
Humane Endpoints : Euthanize mice if they meet the predefined humane endpoint criteria, which may include:
-
Study Termination : The study may be terminated when tumors in the control group reach the maximum allowable size or after a predetermined period.
-
Necropsy and Tissue Collection : At the end of the study, euthanize all remaining animals.[1] Excise the tumors and record their final weight.[24] Collect tumors and other relevant tissues for further analysis, such as histology, immunohistochemistry, or pharmacokinetic analysis.[1][25][26]
Data Presentation
Quantitative data from the efficacy study should be summarized in a clear and structured format. The following tables provide examples of how to present key findings.
Table 1: Summary of Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day X (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | - | Q7D x 3 | 1500 ± 150 | - | - |
| Isotype Control ADC | 5 | Q7D x 3 | 1450 ± 140 | 3.3 | >0.05 |
| Test ADC | 1 | Q7D x 3 | 800 ± 90 | 46.7 | <0.01 |
| Test ADC | 3 | Q7D x 3 | 300 ± 50 | 80.0 | <0.001 |
| Test ADC | 5 | Q7D x 3 | 100 ± 20 | 93.3 | <0.001 |
Tumor Growth Inhibition (TGI) is calculated as (1 - (Mean volume of treated tumors / Mean volume of control tumors)) x 100%.[9]
Table 2: Summary of Body Weight Changes
| Treatment Group | Dose (mg/kg) | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Maximum Mean Body Weight Loss (%) |
| Vehicle Control | - | 20.1 ± 0.5 | 22.5 ± 0.6 | 0 |
| Isotype Control ADC | 5 | 20.3 ± 0.4 | 22.1 ± 0.5 | <1 |
| Test ADC | 1 | 20.2 ± 0.6 | 21.8 ± 0.7 | <2 |
| Test ADC | 3 | 20.0 ± 0.5 | 20.5 ± 0.6 | <5 |
| Test ADC | 5 | 20.4 ± 0.4 | 19.0 ± 0.8 | 7 |
Concluding Remarks
The protocols and guidelines presented in this document provide a comprehensive framework for conducting robust and reproducible preclinical assessments of ADC efficacy in xenograft mouse models. Careful experimental design, meticulous execution of protocols, and accurate data analysis are paramount for the successful evaluation of novel ADC candidates and their translation to the clinic.[3][4] Further analyses, such as pharmacokinetic studies to understand drug exposure and pharmacodynamic assessments to confirm the mechanism of action, are often integrated into these efficacy studies to build a comprehensive data package for investigational new drug (IND) filings.[1][27]
References
- 1. benchchem.com [benchchem.com]
- 2. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 3. Advances in preclinical evaluation of experimental antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human tumor xenografts in mouse as a model for evaluating therapeutic efficacy of monoclonal antibodies or antibody-drug conjugate targeting receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 10. oncotarget.com [oncotarget.com]
- 11. PK/PD of Positively Charged ADC in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting | PLOS One [journals.plos.org]
- 16. Body Weight Protocol - IMPReSS [web.mousephenotype.org]
- 17. MPD: Jaxpheno5: project protocol [phenome.jax.org]
- 18. Body Composition and Metabolic Caging Analysis in High Fat Fed Mice [jove.com]
- 19. Video: Body Composition and Metabolic Caging Analysis in High Fat Fed Mice [jove.com]
- 20. Article - Standard on Weight Loss in ... [policies.unc.edu]
- 21. researchgate.net [researchgate.net]
- 22. Article - Standard on Tumor Productio... [policies.unc.edu]
- 23. Tumor Growth Monitoring and Endpoint Criteria in Research Animals – Office of Animal Welfare [sites.uw.edu]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Development and immunohistochemical characterization of patient-derived xenograft models for muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Purification of Antibody-Drug Conjugates with Aminocaproyl-Val-Cit-PABC-MMAE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents, such as Monomethyl Auristatin E (MMAE), directly to cancer cells. The linker system, in this case, Aminocaproyl-Val-Cit-PABC, is a critical component designed to be stable in circulation and release the cytotoxic payload upon internalization into the target cell. The purification of these complex biomolecules is a multi-step process crucial for ensuring a homogenous product with a consistent drug-to-antibody ratio (DAR), high purity, and low levels of process-related impurities like free drug-linker and aggregates. This document provides detailed application notes and protocols for the purification of ADCs utilizing the Aminocaproyl-Val-Cit-PABC-MMAE system.
Core Purification Principles
The purification strategy for ADCs typically involves a series of chromatographic steps designed to separate the desired ADC species from unconjugated antibody, excess drug-linker, and aggregated forms of the ADC. The most common techniques employed are Hydrophobic Interaction Chromatography (HIC), Ion-Exchange Chromatography (IEX), and Size Exclusion Chromatography (SEC).
Data Presentation: Quantitative Analysis of ADC Purification
The following table summarizes typical quantitative data obtained during the purification of vc-MMAE ADCs. These values can vary depending on the specific antibody, conjugation conditions, and the scale of the purification.
| Purification Step | Parameter Measured | Typical Value | Reference |
| Hydrophobic Interaction Chromatography (HIC) | DAR 2 Species Recovery | >60% | [1] |
| Aggregate Reduction | From 5% to <1% | [1] | |
| Final Purity (DAR 2) | >95% | [1] | |
| Cation-Exchange Chromatography (CEX) | Aggregate Removal | Reduction to ≤ 0.1% | [2] |
| Recovery | High (not specified) | [2] | |
| Drug Loading Distribution | Unchanged | [2] | |
| Size Exclusion Chromatography (SEC) | Aggregate Removal | Baseline separation of aggregates | [3] |
| Monomer Purity | >99% | [3] | |
| Overall Process | Final ADC Purity | >99% | [4] |
| Residual Free Drug-Linker | <1% | [5] |
Experimental Protocols
Hydrophobic Interaction Chromatography (HIC) for DAR Separation
HIC separates molecules based on their hydrophobicity. Since the conjugation of the hydrophobic MMAE payload increases the overall hydrophobicity of the antibody, HIC is a powerful technique to separate ADC species with different DARs (e.g., DAR 0, 2, 4, 6, 8).[6]
Materials:
-
HIC Column: Phenyl Sepharose, Butyl Sepharose, or similar.
-
Mobile Phase A (Binding Buffer): 25 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate (B86663), pH 7.0.[1]
-
Mobile Phase B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.[1]
-
Sample Preparation: Dilute the crude ADC conjugation mixture with Mobile Phase A to a final ammonium sulfate concentration of approximately 0.5 M to 1.0 M to promote binding.[7]
Protocol:
-
Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CV) of Mobile Phase A.
-
Sample Loading: Load the prepared ADC sample onto the equilibrated column.
-
Wash: Wash the column with 3-5 CV of Mobile Phase A to remove any unbound material.
-
Elution: Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 20-30 CV. Species with higher DARs will be more hydrophobic and will elute at lower salt concentrations (higher percentage of Mobile Phase B).[1][7]
-
Fraction Collection: Collect fractions across the elution profile.
-
Analysis: Analyze the collected fractions by analytical HIC or other methods to determine the DAR of each fraction. Pool the fractions containing the desired DAR species.
Ion-Exchange Chromatography (IEX) for Polishing
IEX separates molecules based on their net surface charge. It is often used as a polishing step to remove charged variants, host cell proteins (HCPs), and residual DNA.[8][9] Cation-exchange chromatography (CEX) is commonly employed for ADC purification.[5]
Materials:
-
IEX Column: Strong or weak cation-exchange resin (e.g., SP Sepharose, CM Sepharose).
-
Mobile Phase A (Binding Buffer): 20 mM Sodium Acetate, pH 5.0.[5]
-
Mobile Phase B (Elution Buffer): 20 mM Sodium Acetate, 1 M NaCl, pH 5.0.[5]
-
Sample Preparation: Perform a buffer exchange of the ADC sample into Mobile Phase A to ensure the conductivity is low enough for binding.
Protocol:
-
Column Equilibration: Equilibrate the IEX column with 5-10 CV of Mobile Phase A.
-
Sample Loading: Load the buffer-exchanged ADC sample onto the column.
-
Wash: Wash the column with 3-5 CV of Mobile Phase A to remove unbound contaminants.
-
Elution: Elute the bound ADC using a linear gradient of increasing salt concentration (e.g., 0-50% Mobile Phase B over 20 CV).
-
Fraction Collection: Collect fractions containing the purified ADC.
-
Analysis: Analyze the pooled fractions for purity, aggregate content, and concentration.
Size Exclusion Chromatography (SEC) for Aggregate Removal and Buffer Exchange
SEC separates molecules based on their size. It is an effective method for removing high molecular weight aggregates and for buffer exchange into the final formulation buffer.[3]
Materials:
-
SEC Column: Sephacryl S-200 HR, Superdex 200, or similar.
-
Mobile Phase (Formulation Buffer): e.g., Phosphate-Buffered Saline (PBS), pH 7.4.
-
Sample Preparation: Concentrate the ADC sample if necessary.
Protocol:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CV of the desired formulation buffer.
-
Sample Loading: Inject the ADC sample onto the column. The injection volume should be a small percentage of the total column volume (typically 1-4%) to ensure good resolution.
-
Elution: Run the column isocratically with the formulation buffer. The aggregates will elute first, followed by the monomeric ADC.
-
Fraction Collection: Collect the peak corresponding to the monomeric ADC.
-
Analysis: Confirm the removal of aggregates and the final buffer composition.
Mandatory Visualizations
Caption: A typical experimental workflow for the production and purification of an ADC.
Caption: The mechanism of action of an MMAE-containing ADC leading to tumor cell death.
References
- 1. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of cation exchange chromatography in the purification of ADC - Bestchrom [bestchrom.com]
- 6. mdpi.com [mdpi.com]
- 7. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 8. conductscience.com [conductscience.com]
- 9. Ion Exchange Chromatographic Methods for Purification of Therapeutic Antibodies | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Formulation of Aminocaproyl-Val-Cit-PABC-MMAE ADCs for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapies that deliver highly potent cytotoxic agents directly to cancer cells, minimizing systemic toxicity.[1][2] This document provides detailed application notes for the formulation and in vivo use of ADCs containing the monomethyl auristatin E (MMAE) payload conjugated via a maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl (mc-VC-PAB) linker.
The mc-VC-PAB-MMAE system is widely used in ADC development.[3] It consists of:
-
Monoclonal Antibody (mAb): Provides specificity by targeting a tumor-associated antigen.[1]
-
MMAE Payload: A highly potent synthetic antineoplastic agent that inhibits tubulin polymerization.[3][4] Due to its high toxicity, it cannot be used as a standalone drug.[4]
-
Linker System: A protease-cleavable linker designed to be stable in systemic circulation but to release the MMAE payload within the target cell's lysosomal compartment.[5][]
Proper formulation is critical to ensure the stability, solubility, and efficacy of the ADC while minimizing undesirable effects like aggregation, which can be a challenge due to the hydrophobic nature of MMAE.[7]
Mechanism of Action
The therapeutic effect of a vc-MMAE ADC is achieved through a multi-step process that begins with targeted binding and culminates in apoptosis of the cancer cell.[8]
-
Binding and Internalization: The ADC circulates in the bloodstream until the mAb component recognizes and binds to its specific antigen on the surface of a cancer cell.[8] The ADC-antigen complex is then internalized into the cell, typically through receptor-mediated endocytosis.[2]
-
Lysosomal Trafficking and Cleavage: The internalized vesicle (endosome) traffics to and fuses with a lysosome.[8] The acidic environment and high concentration of proteases, such as cathepsin B, within the lysosome cleave the valine-citrulline (VC) dipeptide linker.[4][5]
-
Payload Release and Cytotoxicity: Cleavage of the linker releases the active MMAE payload into the cytoplasm.[] MMAE then binds to tubulin, potently inhibiting its polymerization.[3][4] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. herbmedpharmacol.com [herbmedpharmacol.com]
- 4. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 7. KR20160079890A - Antibody-drug conjugate lyophilised formulation - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Tumor radiosensitization by monomethyl auristatin E: mechanism of action and targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Val-Cit Linker Stability in Mouse Plasma
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Valine-Citrulline (Val-Cit) linkers in antibody-drug conjugates (ADCs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the observed instability of Val-Cit linkers in mouse plasma, a critical consideration for preclinical ADC development.
Frequently Asked Questions (FAQs)
Q1: Why is my Val-Cit linked ADC showing instability in mouse plasma but appears stable in human plasma?
A1: The instability of Val-Cit linkers in mouse plasma is primarily due to the activity of a specific enzyme, carboxylesterase 1c (Ces1c), which is present in rodent plasma but not in human plasma.[1][2][3] This enzyme can prematurely cleave the Val-Cit linker, leading to the release of the cytotoxic payload into circulation before the ADC reaches the target tumor cells.[2][3] In contrast, human plasma lacks this specific carboxylesterase, resulting in significantly higher stability of Val-Cit linkers.[2][3]
Q2: What is the intended cleavage mechanism for a Val-Cit linker?
A2: The Val-Cit linker is designed to be selectively cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment and within cancer cells.[4] The intended mechanism of action involves the ADC binding to its target antigen on a cancer cell, followed by internalization into the cell's lysosomes. Inside the lysosome, the high concentration of Cathepsin B cleaves the Val-Cit linker, releasing the cytotoxic payload directly at the site of action.
Q3: My in vivo mouse study with a Val-Cit ADC is showing reduced efficacy and off-target toxicity. Could this be related to linker instability?
A3: Yes, it is highly likely. Premature cleavage of the Val-Cit linker by mouse plasma carboxylesterase Ces1c can lead to a reduced therapeutic index.[4] The premature release of the payload in the bloodstream decreases the amount of active drug that reaches the tumor, thereby reducing efficacy.[3][4] Furthermore, the freely circulating cytotoxic drug can cause systemic, off-target toxicity, which would not be observed if the payload were to be released only within the target cancer cells.[4]
Q4: Are there alternative linker designs that are more stable in mouse plasma?
A4: Yes, several strategies have been developed to overcome the instability of the Val-Cit linker in mouse plasma. One of the most effective approaches is the modification of the peptide sequence. For example, adding a glutamic acid residue to create a Glu-Val-Cit (EVCit) linker has been shown to significantly increase stability in mouse plasma by reducing its susceptibility to Ces1c cleavage, while maintaining its sensitivity to Cathepsin B.[2][3] Other modifications and alternative linker chemistries are also being explored to enhance plasma stability.[4]
Q5: How can I experimentally verify that the instability of my ADC is due to mouse carboxylesterase?
A5: You can perform an in vitro plasma stability assay using mouse plasma and compare the results to the stability in human plasma.[4] To specifically implicate carboxylesterase, you can use Ces1c knockout mice for in vivo studies or use specific carboxylesterase inhibitors in your in vitro assays.[1][4] A significant reduction in payload release in the absence of Ces1c activity would confirm its role in the observed instability.
Troubleshooting Guide
Issue: Premature Drug Release Observed in Preclinical Mouse Models
-
Possible Cause: Your Val-Cit linker is likely being cleaved by mouse plasma carboxylesterase 1c (Ces1c).[1][2][3] This leads to premature release of the cytotoxic payload, which can result in reduced efficacy and off-target toxicity in mouse models.[3][4]
-
Troubleshooting Steps:
-
Confirm Ces1c Sensitivity: Conduct an in vitro plasma stability assay comparing the stability of your ADC in mouse plasma versus human plasma. A significantly higher rate of payload release in mouse plasma is indicative of Ces1c-mediated cleavage.
-
Utilize Ces1c Knockout Mice: If available, performing in vivo studies in Ces1c knockout mice can confirm if the premature drug release is mitigated in the absence of this enzyme.[1]
-
Modify the Linker: Consider re-engineering your ADC with a more stable linker. The glutamic acid-valine-citrulline (EVCit) linker has demonstrated substantially improved stability in mouse plasma while retaining its cleavability by lysosomal cathepsins.[2][3]
-
Evaluate Alternative Linker Chemistries: Explore other classes of cleavable or non-cleavable linkers that are not substrates for mouse carboxylesterases.
-
Data Presentation
Table 1: Comparative Stability of Val-Cit and EVCit Linkers in Mouse Plasma
| Linker Type | ADC Construct | Stability Metric | Value | Reference |
| Val-Cit | VCit ADC 3a | % MMAF Loss (14 days) | > 95% | [2] |
| EVCit | EVCit ADC 3c | % MMAF Loss (14 days) | Almost no cleavage | [2] |
| Val-Cit | Not Specified | ADC Half-life | 2 days | [1] |
| EVCit | Not Specified | ADC Half-life | 12 days | [1] |
| Val-Cit | VCit ADC 4a | % MMAE Loss (14 days) | ~74% | |
| EVCit | EVCit ADC 4b | % MMAE Loss (14 days) | Almost no cleavage |
Table 2: Cathepsin B-Mediated Cleavage of Val-Cit and EVCit Linkers
| Linker Type | ADC Construct | Half-life (in presence of Cathepsin B) | Reference |
| Val-Cit | VCit ADC 3a | 4.6 hours | [2] |
| SVCit | SVCit ADC 3b | 5.4 hours | [2] |
| EVCit | EVCit ADC 3c | 2.8 hours | [2] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in mouse plasma by measuring the amount of released payload over time.
Materials:
-
ADC of interest
-
Freshly collected, anticoagulated mouse plasma (e.g., from BALB/c mice)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Quenching solution (e.g., cold acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Methodology:
-
Pre-warm the mouse plasma to 37°C.
-
Spike the ADC into the plasma at a final concentration of 100 µg/mL.
-
Incubate the mixture at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the plasma-ADC mixture.
-
Immediately quench the enzymatic activity by adding 3 volumes of cold acetonitrile containing an internal standard.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.
-
Collect the supernatant and analyze the concentration of the released payload using a validated LC-MS/MS method.
-
Plot the concentration of the released payload over time to determine the stability profile of the ADC.
Protocol 2: Cathepsin B Cleavage Assay
Objective: To evaluate the susceptibility of the ADC linker to cleavage by the target lysosomal protease, Cathepsin B.
Materials:
-
ADC of interest
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)
-
Incubator at 37°C
-
Quenching solution (e.g., 1% formic acid in acetonitrile)
-
LC-MS/MS system
Methodology:
-
Prepare a solution of the ADC in the assay buffer at a final concentration of 10 µM.
-
Activate the recombinant Cathepsin B according to the manufacturer's instructions.
-
Initiate the cleavage reaction by adding activated Cathepsin B to the ADC solution at a final concentration of 1 µM.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the reaction.
-
Stop the reaction by adding an equal volume of the quenching solution.
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload.
-
Calculate the rate of cleavage and the half-life of the linker in the presence of Cathepsin B.
Mandatory Visualization
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
premature cleavage of Val-Cit linker by human neutrophil elastase
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the premature cleavage of Valine-Citrulline (Val-Cit) linkers by human neutrophil elastase (HNE).
Frequently Asked Questions (FAQs)
Q1: What is a primary cause of off-target toxicity, specifically neutropenia, observed with some Val-Cit ADCs?
A1: A significant cause is the premature cleavage of the Val-Cit linker by human neutrophil elastase (HNE), a serine protease secreted by neutrophils.[1][2][3] While designed to be cleaved by cathepsins within the lysosome of a target cancer cell, the Val-Cit linker is also susceptible to HNE in the extracellular environment.[1][4] This premature release of the cytotoxic payload can lead to off-target toxicity, with neutropenia and thrombocytopenia being commonly observed dose-limiting adverse effects.[1][2][4]
Q2: My Val-Cit ADC appears stable in standard human plasma stability assays but shows toxicity linked to premature payload release in vivo. What could be the cause?
A2: Standard in vitro human plasma assays may not adequately replicate the physiological conditions where neutrophils are active. Human neutrophil elastase (HNE) is typically released by activated neutrophils at sites of inflammation or within the tumor microenvironment and may not be present in sufficient quantities in collected plasma to cause significant cleavage.[5] Therefore, an ADC can appear stable in a plasma assay but still be vulnerable to HNE-mediated cleavage in vivo, leading to unexpected toxicities like neutropenia.[5][6][7]
Q3: How can I experimentally confirm that human neutrophil elastase (HNE) is cleaving my Val-Cit ADC?
A3: You can perform a direct in vitro enzyme assay.[3] This involves incubating your purified ADC with purified human neutrophil elastase and monitoring for payload release over time.[1][8] The reaction products can be analyzed using techniques like LC-MS to identify the cleaved linker-payload fragment and quantify the rate of cleavage.[5][9] A decrease in the drug-to-antibody ratio (DAR) over the incubation period is indicative of linker cleavage.[10]
Q4: At which specific amide bond does HNE cleave the Val-Cit linker?
A4: ESI-MS-based mapping has shown that human neutrophil elastase cleaves the amide bond between the P2 valine and the P1 citrulline residues.[5][7][11] This is different from the intended cleavage site for cathepsin B, which hydrolyzes the amide bond between citrulline and the PABC self-immolative spacer.[4][12]
Q5: Are there modifications to the Val-Cit linker that can increase its resistance to HNE?
A5: Yes, linker engineering has produced variants with improved stability. A key strategy is to modify the amino acid at the P2 position (valine). Human neutrophil elastase preferentially cleaves amide bonds at the N-terminus of residues like valine, alanine, and isoleucine.[5] Replacing valine with glycine (B1666218) (Gly) has been shown to significantly increase resistance to HNE.[5]
Q6: My ADC with a modified EVCit (Glu-Val-Cit) linker still shows susceptibility to HNE. Why is that?
A6: Adding a glutamic acid (Glu) residue at the P3 position to create an EVCit linker significantly improves stability in mouse plasma by preventing cleavage by carboxylesterase 1c (Ces1c).[5] However, this modification does not protect the linker from HNE-mediated degradation.[7] In fact, some studies suggest the EVCit linker degrades even faster than the standard VCit linker in the presence of HNE.[5] The cleavage still occurs at the Val-Cit bond.[5][10]
Q7: What are the most effective linker strategies to avoid HNE-mediated cleavage?
A7: The most effective strategy is to replace the HNE-sensitive amino acid. The glutamic acid-glycine-citrulline (EGCit) linker, which replaces the P2 valine with glycine, has been shown to completely resist cleavage by HNE while maintaining its sensitivity to cathepsins for intracellular payload release.[5][10] Other strategies include using entirely different linker chemistries, such as non-cleavable linkers or "exolinkers" that reposition the cleavable peptide to enhance stability.[3][4][11]
Troubleshooting Guide
Problem: An ADC utilizing a Val-Cit or EVCit linker demonstrates unexpected off-target toxicity (e.g., neutropenia, thrombocytopenia) or reduced efficacy in preclinical or clinical studies, suggesting premature payload release.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Val--Cit Linker Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) concerning the stability of Valine-Citrulline (Val-Cit) linkers in antibody-drug conjugates (ADCs).
Troubleshooting Guide
This guide addresses common issues encountered during ADC development and experimentation involving Val-Cit linkers.
Issue 1: Premature Payload Release Observed in Preclinical Mouse Models
-
Possible Cause: The Val-Cit linker is known to be susceptible to cleavage by mouse carboxylesterase 1C (Ces1C), an enzyme present in rodent plasma but not in human plasma.[1][2][3][4] This premature cleavage in the bloodstream can lead to reduced efficacy and potential off-target toxicity in mouse studies.[1][2][5]
-
Troubleshooting Steps:
-
Confirm Ces1C Sensitivity: Conduct an in vitro plasma stability assay using mouse plasma. Compare the stability of your Val-Cit ADC against a control ADC with a more stable linker or a non-cleavable linker. Significant payload release in mouse plasma is indicative of Ces1C-mediated cleavage.
-
Modify the Linker Sequence: Introduce a hydrophilic amino acid at the P3 position (adjacent to Valine). Creating a Glutamic acid-Valine-Citrulline (Glu-Val-Cit or EVCit) linker has been shown to significantly reduce susceptibility to Ces1C cleavage while maintaining sensitivity to Cathepsin B for intracellular payload release.[1][2]
-
Utilize Ces1C Knockout Mice: If available, performing in vivo studies in Ces1C knockout mice can confirm that premature payload release is mitigated, validating that Ces1C is the primary cause of instability.[1]
-
Consider Alternative Linkers: Evaluate linker chemistries not susceptible to Ces1C, such as triglycyl peptide linkers or exolinker designs which reposition the cleavable peptide to enhance stability.[1][6]
-
Issue 2: Off-Target Toxicity, Specifically Neutropenia, Observed in In Vivo Studies or Human Cell-Based Assays
-
Possible Cause: Premature drug release may be mediated by human neutrophil elastase (NE), a serine protease secreted by neutrophils that can cleave the Val-Cit linker.[1][3][7] This can lead to the release of the cytotoxic payload in circulation, causing toxic effects on neutrophils and resulting in neutropenia.[1][3]
-
Troubleshooting Steps:
-
Assess Neutrophil Elastase Sensitivity: Perform an in vitro assay by incubating your Val-Cit ADC with purified human neutrophil elastase and monitor for payload release over time.[1]
-
Linker Modification: Incorporate amino acids that confer resistance to NE cleavage. Replacing Valine (at the P2 position) with Glycine to create a Glutamic acid-Glycine-Citrulline (EGCit) tripeptide linker has been shown to resist NE-mediated degradation while maintaining Cathepsin B sensitivity.[1][7]
-
Evaluate Alternative Payloads: If linker modification is not feasible, consider using a different payload with a wider therapeutic window to mitigate the toxic effects of low-level premature release.
-
Issue 3: Inconsistent Stability and Efficacy Results Across Different ADC Batches
-
Possible Cause: The stability of the Val-Cit linker can be highly dependent on the conjugation site on the antibody.[5][8] More solvent-exposed linkers may be more susceptible to enzymatic degradation.[5] Inconsistent conjugation methods can lead to batch-to-batch variability in the location of the linker-payload, affecting overall stability.
-
Troubleshooting Steps:
-
Characterize Conjugation Sites: Use techniques like peptide mapping or mass spectrometry to identify the specific amino acid residues where the linker-payload is attached.
-
Optimize Conjugation Strategy: Employ site-specific conjugation technologies to ensure a homogeneous ADC product with the linker attached at more stable, less solvent-exposed sites.
-
Control Drug-to-Antibody Ratio (DAR): Over-conjugation can lead to increased hydrophobicity, aggregation, and potentially faster clearance or altered stability.[][10] Use analytical techniques like Hydrophobic Interaction Chromatography (HIC) or UV/Vis spectroscopy to precisely control and verify the DAR.[11][12][13]
-
Frequently Asked Questions (FAQs)
Q1: What is the intended cleavage mechanism for a Val-Cit linker?
A1: The Val-Cit linker is designed to be selectively cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment.[1][] After the ADC is internalized by the target cancer cell, it is trafficked to the lysosome. The acidic environment of the lysosome and the presence of Cathepsin B lead to the cleavage of the peptide linker, releasing the cytotoxic payload inside the cell.[1][2] While Cathepsin B is the primary target, other lysosomal enzymes may also contribute to hydrolysis.[3][5]
Q2: Why is my Val-Cit ADC unstable in mouse plasma but reportedly stable in human plasma?
A2: This discrepancy is due to species-specific differences in plasma enzymes. Mouse plasma contains Carboxylesterase 1C (Ces1C), which effectively hydrolyzes the Val-Cit linker.[2][4][15][16] Humans lack this specific enzyme, so the Val-Cit linker remains largely stable in human circulation.[2][4] This is a critical consideration for preclinical to clinical translation.
Q3: What are the most effective strategies to improve Val-Cit linker stability?
A3: Several strategies have proven effective:
-
Peptide Sequence Modification: Adding a hydrophilic amino acid, such as glutamic acid, to create a tripeptide linker (e.g., Glu-Val-Cit) enhances stability against mouse Ces1C.[1][2] Modifying the P2 position (e.g., Glu-Gly-Cit) can add resistance to human neutrophil elastase.[1][7]
-
Exolinker Design: This approach repositions the cleavable peptide linker to the "exo" position of the p-aminobenzylcarbamate (PABC) moiety. This design can help mask payload hydrophobicity and has been shown to reduce premature payload release.[6]
-
Alternative Chemistries: Exploring linkers that are not peptide-based, such as cyclobutane-1,1-dicarboxamide (B1604724) (cBu)-based linkers, can offer increased specificity for Cathepsin B and improved stability.[1]
Q4: How does the Drug-to-Antibody Ratio (DAR) affect stability?
A4: The DAR is a critical quality attribute.[11][12] Higher DAR values, especially with hydrophobic payloads, can increase the propensity for ADC aggregation.[10] This aggregation can lead to faster clearance from circulation and may impact the overall stability and efficacy of the ADC. It is crucial to optimize the DAR to balance potency with physicochemical stability.[]
Q5: What analytical methods are essential for assessing linker stability?
A5: A combination of analytical techniques is required for a comprehensive stability assessment:[11][17]
-
In Vitro Plasma Stability Assays: Incubating the ADC in human, mouse, and rat plasma to quantify payload release over time.[1]
-
Lysosomal Stability Assays: Using isolated lysosomal fractions to confirm efficient cleavage in the target environment.[1][18]
-
Chromatographic Methods: Size Exclusion Chromatography (SEC) to monitor aggregation, and Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase HPLC (RP-HPLC) to measure DAR and detect free payload.[13]
-
Mass Spectrometry (LC-MS): To identify cleavage products and characterize the ADC structure.[11][18]
Data Presentation
Table 1: Comparative Stability of Different Peptide Linkers in Mouse Plasma
| Linker Sequence | ADC Construct | Incubation Time (days) | Remaining Conjugated Drug (%) | Reference |
| Val-Cit | 4a | 14 | ~26% | [1] |
| Glu-Val-Cit (EVCit) | 4b | 14 | ~100% | [1] |
| Glu-Gly-Cit (EGCit) | 4c | 14 | ~100% | [1] |
Table 2: In Vitro Cleavage Rates of Dipeptide Linkers by Cathepsin B
| Linker | Relative Cleavage Rate (Val-Cit = 1) | Reference |
| Val-Cit | 1 | [1] |
| Val-Ala | 0.5 | [1] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
-
Objective: To assess the stability of an ADC with a Val-Cit linker in plasma from different species.
-
Materials:
-
ADC construct
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system for analysis
-
-
Methodology:
-
Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma from each species in separate tubes.
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.
-
Immediately quench the reaction by diluting the aliquot in cold PBS.
-
Analyze the samples by LC-MS to quantify the amount of intact ADC and released payload.
-
Protocol 2: Lysosomal Cleavage Assay
-
Objective: To evaluate the cleavage of the Val-Cit linker by lysosomal proteases.
-
Materials:
-
ADC construct
-
Rat or human liver lysosomal fractions
-
Cathepsin B inhibitor (optional, for specificity control)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT)
-
Incubator at 37°C
-
LC-MS system for analysis
-
-
Methodology:
-
Prepare a reaction mixture containing the ADC (final concentration ~10 µM) in the assay buffer.
-
Add the lysosomal fraction to the reaction mixture. For a negative control, add a Cathepsin B inhibitor to a separate reaction.
-
Incubate the samples at 37°C.
-
At various time points, take aliquots and quench the reaction.
-
Analyze the samples by LC-MS to measure the rate of payload release.
-
Visualizations
Caption: Intended vs. premature cleavage pathways of Val-Cit ADCs.
Caption: Troubleshooting workflow for Val-Cit linker instability.
References
- 1. benchchem.com [benchchem.com]
- 2. communities.springernature.com [communities.springernature.com]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 10. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibody Drug Conjugates (ADCs) Analytical Considerations For QC Release Stability Testing Characterization And Comparability [bioprocessonline.com]
- 13. pharmafocusamerica.com [pharmafocusamerica.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to monomethyl auristatin E (MMAE) drug resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is MMAE and how does it work?
Monomethyl auristatin E (MMAE) is a highly potent synthetic antimitotic agent.[] It functions by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis (programmed cell death).[][2] Due to its high cytotoxicity, MMAE is most commonly used as a payload in antibody-drug conjugates (ADCs).[] ADCs are designed to specifically target and deliver the cytotoxic payload to cancer cells that express a particular surface antigen, thereby minimizing off-target toxicity.[][3] Once the ADC binds to its target antigen on the cancer cell, it is internalized, and MMAE is released inside the cell to exert its cytotoxic effect.[][4][5]
Q2: What are the primary mechanisms of acquired resistance to MMAE-based ADCs?
Cancer cells can develop resistance to MMAE-based ADCs through several key mechanisms:
-
Upregulation of Drug Efflux Pumps: A major mechanism is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[3][4][6][7] These transporters act as pumps on the cell surface, actively removing MMAE from the cell and reducing its intracellular concentration to sub-lethal levels.[6][7] P-gp located on the lysosomal membrane can also sequester MMAE within the lysosome, preventing it from reaching its target in the cytoplasm.[8][9]
-
Target Antigen Downregulation: Cancer cells can reduce the expression of the target antigen on their surface.[3][6] This leads to decreased binding of the ADC to the cell, resulting in less internalization and delivery of the MMAE payload.[6]
-
Altered ADC Trafficking and Processing: Resistance can also emerge from defects in the internalization of the ADC-antigen complex or from impaired processing within the cell's endosomal and lysosomal pathways, which prevents the efficient release of MMAE.[3][7]
-
Payload Resistance: While less common for auristatins, cancer cells can develop resistance to the MMAE payload itself.[10] This can occur through mutations in tubulin, the direct target of MMAE, which may prevent the drug from binding effectively.[3] Alterations in apoptotic signaling pathways, such as the upregulation of anti-apoptotic proteins like Bcl-2, can also contribute to resistance by making the cells less susceptible to MMAE-induced apoptosis.[3][11][12]
Q3: How can I determine the mechanism of MMAE resistance in my cell line?
To elucidate the specific mechanism of resistance, a series of experiments are recommended:
-
Assess ABC Transporter Expression and Function:
-
Gene and Protein Expression: Use qRT-PCR and Western blotting to measure the mRNA and protein levels of key ABC transporters (ABCB1, ABCC1, ABCG2) in your resistant cell line compared to the parental sensitive line.[7]
-
Functional Assay: Perform a fluorescent substrate efflux assay (e.g., using rhodamine 123 or calcein-AM) with flow cytometry to determine if the pumps are actively transporting substrates out of the cells.[7]
-
-
Quantify Target Antigen Expression:
-
Evaluate ADC Internalization and Trafficking:
-
Label the ADC with a fluorescent dye and use confocal microscopy to visualize its uptake and subcellular localization in both sensitive and resistant cells. This can help determine if there are defects in internalization or lysosomal trafficking.[7]
-
-
Assess Sensitivity to Free MMAE:
-
Compare the IC50 values of the free MMAE payload in the resistant and parental cell lines. Significant cross-resistance to free MMAE suggests a payload-related resistance mechanism, such as efflux pump overexpression or alterations in downstream apoptotic pathways.[3]
-
Troubleshooting Guides
Problem 1: My previously sensitive cancer cell line now shows a significantly higher IC50 for my MMAE-ADC.
| Potential Cause | Proposed Solution |
| Upregulation of ABC transporters (e.g., MDR1, MRP1) | 1. Confirm Expression: Perform qRT-PCR and Western blot to check for increased expression of ABCB1 (MDR1) and ABCC1 (MRP1).[7]2. Functional Assay: Conduct a rhodamine 123 efflux assay. Increased efflux that is reversible with an inhibitor like verapamil (B1683045) or elacridar (B1662867) confirms functional MDR1 activity.[7][8]3. Reversal of Resistance: Co-incubate the resistant cells with the MMAE-ADC and a specific ABC transporter inhibitor (e.g., elacridar, tariquidar) to see if sensitivity is restored.[9][13] |
| Downregulation or loss of target antigen | 1. Quantify Surface Antigen: Use flow cytometry to compare surface antigen levels between the sensitive and resistant cell lines.[7]2. Assess Total Antigen: Perform a Western blot to determine total antigen protein levels.[7]3. Gene Sequencing: Sequence the antigen's gene to check for mutations that could affect ADC binding.[7] |
| Impaired ADC internalization or lysosomal processing | 1. Visualize Uptake: Use a fluorescently labeled ADC and confocal microscopy to track its internalization and co-localization with lysosomal markers (e.g., LAMP1) in both cell lines.[7] |
Quantitative Data Summary: Examples of Acquired Resistance to Auristatin-Based ADCs
| Cell Line Model | ADC | Fold Resistance to ADC | Fold Cross-Resistance to Free Payload | Primary Resistance Mechanism | Reference |
| Karpas-299-35R | Brentuximab Vedotin (anti-CD30-vc-MMAE) | >1,000 | Sensitive | CD30 Downregulation | [3] |
| DEL-35R | Brentuximab Vedotin (anti-CD30-vc-MMAE) | >1000 to 10,000 | 10- to 40-fold (MMAE) | MDR1 Upregulation | [3] |
| MDA-MB-361-DYT2 | T-DM1 | 256 | >200- to >2000-fold (auristatins) | MRP1 Upregulation | [3] |
| RT112 (Bladder Cancer) | Enfortumab Vedotin (anti-Nectin-4-vc-MMAE) | 4- to 5-fold | Increased resistance to MMAE | Payload (MMAE) Resistance | [10] |
Key Experimental Protocols
Protocol 1: Generation of an MMAE-ADC Resistant Cell Line
This protocol outlines a method for developing an MMAE-ADC resistant cancer cell line through continuous, escalating drug exposure.
-
Determine Initial Dosing:
-
Perform a standard cytotoxicity assay (e.g., CellTiter-Glo® or MTT) to determine the IC50 value of the MMAE-ADC in the parental (sensitive) cancer cell line.
-
The starting concentration for generating resistance should be at or slightly below the determined IC50.[7]
-
-
Continuous Drug Exposure:
-
Culture the parental cells in their standard growth medium supplemented with the initial concentration of the MMAE-ADC.
-
Maintain the cells in continuous culture, replacing the medium with fresh, drug-containing medium every 3-4 days.[7]
-
-
Dose Escalation:
-
Once the cells have adapted and are proliferating steadily at the current drug concentration, gradually increase the MMAE-ADC concentration. A 1.5- to 2-fold increase is a common stepping stone.[7]
-
-
Isolation of Resistant Population:
-
Continue this process of adaptation and dose escalation for several months (typically 3-6 months).
-
A resistant population is considered established when it can proliferate in a high concentration of the ADC (e.g., >100-fold the initial IC50).[7]
-
At this stage, single-cell cloning can be performed to ensure a homogenous resistant population for subsequent characterization.
-
Protocol 2: ABC Transporter Functional Efflux Assay (Rhodamine 123)
This protocol uses flow cytometry to measure the efflux activity of P-gp/MDR1.
-
Cell Preparation:
-
Harvest both sensitive (parental) and resistant cells and resuspend them in fresh culture medium at a concentration of 1 x 10^6 cells/mL.
-
-
Inhibitor Treatment (Control):
-
For control tubes, pre-incubate a subset of cells with a P-gp inhibitor (e.g., 10 µM verapamil or 5 µM elacridar) for 30-60 minutes at 37°C.
-
-
Dye Loading:
-
Add the P-gp substrate, rhodamine 123, to all cell suspensions (both with and without inhibitor) to a final concentration of approximately 1 µM.
-
Incubate for 30-60 minutes at 37°C to allow for dye uptake.
-
-
Efflux Period:
-
Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Resuspend the cells in fresh, pre-warmed, dye-free medium (with and without the inhibitor for the respective samples).
-
Incubate at 37°C for 1-2 hours to allow for dye efflux.
-
-
Flow Cytometry Analysis:
-
Place the tubes on ice to stop the efflux process.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer (typically in the FITC channel for rhodamine 123).
-
Interpretation: Resistant cells with high P-gp activity will show lower fluorescence (more dye has been pumped out) compared to sensitive cells. The inhibitor-treated resistant cells should show a significant increase in fluorescence, ideally to a level similar to the sensitive cells, confirming P-gp-mediated efflux.
-
Visualizations
Caption: Key mechanisms of cellular resistance to MMAE-based ADCs.
Caption: Experimental workflow to identify MMAE resistance mechanisms.
References
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Overcoming resistance to antibody-drug conjugates: from mechanistic insights to cutting-edge strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel ADCs and Strategies to Overcome Resistance to Anti-HER2 ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Lysosomal P-gp-MDR1 Confers Drug Resistance of Brentuximab Vedotin and Its Cytotoxic Payload Monomethyl Auristatin E in Tumor Cells [frontiersin.org]
- 9. Lysosomal P-gp-MDR1 Confers Drug Resistance of Brentuximab Vedotin and Its Cytotoxic Payload Monomethyl Auristatin E in Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MMAE Payload Responsible for EV Resistance in Bladder Cancer | GU Oncology Now [guoncologynow.com]
- 11. Bcl-2 Antiapoptotic Family Proteins and Chemoresistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
optimizing drug-to-antibody ratio for Val-Cit-PABC-MMAE ADCs
Technical Support Center: Optimizing Val-Cit-PABC-MMAE ADCs
Welcome to the technical support center for optimizing the drug-to-antibody ratio (DAR) of Val-Cit-PABC-MMAE antibody-drug conjugates (ADCs). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and supporting data to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during ADC development.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues researchers may encounter.
FAQ 1: What is the optimal Drug-to-Antibody Ratio (DAR) for a vc-MMAE ADC and why is it important?
The drug-to-antibody ratio is a critical quality attribute that directly impacts the efficacy, safety, and pharmacokinetics of an ADC.[1]
-
Efficacy vs. Toxicity : A low DAR may result in reduced potency, while a high DAR can increase toxicity and lead to faster clearance from circulation.[2][3] Studies have shown that ADCs with high DARs (e.g., 8) are cleared more rapidly and have a lower therapeutic index compared to those with lower DARs (e.g., 2 or 4).[4][5]
-
Optimal Range : For many vc-MMAE ADCs, an average DAR of 3 to 4 is often considered optimal, providing a balance between therapeutic efficacy and acceptable toxicity.[2][6] However, the ideal DAR can be antibody- and target-dependent.
-
Pharmacokinetics (PK) : Higher DAR values increase the hydrophobicity of the ADC, which can lead to faster clearance, particularly through non-specific uptake by the liver.[5][7] This can reduce the drug's exposure at the tumor site.
Impact of DAR on ADC Performance
| DAR Value | Efficacy | Toxicity | Pharmacokinetics (Clearance) | Therapeutic Index |
|---|---|---|---|---|
| Low (e.g., 2) | Moderate Potency | Lower | Slower | Potentially Wider |
| Optimal (e.g., 4) | High Potency | Manageable | Moderate | Often Optimal |
| High (e.g., 8) | High Potency | Higher, potential for off-target effects[4] | Faster[5][7] | Narrower[5] |
FAQ 2: My average DAR is consistently too low. What are the possible causes and solutions?
Achieving a low DAR despite using appropriate molar ratios of the drug-linker is a common issue.
Troubleshooting Low DAR
| Potential Cause | Recommended Troubleshooting Steps |
|---|---|
| Incomplete Antibody Reduction | 1. Verify Reducing Agent : Ensure the reducing agent (e.g., TCEP, DTT) is fresh and has been stored correctly. 2. Optimize Reduction : Systematically vary the molar excess of the reducing agent, incubation time (typically 1-2 hours), and temperature (room temperature to 37°C) to ensure complete reduction of interchain disulfide bonds.[8] |
| Inactive Drug-Linker | 1. Check Storage : The maleimide (B117702) group on the vc-PABC-MMAE linker is susceptible to hydrolysis. Ensure it has been stored under desiccated conditions and at the recommended temperature (e.g., -20°C).[9] 2. Confirm Activity : Use a fresh batch of the drug-linker to rule out degradation.[8] |
| Suboptimal Conjugation Conditions | 1. Adjust Molar Ratio : Increase the molar excess of the drug-linker relative to the antibody.[10] 2. Optimize Reaction Time : Extend the conjugation reaction time (typically 1-2 hours at 4°C or room temperature). 3. Buffer Composition : Ensure the conjugation buffer has a neutral to slightly basic pH (e.g., pH 7.0-7.5) and is free of interfering components like free thiols.[8] |
FAQ 3: I'm observing significant aggregation in my ADC preparation. What causes this and how can it be mitigated?
Aggregation is a critical issue that can compromise an ADC's stability, efficacy, and safety, potentially leading to immunogenic reactions.[11][12][13] The increased hydrophobicity from the MMAE payload is a primary cause.[7][11]
Troubleshooting ADC Aggregation
| Potential Cause | Mitigation Strategies |
|---|---|
| High Hydrophobicity (High DAR) | 1. Lower the DAR : Reduce the molar excess of the drug-linker during conjugation to target a lower average DAR.[8] High DAR species are more prone to aggregation.[1] 2. Use Hydrophilic Linkers : Consider incorporating hydrophilic elements, such as PEG chains, into the linker design to counteract the payload's hydrophobicity.[14] |
| Unfavorable Buffer Conditions | 1. Screen Buffers : Test different formulation buffers post-conjugation. Factors to optimize include pH and the inclusion of excipients like polysorbates (e.g., Polysorbate 20/80) or sugars (e.g., sucrose, trehalose) that are known to stabilize proteins.[8][15] 2. Avoid Stressors : Minimize physical stress such as vigorous shaking or multiple freeze-thaw cycles, which can induce aggregation.[7] |
| Harsh Manufacturing/Conjugation Conditions | 1. Process Optimization : Avoid extreme pH or high temperatures during the conjugation and purification steps.[8] 2. Immobilization Techniques : Advanced methods like immobilizing the antibody on a solid support during conjugation can prevent aggregation by keeping molecules physically separated.[15] |
Experimental Protocols & Methodologies
Detailed protocols for key experimental procedures are provided below.
Protocol 1: Cysteine-Directed Conjugation of vc-PABC-MMAE
This protocol outlines a standard method for conjugating a maleimide-functionalized vc-PABC-MMAE linker-payload to an IgG antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM)
-
Maleimide-activated vc-PABC-MMAE, dissolved in an organic solvent like DMSO
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
-
Conjugation Buffer (e.g., PBS with 5 mM EDTA, pH 7.2)
Procedure:
-
Antibody Preparation : Start with a purified antibody at a known concentration (e.g., 5-10 mg/mL). If necessary, perform a buffer exchange into the Conjugation Buffer.
-
Antibody Reduction :
-
Add a 5-10 molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.
-
-
Drug-Linker Conjugation :
-
Cool the reduced antibody solution to room temperature.
-
Add the vc-PABC-MMAE solution to the reduced antibody at a desired molar ratio (e.g., 7-8 moles of drug-linker per mole of antibody to target a DAR of ~4).
-
Incubate for 1-2 hours at room temperature or 4°C, protected from light.
-
-
Quenching :
-
Add a 2-3 fold molar excess of N-acetylcysteine (relative to the drug-linker) to quench any unreacted maleimide groups.
-
Incubate for 20 minutes.
-
-
Purification :
-
Purify the ADC from unconjugated drug-linker and other reagents using Size Exclusion Chromatography (SEC).
-
Collect fractions corresponding to the monomeric ADC peak.
-
-
Characterization :
Protocol 2: DAR Measurement by Hydrophobic Interaction Chromatography (HIC)
HIC is a standard method for determining the DAR and the distribution of different drug-loaded species.[1][3] The principle is that each successively drug-loaded species becomes more hydrophobic and elutes later from the column.
Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)
Procedure:
-
Sample Preparation : Dilute the purified ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Column Equilibration : Equilibrate the HIC column with the initial mobile phase conditions (e.g., 100% Mobile Phase A).
-
Injection & Elution :
-
Inject 20-50 µg of the ADC sample.
-
Elute the ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B over 20-30 minutes).
-
-
Data Acquisition : Monitor the absorbance at 280 nm. A chromatogram will show distinct peaks corresponding to the antibody with DAR 0 (unconjugated), DAR 2, DAR 4, DAR 6, and DAR 8.
-
DAR Calculation :
-
Integrate the area of each peak (Area_DARx).
-
Calculate the weighted average DAR using the formula: Average DAR = Σ(Area_DARx * x) / Σ(Area_DARx) where 'x' is the number of drugs for that peak (0, 2, 4, etc.).[]
-
Visual Guides and Workflows
The following diagrams illustrate key processes and logical workflows for ADC optimization.
Caption: Workflow for cysteine-directed ADC conjugation and analysis.
Caption: Intracellular activation mechanism of a vc-PABC-MMAE ADC.[18][19]
Caption: Troubleshooting decision tree for common DAR and aggregation issues.
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 13. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. pharmtech.com [pharmtech.com]
- 16. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting ADC Aggregation with Hydrophobic Payloads
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying, understanding, and mitigating aggregation issues encountered with Antibody-Drug Conjugates (ADCs) featuring hydrophobic payloads.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common ADC aggregation problems observed during development.
Problem: Immediate Aggregation Post-Conjugation
My ADC solution becomes cloudy or shows visible precipitates immediately after the conjugation reaction.
This is a frequent challenge, especially with highly hydrophobic payloads. The primary cause is the significant increase in the ADC's surface hydrophobicity, leading to rapid self-association.[1]
Initial Troubleshooting Steps:
-
Review Conjugation Chemistry:
-
pH: Ensure the reaction buffer pH is not near the antibody's isoelectric point (pI), where it has the lowest solubility.[1][2]
-
Co-solvents: If using organic co-solvents (e.g., DMSO) to dissolve the linker-payload, keep the final concentration to a minimum (ideally <10%). Higher concentrations can promote antibody aggregation.[1]
-
-
Assess Drug-to-Antibody Ratio (DAR):
-
Consider Solid-Phase Conjugation:
Problem: Gradual Increase in Aggregation During Storage
My ADC preparation is clear initially but shows an increase in high molecular weight (HMW) species over time in storage.
This suggests issues with the formulation's ability to maintain the stability of the conjugated antibody.
Formulation and Storage Best Practices:
-
Optimize Buffer Conditions:
-
pH: Conduct a pH screening study to identify the pH that confers maximum stability.
-
Ionic Strength: Adjusting the salt concentration can help to shield charges and reduce protein-protein interactions.
-
-
Utilize Stabilizing Excipients:
-
Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) are commonly used to prevent aggregation at interfaces (liquid-air, liquid-solid) and can bind to hydrophobic patches on the ADC, shielding them.[]
-
Sugars and Amino Acids: Sugars like sucrose (B13894) and trehalose, and amino acids like arginine and histidine, can act as effective stabilizers.[]
-
Problem: Inconsistent Results in Functional Assays
I'm observing high variability in my cell-based assays or in vivo efficacy studies.
This can be a direct consequence of ADC heterogeneity caused by aggregation.
Troubleshooting and Optimization:
-
Purify the ADC: Use Size Exclusion Chromatography (SEC) to remove aggregates and isolate the monomeric ADC species before conducting functional assays.[6] This ensures you are working with a more homogeneous and well-characterized material.
-
Re-evaluate ADC Design:
-
Hydrophilic Linkers: If aggregation is persistent, explore the use of hydrophilic linkers (e.g., containing PEG or sulfonate groups) to counteract the hydrophobicity of the payload.[3][][6]
-
Site-Specific Conjugation: This can produce a more homogeneous ADC with a defined DAR, which can lead to improved stability.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation when using hydrophobic payloads?
A1: The conjugation of hydrophobic payloads to an antibody is the most significant driver of aggregation.[2] These payloads create hydrophobic patches on the antibody surface that can interact with similar patches on other ADC molecules, initiating the aggregation process.[2] Other contributing factors include:
-
Unfavorable Formulation Conditions: Suboptimal pH, incorrect salt concentrations, and the presence of organic co-solvents can destabilize the ADC.[2][6]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR generally leads to greater hydrophobicity and a higher propensity for aggregation.[3]
-
Antibody-Specific Properties: Some antibodies are inherently more prone to aggregation than others.[2]
-
Environmental Stress: Conditions like elevated temperatures, freeze-thaw cycles, and mechanical stress during transportation can induce aggregation.[3][7]
Q2: What are the consequences of ADC aggregation for my research?
A2: ADC aggregation can have several negative impacts:
-
Reduced Efficacy: Aggregates may have a decreased ability to bind to the target antigen and can be cleared more quickly from the body.[6][7]
-
Increased Immunogenicity: High molecular weight aggregates are known to be immunogenic and can trigger an unwanted immune response.[6]
-
Physical Instability: Aggregation can lead to the formation of particles and precipitation, which compromises the stability and shelf-life of the ADC.[3][6]
-
Off-Target Toxicity: Aggregates can be taken up by immune cells, leading to off-target toxicity and undesirable side effects.[3][6]
Q3: How is the Drug-to-Antibody Ratio (DAR) related to aggregation?
A3: The DAR is a critical quality attribute that directly influences ADC stability. A higher number of conjugated hydrophobic payloads (higher DAR) increases the overall hydrophobicity of the ADC, which is strongly correlated with an increased tendency to aggregate.[3][4] Pharmacokinetic studies have shown that ADCs with very high DARs (e.g., average of 9-10) can be cleared from circulation more rapidly than those with lower DARs.[8] Finding the optimal balance between DAR for efficacy and stability is a key challenge in ADC development.[3]
Quantitative Data Summary
Table 1: Influence of DAR on ADC Aggregation and Clearance
| Average DAR | Monomer Content | Clearance Rate | Liver Accumulation (%ID/g) |
|---|---|---|---|
| ~2-6 | High | Comparable/Low | 7-10% |
| ~9-10 | Lower | Rapid | 24-28% |
Data derived from preclinical studies with maytansinoid ADCs.[8]
Table 2: Common Excipients for ADC Formulation
| Excipient Class | Examples | Typical Concentration | Primary Function |
|---|---|---|---|
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01% - 0.1% | Prevent surface-induced aggregation.[] |
| Sugars | Sucrose, Trehalose | Varies | Provide stability against thermal stress.[] |
| Amino Acids | Arginine, Histidine | Varies | Reduce viscosity and act as buffers. |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
SEC is the standard method for quantifying ADC aggregates.[3] It separates molecules based on their hydrodynamic size.
-
Instrumentation: An HPLC or UPLC system equipped with a UV detector.
-
Column: A size exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A buffered saline solution, such as phosphate-buffered saline (PBS), at a pH where the ADC is stable.
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject a known volume of the ADC sample.
-
Monitor the eluent at 280 nm.
-
-
Data Analysis: Integrate the peak areas. Aggregates will elute first as high molecular weight (HMW) species, followed by the main monomer peak, and then any low molecular weight (LMW) fragments. Calculate the percentage of aggregates relative to the total integrated peak area.[6]
Protocol 2: Dynamic Light Scattering (DLS) for Size Distribution Analysis
DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of aggregates.[9][10]
-
Instrumentation: A DLS instrument.
-
Sample Preparation:
-
Procedure:
-
Transfer the sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature (e.g., 25°C).
-
Perform several measurements to ensure reproducibility.
-
-
Data Analysis: The instrument's software will analyze the light scattering data to provide the hydrodynamic radius and the polydispersity index (PDI). An increase in the average particle size or a high PDI value is indicative of aggregation.[6]
Visualizations
Caption: Key factors leading to ADC aggregation with hydrophobic payloads.
Caption: A step-by-step workflow for addressing ADC aggregation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 8. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Toxicity of MMAE Payloads
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the off-target toxicity of Monomethyl Auristatin E (MMAE) payloads in antibody-drug conjugates (ADCs).
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: Unexpectedly high cytotoxicity in antigen-negative cell lines in vitro.
-
Question: My MMAE-ADC is showing significant killing of antigen-negative cells in my co-culture or single-culture experiments. What are the likely causes and how can I troubleshoot this?
-
Answer: This indicates potential off-target cytotoxicity, which can compromise the therapeutic window of your ADC. The primary causes are often related to linker instability or non-specific uptake of the ADC.
Troubleshooting Steps & Protocols:
-
Assess Linker Stability in Media: Premature release of MMAE in the culture medium can lead to non-specific cell killing.
-
Experimental Protocol: Perform a linker stability assay by incubating your ADC in the cell culture medium for the duration of your cytotoxicity assay. At various time points, collect aliquots and quantify the amount of free MMAE using LC-MS/MS. A significant increase in free MMAE over time suggests linker instability.[1]
-
Solution: If the linker is unstable, consider re-engineering it. Exploring more stable linker chemistries or non-cleavable linkers might be necessary.[2]
-
-
Evaluate Non-Specific ADC Uptake: Antigen-independent uptake of the ADC can lead to the intracellular release of MMAE.
-
Experimental Protocol: Use a non-targeting control ADC (an ADC with the same drug-linker conjugated to an antibody that does not recognize any antigen on the target cells).[2] Compare the cytotoxicity of your target ADC to the non-targeting control on the antigen-negative cell line. Similar cytotoxicity profiles suggest non-specific uptake.
-
Solution: Investigate the mechanisms of non-specific uptake. This can involve using endocytosis inhibitors or assessing uptake in cell lines known for high endocytic activity.[1] Modifying the antibody's Fc region to reduce binding to Fcγ receptors can also mitigate this issue.[3]
-
-
Quantify Free MMAE in ADC Preparation: Ensure that your ADC stock solution is free from unconjugated MMAE.
-
Experimental Protocol: Use LC-MS/MS to quantify the percentage of free MMAE in your purified ADC preparation.[1]
-
Solution: If significant free MMAE is present, re-purify your ADC using methods like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
-
Issue 2: Poor in vivo tolerability (e.g., excessive weight loss, neutropenia) in animal models at intended therapeutic doses.
-
Question: My animal models are showing signs of severe toxicity, such as significant body weight loss and low neutrophil counts, at doses where I expect to see anti-tumor efficacy. What could be wrong?
-
Answer: Poor in vivo tolerability is a common hurdle and often points to a narrow therapeutic window. The causes are multifaceted and can include rapid ADC clearance, non-specific uptake by healthy tissues, and in vivo linker instability.
Troubleshooting Steps & Protocols:
-
Characterize Pharmacokinetics (PK): A rapid clearance of the ADC can lead to increased exposure of off-target tissues.
-
Experimental Protocol: Conduct a PK study in your animal model.[1] Measure the plasma concentrations of both the intact ADC and free MMAE over time. This will provide crucial information on the ADC's half-life and stability in circulation.
-
Solution: To improve the PK profile, consider increasing the hydrophilicity of your ADC.[2] This can be achieved by incorporating hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) or polysarcosine chains.[2][4][5][6]
-
-
Optimize the Drug-to-Antibody Ratio (DAR): A high DAR can increase the hydrophobicity of the ADC, leading to faster clearance and increased non-specific uptake, particularly by the liver.[1]
-
Experimental Protocol: Generate ADCs with varying DARs (e.g., 2, 4, and 8) using site-specific conjugation methods for better homogeneity.[2] Evaluate their efficacy and toxicity in vivo to determine the optimal DAR that provides the best therapeutic window.[7]
-
Solution: Studies have shown that a lower and more homogenous DAR (e.g., 2 or 4) often results in a better therapeutic index compared to higher DARs.[2][7]
-
-
Investigate On-Target, Off-Tumor Toxicity: The target antigen might be expressed at low levels on healthy tissues, leading to ADC-mediated toxicity.[1]
-
Experimental Protocol: Evaluate the expression profile of the target antigen in the tissues of your animal model using techniques like immunohistochemistry (IHC) or quantitative PCR (qPCR).
-
Solution: If on-target, off-tumor toxicity is a concern, consider modulating the antibody's affinity. A lower affinity antibody may have reduced binding to healthy tissues with low antigen expression while still effectively targeting the high-antigen-expressing tumor cells.[8][9]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common dose-limiting toxicities (DLTs) associated with MMAE-based ADCs?
A1: The most frequently reported DLTs for MMAE-based ADCs are primarily related to its effect on rapidly dividing cells. These include:
-
Neutropenia: A significant reduction in neutrophils, a type of white blood cell, is a common and often dose-limiting toxicity.[1][7] This is attributed to the cytotoxic effect of MMAE on hematopoietic progenitor cells in the bone marrow.[1]
-
Peripheral Neuropathy: Damage to peripheral nerves, which can cause symptoms like numbness, tingling, and pain, is another well-documented DLT.[1] This is thought to be a result of MMAE disrupting the microtubule network within neurons.[1]
Q2: How does the "bystander effect" of MMAE contribute to both efficacy and off-target toxicity?
A2: The bystander effect refers to the ability of the payload, once released from the ADC within a target cell, to diffuse out and kill neighboring cells, including those that may not express the target antigen.[][11]
-
Efficacy: This is advantageous in treating heterogeneous tumors where not all cancer cells express the target antigen.[12]
-
Toxicity: MMAE is highly membrane-permeable.[12] If the ADC is taken up by non-target cells or if MMAE is prematurely released into circulation, it can diffuse into healthy cells and cause off-target toxicity.[2][13][14][15][16]
Q3: How can I modulate the bystander effect to reduce toxicity while maintaining efficacy?
A3: Modulating the bystander effect involves a careful balance. Strategies include:
-
Payload Modification: While MMAE is highly permeable, related auristatins like MMAF have a charged carboxyl group that makes them less membrane-permeable.[2][12] Using a less permeable payload can reduce the bystander effect and associated off-target toxicities.[2]
-
Linker Design: A highly stable linker that ensures payload release only within the tumor microenvironment can help to localize the bystander effect, minimizing damage to surrounding healthy tissues.[2]
Q4: What is the role of linker hydrophilicity in mitigating MMAE toxicity?
A4: Increasing the hydrophilicity of the ADC, typically through linker modification, is a key strategy to reduce off-target toxicity.[2] Hydrophilic linkers, such as those incorporating PEG or other hydrophilic polymers, can:
-
Improve Pharmacokinetics: They can prolong the circulation half-life of the ADC.[2][4]
-
Reduce Non-Specific Uptake: By masking the hydrophobic nature of the MMAE payload, they can decrease non-specific interactions and uptake by tissues like the liver.[2][5][6][17]
Q5: What is "inverse targeting" and how can it reduce MMAE toxicity?
A5: "Inverse targeting" is an innovative strategy that involves the co-administration of a payload-neutralizing agent, such as an anti-MMAE antibody fragment (Fab), along with the MMAE-ADC.[13] This agent "mops up" any free MMAE that is prematurely released into the systemic circulation, preventing it from diffusing into healthy cells and causing off-target toxicity.[2][13] Preclinical studies have shown this approach can improve the therapeutic index of MMAE-ADCs without compromising their anti-tumor efficacy.[13][18]
Data Presentation
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on MMAE-ADC Properties
| DAR | Systemic Clearance | Tolerability | Therapeutic Index | Reference |
| 2 | Lower | Higher | Wider | [7] |
| 4 | Moderate | Moderate | Moderate | [7] |
| 8 | Higher | Lower | Narrower | [7] |
| >8 | Significantly Higher | Poor | Very Narrow | [7] |
Table 2: Comparison of MMAE and MMAF Properties
| Property | MMAE | MMAF | Reference(s) |
| Structure | Uncharged C-terminus | Charged C-terminal phenylalanine | [3] |
| Cell Permeability | High | Low | [3][12] |
| Bystander Effect | Potent | Minimal/Attenuated | [3][12] |
| Common Toxicity | Neutropenia, Peripheral Neuropathy | Thrombocytopenia, Ocular toxicities | [19] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay to Assess Off-Target Killing
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of an MMAE-ADC on both antigen-positive and antigen-negative cell lines.
-
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
MMAE-ADC
-
Non-targeting control ADC
-
"Naked" antibody (without drug-linker)
-
Free MMAE
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
-
-
Procedure:
-
Seed both antigen-positive and antigen-negative cells in separate 96-well plates at an optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the MMAE-ADC, non-targeting control ADC, naked antibody, and free MMAE in complete culture medium.
-
Remove the medium from the cells and add the diluted compounds to the respective wells. Include untreated cells as a control.
-
Incubate the plates for a period sufficient to induce cell death (e.g., 72-96 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal using a plate reader.
-
Calculate the IC50 values for each compound on both cell lines.
-
-
Interpretation: A low IC50 value for the MMAE-ADC on the antigen-negative cell line, especially if it is comparable to the non-targeting control ADC, indicates significant off-target cytotoxicity.
Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study
This protocol is to determine the maximum tolerated dose (MTD) of an MMAE-ADC in an animal model (e.g., mice).
-
Materials:
-
Healthy, age-matched mice
-
MMAE-ADC at various concentrations
-
Vehicle control (e.g., PBS)
-
Calibrated scale for animal weighing
-
Tools for clinical observation and blood collection
-
-
Procedure:
-
Acclimatize animals to the housing conditions.
-
Randomize animals into groups (e.g., 4-5 groups with 3-5 animals per group).
-
Administer a single intravenous (or intraperitoneal) injection of the MMAE-ADC at escalating doses to each group. Include a vehicle control group.
-
Monitor the animals daily for clinical signs of toxicity, including changes in appearance, behavior, and body weight, for at least 14 days.
-
Body weight should be recorded daily for the first week and then every other day. A body weight loss of more than 20% is often considered a sign of severe toxicity.
-
At the end of the study, blood samples can be collected for hematological analysis (e.g., neutrophil counts) and clinical chemistry.
-
Tissues can be harvested for histopathological examination to identify organ-specific toxicities.
-
-
Interpretation: The MTD is defined as the highest dose that does not cause unacceptable toxicity (e.g., >20% body weight loss, mortality, or severe clinical signs).
Visualizations
Caption: Key mechanisms leading to the off-target toxicity of MMAE-based ADCs.
Caption: A general experimental workflow for identifying and mitigating MMAE off-target toxicity.
Caption: Relationship between linker/payload properties and the bystander killing effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 6. Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05678J [pubs.rsc.org]
- 7. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reducing target binding affinity improves the therapeutic index of anti-MET antibody-drug conjugate in tumor bearing animals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Therapeutic Window of Aminocaproyl-Val-Cit-PABC-MMAE ADCs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing experiments involving Aminocaproyl-Val-Cit-PABC-MMAE Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for an this compound ADC?
A1: The monoclonal antibody (mAb) component of the ADC specifically binds to a tumor-associated antigen on the cancer cell surface.[1][2][3] Following binding, the ADC-antigen complex is internalized via receptor-mediated endocytosis and trafficked to the lysosome.[4][5] Within the acidic and protease-rich environment of the lysosome, the Val-Cit dipeptide linker is cleaved by enzymes, particularly Cathepsin B.[4][6][7] This cleavage initiates the self-immolation of the PABC spacer, leading to the release of the potent cytotoxic payload, Monomethyl Auristatin E (MMAE).[1][8] MMAE then disrupts microtubule polymerization, causing cell cycle arrest and apoptosis.[1][2][9][10]
Q2: What is the "bystander effect" and how does the vc-PABC-MMAE system contribute to it?
A2: The bystander effect is the ability of an ADC to kill not only the target antigen-positive tumor cells but also adjacent antigen-negative cells.[9][11] This is crucial for treating heterogeneous tumors. The cleavable Val-Cit-PABC linker is essential for this effect. Once MMAE is released within the target cell, its high membrane permeability allows it to diffuse out and enter neighboring cells, inducing their death.[9][11][12][13]
Q3: What are the primary factors that can narrow the therapeutic window of these ADCs?
A3: The therapeutic window can be narrowed by several factors:
-
Linker Instability: Premature cleavage of the linker in systemic circulation can lead to the release of free MMAE, causing off-target toxicity to healthy tissues.[14][15]
-
High Drug-to-Antibody Ratio (DAR): While a higher DAR can increase potency, it often leads to faster clearance, increased aggregation, and greater off-target toxicity.[14][15]
-
Hydrophobicity: The inherent hydrophobicity of the MMAE payload and certain linker components can lead to ADC aggregation, which can affect its pharmacokinetic properties and efficacy.[3][16]
-
Off-Target Uptake: Non-specific uptake of the ADC by healthy tissues, such as the liver and hematopoietic cells, can lead to toxicity.[12]
Q4: How does the Aminocaproyl spacer influence the ADC's properties?
A4: The aminocaproyl group is part of the maleimidocaproyl (MC) component, which serves as a linker to attach the Val-Cit-PABC-MMAE to the antibody, typically through cysteine residues. This spacer can influence the overall hydrophobicity and stability of the ADC. The length and chemical nature of the spacer can impact steric hindrance for enzymatic cleavage and the pharmacokinetic profile of the ADC.[3][17]
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR)
-
Symptom: The average DAR determined by HIC-HPLC or UV-Vis spectroscopy is lower than the target value (typically 3-4).[18]
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Recommendations |
| Incomplete Antibody Reduction | Ensure complete reduction of interchain disulfide bonds by optimizing the concentration of the reducing agent (e.g., TCEP) and incubation time.[18] |
| Inefficient Drug-Linker Conjugation | Optimize the molar ratio of the drug-linker to the antibody. Increase the reaction time or adjust the temperature. Ensure the pH of the conjugation buffer is optimal (typically 6.5-7.5 for thiol-maleimide reactions).[2][18] |
| Hydrolysis of Maleimide (B117702) Group | Prepare the drug-linker solution immediately before use. Avoid prolonged storage in aqueous buffers, as the maleimide group can hydrolyze and become unreactive.[18] |
| Inaccurate Reagent Concentrations | Verify the concentrations of both the antibody and drug-linker solutions using appropriate analytical methods. |
| Post-Conjugation Instability (Retro-Michael Addition) | The thiosuccinimide bond can be reversible. Analyze the ADC for stability over time to check for deconjugation.[18] |
Issue 2: ADC Aggregation
-
Symptom: Presence of high molecular weight species detected by Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS).[2][19]
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Recommendations |
| High Hydrophobicity | The MMAE payload and linker are hydrophobic. A high DAR increases this hydrophobicity. Consider optimizing for a lower, more homogeneous DAR (e.g., 2 or 4) using site-specific conjugation methods.[3][16] |
| Unfavorable Buffer Conditions | Optimize buffer pH and salt concentration. Avoid pH values near the antibody's isoelectric point. |
| Use of Organic Solvents | While necessary to dissolve the drug-linker, some organic co-solvents can promote aggregation. Minimize the percentage of organic solvent while maintaining payload solubility. |
| Physical Stress | Avoid vigorous vortexing or shaking. Minimize freeze-thaw cycles.[16] |
| High ADC Concentration | Work with lower ADC concentrations during conjugation and for storage. |
Issue 3: High Off-Target Toxicity In Vitro or In Vivo
-
Symptom: Significant cytotoxicity in antigen-negative cell lines, or severe toxicity (e.g., neutropenia, peripheral neuropathy) in animal models at low doses.[12][14][20]
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Recommendations |
| Premature Payload Release | Assess linker stability in plasma using an LC-MS-based assay. If the linker is unstable, consider re-engineering it for improved stability.[12][14] |
| Non-Specific ADC Uptake | Use a non-targeting control ADC to quantify non-specific uptake. Increase the hydrophilicity of the ADC by incorporating hydrophilic spacers (e.g., PEG) into the linker to reduce non-specific binding.[12] |
| High Drug-to-Antibody Ratio (DAR) | A high DAR can lead to faster clearance and increased non-specific uptake. Aim for a lower, more homogeneous DAR.[14] |
| Potent Bystander Effect | While beneficial for efficacy, a highly permeable payload like MMAE can cause toxicity if released non-specifically. In some cases, a less permeable payload like MMAF might be considered to improve the safety profile.[12] |
| Co-administration of a Payload-Neutralizing Agent | Consider co-administering an anti-MMAE antibody fragment (Fab) to "mop up" prematurely released MMAE in circulation.[5] |
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT/XTT)
This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[6]
Materials:
-
Target (antigen-positive) and control (antigen-negative) cell lines
-
Complete culture medium
-
ADC, unconjugated antibody, and free MMAE payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT, e.g., DMSO or 10% SDS in 0.01 M HCl)[6][9]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[11]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Replace the culture medium with medium containing the test articles and incubate for 72-96 hours.[11]
-
Reagent Addition:
-
Formazan (B1609692) Measurement:
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.[9]
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
This method separates ADC species based on hydrophobicity to determine the distribution of drug-loaded antibodies.[21]
Materials:
-
Purified ADC sample
-
Hydrophobic Interaction Chromatography (HIC) column (e.g., Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)[22]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol)[22]
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Injection: Inject the ADC sample onto the column.
-
Elution: Apply a decreasing salt gradient by increasing the percentage of Mobile Phase B. This will elute the ADC species in order of increasing hydrophobicity (DAR 0, DAR 2, DAR 4, etc.).
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis:
-
Integrate the peak areas for each DAR species.
-
Calculate the weighted average DAR using the following formula: DAR = Σ (Peak Area % of each species * DAR of that species) / 100[21][]
-
Protocol 3: Bystander Killing Assay (Co-Culture Method)
This assay evaluates the ability of the ADC to kill antigen-negative cells in the presence of antigen-positive cells.[7][11]
Materials:
-
Antigen-positive cell line
-
Antigen-negative cell line stably expressing a fluorescent protein (e.g., GFP)
-
ADC and control articles
-
96-well plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Prepare a co-culture of antigen-positive and fluorescently labeled antigen-negative cells at a defined ratio (e.g., 1:1). Seed the mixture in a 96-well plate.[11]
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC for 72-96 hours.
-
Viability Assessment:
-
Quantify the viability of the antigen-negative (GFP-positive) population using fluorescence imaging and cell counting.
-
Alternatively, use flow cytometry to distinguish and quantify the viability of both cell populations.[24]
-
-
Data Analysis: Determine the IC50 of the ADC on the antigen-negative cells in the co-culture and compare it to the IC50 on the same cells cultured alone.
Quantitative Data Summary
Table 1: Physicochemical Properties and Their Impact on ADC Performance
| Parameter | Typical Target Value/State | Impact on Therapeutic Window | Key Analytical Methods |
| Drug-to-Antibody Ratio (DAR) | 3-4 (for random conjugation) | High DAR (>4) can increase hydrophobicity, aggregation, and clearance, narrowing the therapeutic window. Low DAR (<2) may result in suboptimal potency.[2][14] | HIC-HPLC, RP-HPLC, UV-Vis Spectroscopy, Mass Spectrometry[21][25] |
| Aggregation | < 5% High Molecular Weight Species | Aggregates can be immunogenic, reduce efficacy, and alter pharmacokinetics.[16] | Size Exclusion Chromatography (SEC), Dynamic Light Scattering (DLS)[19] |
| Linker Stability (in plasma) | High stability (minimal premature cleavage) | Poor stability leads to premature payload release, causing systemic toxicity and reducing efficacy.[14][26] | LC-MS based assays to quantify free payload over time.[1][4][27] |
| Payload Permeability | High (for MMAE) | High permeability is essential for the bystander effect but can also contribute to off-target toxicity if the payload is released systemically.[11][12] | In vitro bystander killing assays.[7][24] |
Visualizations
Caption: Mechanism of action of a Val-Cit-PABC-MMAE ADC.
Caption: The bystander killing effect of MMAE-based ADCs.
Caption: A logical workflow for troubleshooting common ADC issues.
References
- 1. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. atsbio.com [atsbio.com]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. cytivalifesciences.com [cytivalifesciences.com]
- 20. Clinical toxicity of antibody drug conjugates: a meta-analysis of payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ymc.eu [ymc.eu]
- 24. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 25. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Linker Stability to Prevent Premature Payload Release
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to linker stability and premature payload release in antibody-drug conjugates (ADCs) and other drug delivery systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature payload release from an ADC?
Premature payload release in the systemic circulation is a critical issue that can lead to decreased therapeutic efficacy and increased off-target toxicity.[1][2][3] The primary causes are:
-
Linker Instability: The chemical bond connecting the payload to the antibody may be susceptible to cleavage in the bloodstream due to physiological pH or the presence of plasma enzymes.[1][4]
-
Non-specific Enzyme Activity: Plasma enzymes, such as esterases or proteases, may recognize and cleave the linker sequence, leading to unintended payload release before the ADC reaches the target tumor cell.[1][5]
-
Suboptimal Linker Chemistry: The choice of linker chemistry itself can predispose an ADC to instability. For instance, some early acid-labile linkers were found to be too unstable at physiological pH, leading to significant premature release.[6][7]
Q2: How do I choose between a cleavable and a non-cleavable linker to minimize premature release?
The choice between a cleavable and non-cleavable linker is a critical design consideration that significantly impacts an ADC's stability and mechanism of action.[8][9]
-
Cleavable Linkers: These linkers are designed to be stable in circulation and release the payload in response to specific triggers within the tumor microenvironment or inside the target cell (e.g., low pH, high glutathione (B108866) concentration, or specific enzymes).[10][11] While offering versatile release mechanisms, they carry a higher risk of premature cleavage.[8][10]
-
Non-cleavable Linkers: These linkers offer higher plasma stability as they rely on the complete degradation of the antibody in the lysosome to release the payload.[12][13] This approach minimizes the risk of off-target toxicity but may result in lower efficacy if the payload-amino acid adduct is less potent or has poor cell permeability.[12]
The optimal choice depends on the specific payload, target antigen, and tumor type.[8] For highly heterogeneous tumors, a cleavable linker that allows for a "bystander effect" (killing of neighboring antigen-negative cells) might be advantageous.[7] For hematological malignancies, the high stability of a non-cleavable linker may be preferred to minimize systemic toxicity.[8]
Troubleshooting Guides
Problem 1: My ADC with a pH-sensitive linker shows significant payload release in plasma stability assays.
-
Possible Cause: The linker is too sensitive to the physiological pH of the blood (pH 7.4). Many pH-sensitive linkers, such as hydrazones, are designed to cleave in the acidic environment of endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0).[6][14] However, if the linker's hydrolysis rate at pH 7.4 is not sufficiently slow, it can lead to premature release.[6]
-
Troubleshooting Steps:
-
Re-evaluate Linker Chemistry: Consider using a pH-sensitive linker with a higher stability margin between physiological and acidic pH. For example, some acylhydrazone linkers have shown better stability at pH 7.4 compared to other imine-based linkers.[6] Phosphoramidate-based linkers offer tunable release rates that can be optimized for better stability.[15]
-
Introduce Steric Hindrance: Modifying the linker structure to introduce steric hindrance around the acid-labile bond can decrease the rate of hydrolysis at physiological pH.[16]
-
Formulation Optimization: Ensure that the formulation buffer has a pH that favors the stability of the linker during storage and administration.[1]
-
Problem 2: My enzyme-cleavable linker is being cleaved in the plasma before reaching the target site.
-
Possible Cause: The peptide sequence in the linker is being recognized and cleaved by plasma proteases, such as neutrophil elastase, in addition to the intended lysosomal proteases like cathepsin B.[5][17] The widely used valine-citrulline (Val-Cit) linker, for instance, has been shown to be susceptible to cleavage by extracellular enzymes.[5][18]
-
Troubleshooting Steps:
-
Optimize the Peptide Sequence: Modify the dipeptide sequence to be more specific for lysosomal proteases. For example, incorporating a P3 polar acidic residue can increase plasma stability.[17]
-
Incorporate a "Tandem-Cleavage" Linker: This approach involves protecting the primary cleavage site with a sterically hindering group (e.g., a glucuronide moiety) that is first removed by a lysosomal enzyme (e.g., β-glucuronidase). This sequential cleavage ensures that the payload is only released within the target cell.[18]
-
Introduce Hydrophilic Spacers: Adding hydrophilic spacers like polyethylene (B3416737) glycol (PEG) can shield the linker from plasma proteases.[1]
-
Problem 3: My ADC with a disulfide linker is unstable in circulation.
-
Possible Cause: While the intracellular concentration of glutathione (GSH) is significantly higher (1-10 mM) than in the plasma (2-20 µM), the disulfide bond may still be susceptible to reduction in the bloodstream, leading to premature payload release.[19][20]
-
Troubleshooting Steps:
-
Introduce Steric Hindrance: Flanking the disulfide bond with bulky groups can increase its stability in the reducing environment of the plasma.
-
Optimize Conjugation Site: The stability of the disulfide bond can be influenced by the local microenvironment of the conjugation site on the antibody. Site-specific conjugation to engineered cysteines in less accessible regions can improve stability.
-
Consider Alternative Reducible Linkers: Explore other linker chemistries that are sensitive to the higher reductive potential inside the cell but more stable in circulation.
-
Data Presentation
Table 1: Comparison of Linker Stability in Human Plasma
| Linker Type | Cleavage Mechanism | Typical Half-life in Human Plasma | Key Considerations |
| Non-cleavable (e.g., SMCC) | Proteolytic degradation of the antibody | > 200 hours | High stability, low off-target toxicity, but requires internalization and lysosomal processing.[9][12] |
| Enzyme-cleavable (Val-Cit) | Cathepsin B cleavage | ~150 hours | Susceptible to premature cleavage by other proteases like neutrophil elastase.[5][17] |
| Enzyme-cleavable (Val-Ala) | Cathepsin B cleavage | ~100 hours | Generally less stable than Val-Cit linkers in plasma.[19] |
| pH-sensitive (Hydrazone) | Acid hydrolysis | Variable (can be < 24 hours) | Stability is highly dependent on the specific chemical structure and pH.[6][7] |
| Disulfide | Reduction by glutathione | Variable (can be < 50 hours) | Stability can be improved by introducing steric hindrance.[19][21] |
Note: Half-life values are approximate and can vary significantly based on the specific ADC construct, payload, and experimental conditions.
Experimental Protocols
Protocol 1: Plasma Stability Assay
This assay evaluates the stability of an ADC in plasma by measuring the amount of released payload over time.
Materials:
-
Test ADC
-
Control ADC (with a known stable linker)
-
Human plasma (or plasma from other relevant species)
-
Phosphate-buffered saline (PBS)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Methodology:
-
Incubation: Incubate the test ADC and control ADC in plasma at 37°C. A typical concentration is 0.1 mg/mL.[5]
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).
-
Quenching: Stop the reaction by adding 3 volumes of cold quenching solution to each aliquot.
-
Protein Precipitation: Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.[2]
-
Data Interpretation: Plot the percentage of released payload over time to determine the stability of the linker.
Protocol 2: Lysosomal Stability and Payload Release Assay
This assay assesses the ability of the linker to be cleaved and release the payload in a simulated lysosomal environment.
Materials:
-
Test ADC
-
Isolated lysosomes or purified cathepsin B
-
Lysosomal buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5-5.0)
-
Quenching solution
-
LC-MS/MS system
Methodology:
-
Reaction Setup: Incubate the test ADC in the lysosomal buffer containing either isolated lysosomes or a specified concentration of cathepsin B at 37°C.[1]
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Quenching: Stop the enzymatic reaction by adding cold quenching solution.
-
Sample Processing: Process the samples to remove proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the released payload.[1]
-
Data Interpretation: Determine the rate and extent of payload release in a lysosomal environment.
Visualizations
Caption: Intended vs. premature payload release pathways.
Caption: Troubleshooting logic for premature payload release.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 9. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 10. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 11. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 13. adcreview.com [adcreview.com]
- 14. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 15. adcreview.com [adcreview.com]
- 16. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. biorxiv.org [biorxiv.org]
- 19. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dendrimers-drug conjugates for tailored intracellular drug release based on glutathione levels - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up ADC Linker-Payload Synthesis
Welcome to the technical support center for challenges in scaling up the synthesis of Antibody-Drug Conjugate (ADC) linker-payloads. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during their experiments.
Frequently Asked Questions (FAQs)
General Concepts
Q1: What are the primary challenges when scaling up the synthesis of ADC linker-payloads from laboratory to manufacturing scale?
A1: Scaling up the synthesis of ADC linker-payloads presents several significant challenges that extend beyond simply increasing the quantities of reagents.[] Key considerations include ensuring safety and containment due to the high potency of the payloads, maintaining process robustness and reproducibility, managing changes in the impurity profile, controlling thermal management for exothermic or endothermic reactions, and securing a reliable supply chain for raw materials and intermediates.[]
Q2: What are the main components of an ADC and what is the role of the linker-payload?
A2: An Antibody-Drug Conjugate (ADC) is composed of three main components: a monoclonal antibody (mAb) that targets a specific antigen on cancer cells, a highly potent cytotoxic agent (the payload), and a chemical linker that connects the payload to the antibody.[2][3] The linker-payload is a critical component that dictates the ADC's stability in circulation, its drug-release mechanism, and its overall therapeutic efficacy and safety.[3][4]
Q3: What are the differences between cleavable and non-cleavable linkers, and how does this choice impact synthesis and scale-up?
A3: Cleavable linkers are designed to release the payload under specific conditions within the tumor microenvironment or inside the cancer cell (e.g., acidic pH, presence of specific enzymes).[][4] Non-cleavable linkers release the payload upon degradation of the antibody in the lysosome. The choice of linker impacts the synthesis strategy and the stability of the final ADC.[4] Cleavable linkers often involve more complex multi-step synthesis.[5]
Synthesis and Purification
Q4: What are common causes of low yields in payload-linker conjugation reactions during scale-up?
A4: Low yields in payload-linker conjugation are often due to the complex and sensitive nature of the reactants. Common causes include steric hindrance at the conjugation site, poor solubility of the payload or linker in the reaction solvent, and the presence of competing side reactions.[] To troubleshoot, one might re-evaluate coupling reagents, optimize the solvent system to improve solubility, or adjust the protecting group strategy to prevent side reactions.[]
Q5: What are the primary challenges associated with the purification of ADC linker-payloads at a larger scale?
A5: The main purification challenges stem from the inherent instability and structural complexity of linker-payloads.[6] These molecules can be sensitive to harsh conditions like extreme pH, temperature, and certain solvents, which are often used in traditional purification methods like recrystallization.[6] Additionally, the non-polar nature of many payloads can lead to solubility issues, and any product loss is magnified at larger scales.[6] Chromatography is often the preferred method, but it can be complex to scale up effectively.[6]
Q6: How can aggregation of the linker-payload be prevented or minimized during synthesis and purification?
A6: Aggregation can be a significant issue, particularly with hydrophobic payloads. Strategies to mitigate aggregation include optimizing the formulation with excipients, controlling the protein concentration, and managing buffer conditions.[7] The addition of hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can also improve solubility and reduce aggregation.[4][8] During purification, techniques like hydrophobic interaction chromatography (HIC) can be used to separate aggregates from the desired product.[9]
Stability and Quality Control
Q7: What are the common degradation pathways for ADC linker-payloads, and how can they be mitigated?
A7: ADC linker-payloads can degrade through several pathways, including hydrolysis, oxidation, and epimerization.[] Hydrolysis can occur at ester or amide bonds, especially under non-neutral pH conditions. Oxidation can affect sensitive functional groups, while chiral centers can be prone to epimerization, leading to a loss of biological activity. Mitigation strategies include maintaining a neutral pH, using an inert atmosphere for oxygen-sensitive compounds, and carefully selecting protecting groups.[]
Q8: How does the drug-to-antibody ratio (DAR) affect the properties of the ADC, and how is it controlled during scale-up?
A8: The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, representing the average number of payload molecules conjugated to each antibody. A higher DAR can increase potency but may also lead to aggregation, reduced solubility, and faster clearance from circulation.[8][10] Controlling the DAR during scale-up requires precise control over reaction conditions, such as the stoichiometry of reactants, temperature, and reaction time.[7]
Q9: What analytical techniques are used to characterize and ensure the quality of linker-payloads during and after scale-up?
A9: A variety of analytical techniques are employed to ensure the quality of linker-payloads. High-performance liquid chromatography (HPLC) is used to assess purity and identify impurities.[6] Mass spectrometry (MS) is used to confirm the molecular weight of the product.[2] For the final ADC, techniques like hydrophobic interaction chromatography (HIC) and size-exclusion chromatography (SEC) are used to determine the DAR and quantify aggregates.[3][9]
Troubleshooting Guides
Low Synthesis Yield
Problem: The overall yield of the linker-payload synthesis has dropped significantly after scaling up from the lab to the pilot plant.
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of Reactants | Screen a wider range of aprotic polar solvents (e.g., DMF, DMAc, NMP, DMSO). Consider using a co-solvent system to ensure all reactants are in solution.[] |
| Inefficient Coupling Reagents | For amide bond formation, consider switching from carbodiimides (e.g., EDC) to more potent phosphonium (B103445) or uronium salts (e.g., HATU, HBTU), especially for sterically hindered substrates.[] |
| Side Reactions | Re-evaluate the protecting group strategy to ensure all non-reacting functional groups are adequately protected. Perform in-process controls (e.g., HPLC) to monitor the formation of byproducts.[] |
| Thermal Degradation | If the reaction is exothermic, ensure the reactor has adequate cooling capacity. For temperature-sensitive compounds, consider running the reaction at a lower temperature for a longer duration.[] |
Product Instability and Degradation
Problem: The purified linker-payload shows significant degradation upon storage or during downstream processing.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis | Maintain a neutral pH during purification and storage. Use appropriate buffer systems. Avoid prolonged exposure to acidic or basic conditions.[] |
| Oxidation | For oxygen-sensitive compounds, perform all steps under an inert atmosphere (e.g., nitrogen or argon). Consider adding antioxidants if compatible with the process.[] |
| Epimerization | Carefully control the temperature and pH, as extreme conditions can promote epimerization at chiral centers.[] |
| Light Sensitivity | Protect the product from light, especially UV wavelengths, by using amber vials or covering equipment.[] |
High Levels of Impurities
Problem: The impurity profile of the scaled-up batch is different and shows higher levels of unknown impurities compared to the lab-scale synthesis.
| Potential Cause | Troubleshooting Steps |
| Changes in Reaction Kinetics | Re-optimize reaction parameters such as temperature, reaction time, and reagent addition rate at the larger scale. What works in a small flask may not be optimal in a large reactor.[] |
| Raw Material Quality | Ensure the quality and purity of all raw materials and solvents are consistent between scales. Qualify suppliers and test incoming materials. |
| Inefficient Purification | Develop a more robust purification method. This may involve screening different chromatography resins and optimizing the gradient conditions. A multi-step purification process may be necessary.[6] |
Aggregation During Conjugation
Problem: Significant aggregation is observed after conjugating the linker-payload to the antibody.
| Potential Cause | Troubleshooting Steps |
| Hydrophobicity of the Linker-Payload | Introduce a hydrophilic spacer (e.g., PEG) into the linker design.[4][8] Optimize the conjugation buffer with excipients that reduce aggregation.[7] |
| High Drug-to-Antibody Ratio (DAR) | Optimize the conjugation reaction to target a lower average DAR, which is often less prone to aggregation.[10] |
| Sub-optimal Buffer Conditions | Screen different buffer systems, pH, and ionic strengths to find conditions that minimize aggregation of the final ADC. |
Experimental Protocols
General Protocol for Solid-Phase Synthesis of a Valine-Citrulline (Val-Cit) Linker
This protocol outlines the general steps for the solid-phase synthesis of a Val-Cit dipeptide linker, a common component of cleavable linkers in ADCs.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-Cit-OH
-
Fmoc-Val-OH
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
Procedure:
-
Resin Loading: Swell the 2-CTC resin in DCM. Dissolve Fmoc-Cit-OH and DIPEA in DCM and add to the resin. Agitate for 1-2 hours. Quench any remaining active sites with methanol.
-
Fmoc Deprotection: Wash the resin with DMF. Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve Fmoc-Val-OH, HBTU, HOBt, and DIPEA in DMF. Add the solution to the deprotected resin and agitate for 1-2 hours. Monitor the coupling reaction for completion (e.g., using a Kaiser test).
-
Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal valine.
-
Cleavage from Resin: Wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the dipeptide from the resin.
-
Purification: Precipitate the crude peptide in cold diethyl ether. Purify the Val-Cit dipeptide by reverse-phase HPLC.
General Protocol for Purification of a Linker-Payload by Reverse-Phase Chromatography
This protocol describes a general method for purifying a synthesized linker-payload using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude linker-payload
-
RP-HPLC system with a preparative C18 column
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude linker-payload in a suitable solvent, such as a mixture of Mobile Phase A and B or DMSO. Filter the sample to remove any particulate matter.
-
Column Equilibration: Equilibrate the preparative C18 column with the starting mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Injection and Elution: Inject the prepared sample onto the column. Elute the linker-payload using a linear gradient of increasing Mobile Phase B. The gradient slope and duration should be optimized to achieve good separation of the product from impurities.
-
Fraction Collection: Collect fractions as the product elutes from the column. Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Purity Analysis: Analyze the collected fractions for purity using analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the fractions containing the pure product. Remove the organic solvent (acetonitrile) under reduced pressure. Lyophilize the aqueous solution to obtain the purified linker-payload as a solid.
Data Presentation
Table 1: Comparison of Common ADC Linker Types
| Linker Type | Cleavage Mechanism | Advantages | Challenges in Scale-up |
| Hydrazone | Acid-catalyzed hydrolysis in endosomes/lysosomes | Simple synthesis, well-established chemistry | Prone to premature cleavage in circulation, leading to off-target toxicity.[] |
| Disulfide | Reduction by intracellular glutathione (B108866) | High intracellular concentration of glutathione provides selectivity | Potential for premature cleavage in the reducing environment of the bloodstream. |
| Peptide (e.g., Val-Cit) | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B) | High stability in plasma, specific cleavage inside target cells | More complex, multi-step synthesis.[5] Potential for steric hindrance affecting cleavage. |
| β-Glucuronide | Cleavage by β-glucuronidase in the tumor microenvironment | High stability in plasma, specific release at the tumor site | Synthesis can be complex. Enzyme accessibility may be a factor.[4] |
| Non-cleavable | Antibody degradation in the lysosome | High plasma stability | The active payload is an amino acid-linker-drug adduct, which may have reduced cell permeability. |
Table 2: Impact of Process Parameters on Linker-Payload Synthesis
| Parameter | Impact on Yield | Impact on Purity | Considerations for Scale-up |
| Temperature | Can increase reaction rate, but may also lead to degradation and reduced yield.[] | Higher temperatures can increase the formation of side products and impurities.[] | Effective heat transfer is critical in large reactors to maintain a consistent temperature profile.[] |
| pH | Optimal pH is crucial for many reactions; deviations can significantly reduce yield. | Can influence the rate of side reactions and the stability of the product.[] | pH control and monitoring are more challenging in large volumes. |
| Solvent | Solubility of reactants is key; a poor solvent can lead to low yield.[] | The solvent system can affect the impurity profile. | Solvent handling and recovery at a large scale need to be considered. |
| Agitation | Inadequate mixing can lead to localized high concentrations of reagents and reduced yield. | Poor mixing can result in the formation of impurities. | The agitation system must be designed to ensure efficient mixing in the reactor. |
| Reaction Time | Insufficient time can lead to incomplete reaction and low yield. Excessive time can promote degradation. | Longer reaction times can lead to the formation of degradation products. | Optimization of reaction time is crucial for process efficiency at scale. |
Visualizations
Caption: Troubleshooting workflow for low yield in linker-payload synthesis.
Caption: Overall workflow for ADC linker-payload development and scale-up.
Caption: Mechanisms of payload release for different ADC linker types.
References
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid, High-Yielding Solid-Phase Synthesis of Cathepsin-B Cleavable Linkers for Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. almacgroup.com [almacgroup.com]
- 8. cellmosaic.com [cellmosaic.com]
- 9. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Cleavable vs. Non-Cleavable ADC Linkers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of a linker is a pivotal decision in the design of an antibody-drug conjugate (ADC) that profoundly influences its therapeutic index. An ideal linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity, while ensuring efficient drug release at the tumor site. [1] This guide provides an objective comparison of the two primary classes of ADC linkers—cleavable and non-cleavable—supported by experimental data and detailed methodologies to inform rational ADC design.
Mechanisms of Payload Release: A Tale of Two Strategies
The fundamental difference between cleavable and non-cleavable linkers lies in their mechanism of payload release. Cleavable linkers are designed to be labile under specific physiological conditions found within tumor cells or the tumor microenvironment, whereas non-cleavable linkers rely on the complete degradation of the antibody component to liberate the drug.[2]
Cleavable Linkers: These linkers utilize the unique biochemical features of cancer cells for targeted drug release.[3] There are three main strategies for cleavage:
-
Protease-Sensitivity: Linkers containing specific peptide sequences (e.g., valine-citrulline) are cleaved by proteases like cathepsin B, which are highly active in the lysosomes of tumor cells.[3]
-
pH-Sensitivity: Acid-labile groups, such as hydrazones, are incorporated into the linker, which hydrolyze in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[3]
-
Glutathione-Sensitivity: Disulfide bonds are used to tether the drug, which are reduced by the high intracellular concentration of glutathione (B108866) in cancer cells, leading to payload release.[3]
Non-Cleavable Linkers: These linkers, typically featuring a stable thioether bond, do not have a specific trigger for cleavage.[2] The release of the payload occurs only after the ADC is internalized by the target cell and trafficked to the lysosome, where the entire antibody is degraded by proteases.[2][3] This process releases the payload still attached to the linker and a single amino acid residue from the antibody.[1]
Caption: Mechanisms of payload release for cleavable and non-cleavable ADCs.
Comparative Performance Analysis
The choice of linker technology has a profound impact on the stability, potency, and safety profile of an ADC. Non-cleavable linkers generally offer greater plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[2][4] In contrast, cleavable linkers can release a highly potent, unmodified payload that is capable of diffusing across cell membranes to kill neighboring antigen-negative cells, a phenomenon known as the "bystander effect."[1][3] This can be particularly advantageous for treating heterogeneous tumors.[1]
Quantitative Data Summary
The following tables summarize key performance indicators for ADCs with cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons with the same antibody and payload under identical experimental conditions are limited in the published literature.[1] The data presented here are compiled from various sources to provide a representative comparison.
Table 1: Comparative Plasma Stability
| Linker Type | Example Linker-Payload | Plasma Source | Stability Metric | Value | Reference |
| Cleavable | mc-vc-PAB-MMAE | Human & Monkey | % MMAE Release (6 days) | <1% | [5] |
| Mouse | % MMAE Release (6 days) | ~25% | [5][6] | ||
| Rat | % MMAE Release (6 days) | >4% | [6] | ||
| Non-Cleavable | Cys-linker-MMAE | Human | % MMAE Release (7 days) | <0.01% | [5] |
This table highlights the generally higher stability of non-cleavable linkers in plasma, although the stability of cleavable linkers can be species-dependent.
Table 2: Comparative In Vitro Cytotoxicity
| Feature | Cleavable Linker (e.g., Valine-Citrulline) | Non-Cleavable Linker (e.g., Thioether) |
| Released Payload | Unmodified, potent payload (e.g., MMAE)[1] | Payload attached to linker and an amino acid (e.g., Cys-linker-MMAE)[1] |
| Bystander Effect | High, due to membrane-permeable payload[1] | Low to negligible, as the released adduct is less permeable[1] |
| IC50 | Generally highly potent. For example, a galactosidase-cleavable linker with trastuzumab showed superior IC50 effects against the SKBR3 cell line compared to other linkers[7]. | Potency can be retained. A Cys-linker-MMAE adduct exhibited similar cytotoxicity to free MMAE (IC50: 10⁻¹¹ mol/L)[8]. |
| Off-Target Toxicity | Higher potential due to premature release and bystander effect[1] | Lower potential due to higher stability and limited bystander effect[1][2] |
This table illustrates the trade-offs between the two linker types. Cleavable linkers can offer a potent bystander effect, while non-cleavable linkers may provide a better safety profile.
Experimental Methodologies
Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs. Below are detailed methodologies for key assays.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, monkey, mouse) at 37°C.[5]
-
Time Points: Collect aliquots at various time points (e.g., 0, 8, 24, 48, 96, 144 hours).[5]
-
Sample Preparation (for free payload analysis): Precipitate plasma proteins using an organic solvent (e.g., acetonitrile). Centrifuge the samples and collect the supernatant containing the free payload.
-
Analysis:
-
Intact ADC: Analyze aliquots by methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates payload loss.
-
Released Payload: Quantify the amount of free payload in the supernatant using LC-MS.[5]
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC, a measure of its potency against cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., 1,000-10,000 cells/well) in a 96-well plate and incubate overnight to allow for attachment.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC and control articles (e.g., unconjugated antibody, free payload).
-
Incubation: Incubate the plates for a period of 48-144 hours at 37°C.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 20 µL of 5 mg/mL) to each well and incubate for 1-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the MTT to a purple formazan (B1609692) product.
-
Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against the logarithm of the ADC concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Bystander Killing Assay (Co-culture Method)
Objective: To evaluate the ability of an ADC to kill neighboring antigen-negative cells.
Methodology:
-
Cell Seeding: Co-culture antigen-positive (Ag+) and antigen-negative (Ag-) cells in a 96-well plate. The Ag- cells are often engineered to express a fluorescent protein (e.g., GFP) for easy identification.
-
ADC Treatment: Treat the co-culture with various concentrations of the ADC.
-
Incubation: Incubate the plate for an appropriate duration (e.g., 48-144 hours).
-
Analysis:
-
Quantify the viability of the Ag- cell population by measuring the fluorescence intensity.
-
Alternatively, use flow cytometry to distinguish and quantify the viability of both Ag+ and Ag- cell populations.
-
-
Data Analysis: Compare the viability of Ag- cells in ADC-treated wells to untreated controls to determine the extent of bystander killing.
Caption: A typical experimental workflow for comparing ADCs.
Signaling Pathways in ADC-Induced Cell Death
The cytotoxic payloads delivered by ADCs induce cell death through various mechanisms. A common payload, monomethyl auristatin E (MMAE), is a potent anti-tubulin agent.[1]
Upon release inside the cancer cell, MMAE binds to tubulin and inhibits its polymerization into microtubules. This disruption of the microtubule network is critical as microtubules are essential for forming the mitotic spindle during cell division. The failure to form a proper mitotic spindle leads to cell cycle arrest in the G2/M phase, which ultimately triggers apoptosis (programmed cell death) through the activation of caspase cascades.[1]
Caption: Signaling pathway for MMAE-induced apoptosis.
Conclusion
The selection between a cleavable and a non-cleavable linker is a critical, context-dependent decision in ADC development. Non-cleavable linkers generally provide superior plasma stability and a potentially better safety profile, making them suitable for homogenous tumors with high antigen expression.[1] Cleavable linkers, while posing a higher risk of off-target toxicity, offer the potential for enhanced efficacy in heterogeneous tumors through the bystander effect.[1] A thorough understanding of the target biology, coupled with rigorous in vitro and in vivo testing as outlined in this guide, is paramount to selecting the optimal linker strategy for a successful therapeutic outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of the PABC Self-Immolative Spacer and its Alternatives in Drug Delivery
For researchers, scientists, and drug development professionals, the linker connecting a targeting moiety to a potent payload is a critical determinant of a therapeutic's success. The para-aminobenzyloxycarbonyl (PABC) spacer, a cornerstone of self-immolative linker technology, has been instrumental in the advancement of antibody-drug conjugates (ADCs). Its ability to remain stable in systemic circulation and efficiently release an unmodified cytotoxic drug within target cells has made it a widely adopted component in many clinically approved and investigational ADCs.[1][][3]
This guide provides an objective comparison of the PABC spacer's performance with alternative linker technologies, supported by experimental data. Detailed methodologies for key validation experiments are also presented to aid in the rational design and evaluation of next-generation targeted therapeutics.
The Self-Immolative Mechanism of the PABC Spacer
The PABC spacer's function is predicated on a triggered, intramolecular 1,6-elimination reaction.[1][4] This "self-immolation" is not a direct cleavage of the PABC unit itself but is initiated by the enzymatic cleavage of an adjacent trigger moiety, most commonly a dipeptide sequence like valine-citrulline (Val-Cit).[1][5] This enzymatic cleavage, typically by proteases such as cathepsin B which are abundant in the lysosomes of tumor cells, exposes a free aniline (B41778) moiety on the PABC spacer.[1][6] This initiates a cascade of electron rearrangement, leading to the spontaneous release of the payload, carbon dioxide, and an aza-quinone methide metabolite.[1][4]
Comparative Performance of PABC and Alternative Linker Technologies
The choice of linker technology significantly impacts an ADC's therapeutic index. The ideal linker should exhibit high stability in plasma to prevent premature drug release and off-target toxicity, while allowing for efficient payload release at the tumor site.[7][8]
| Linker Type | Cleavage Mechanism | Plasma Stability | Payload Release | Bystander Effect | Key Considerations |
| PABC-Based (e.g., Val-Cit-PABC) | Enzymatic (Cathepsins) | Generally high in human plasma, but can be unstable in rodent plasma due to carboxylesterase activity.[9] | Efficient release of unmodified payload. | High, due to the release of membrane-permeable drugs.[8][10] | Species-specific differences in plasma stability need to be considered in preclinical models.[9] |
| Disulfide Linkers | Reduction (High Glutathione levels intracellularly) | Variable; can be susceptible to reduction in the bloodstream. | Releases payload with a thiol modification. | Moderate to high, depending on the payload's permeability. | Stability can be engineered by modifying the steric hindrance around the disulfide bond. |
| Hydrazone Linkers | pH-sensitive (Acidic environment of endosomes/lysosomes) | Generally less stable in plasma compared to PABC-based linkers.[7] | Efficient release in acidic compartments. | High, with permeable payloads. | Can be prone to hydrolysis at physiological pH, leading to premature drug release.[7] |
| β-Glucuronide Linkers | Enzymatic (β-glucuronidase) | High plasma stability.[11] | Efficient release in the tumor microenvironment or lysosomes. | High, with permeable payloads. | Dependent on the expression of β-glucuronidase in the tumor.[11] |
| Non-Cleavable Linkers (e.g., SMCC) | Proteolytic degradation of the antibody | Very high plasma stability.[12][13] | Releases payload with an attached amino acid residue. | Generally low to absent, as the charged metabolite has poor membrane permeability.[13] | Requires complete degradation of the antibody for payload release.[13] |
| Modified PABC (e.g., EVCit) | Enzymatic (Cathepsins) | Enhanced stability in mouse plasma compared to Val-Cit-PABC.[9] | Efficient release of unmodified payload. | High, with permeable payloads. | Offers a solution to the instability of traditional PABC linkers in murine models.[9] |
Experimental Protocols for Linker Validation
Robust and reproducible experimental protocols are essential for validating the performance of different linker technologies.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of premature payload release in plasma.
Methodology:
-
Preparation: Prepare stock solutions of the ADC in an appropriate buffer.
-
Incubation: Incubate the ADC at a final concentration of 1 mg/mL in plasma (e.g., human, mouse, rat) at 37°C.[14]
-
Time Points: Collect aliquots at various time points (e.g., 0, 4, 24, 48, 72, and 144 hours).[14]
-
Sample Processing:
-
For intact ADC analysis, capture the ADC from the plasma using Protein A or G affinity chromatography.[14]
-
For free payload analysis, precipitate plasma proteins using an organic solvent (e.g., acetonitrile) and collect the supernatant.
-
-
Analysis:
-
LC-MS: Analyze the captured ADC to determine the drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates payload release.[15]
-
LC-MS/MS: Quantify the amount of free payload in the supernatant.
-
Cathepsin B Cleavage Assay
Objective: To determine the rate of payload release from an ADC in the presence of cathepsin B.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing the ADC (e.g., 1 µM) and recombinant human cathepsin B (e.g., 20 nM) in an appropriate assay buffer (e.g., 10 mM MES buffer, pH 6.0, containing dithiothreitol).[14]
-
Incubation: Incubate the reaction mixture at 37°C.[14]
-
Time Points: At various time points, withdraw an aliquot of the reaction mixture.
-
Quenching: Stop the reaction by adding a quenching solution (e.g., 2% formic acid).[14]
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload.
-
Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.
In Vitro Bystander Effect Assay
Objective: To quantitatively assess the ability of an ADC to kill antigen-negative cells in the vicinity of antigen-positive cells.
Methodology:
-
Cell Culture: Co-culture antigen-positive (Ag+) and antigen-negative (Ag-) cancer cells. The Ag- cells can be engineered to express a reporter gene (e.g., luciferase) for easy quantification.[10]
-
Treatment: Treat the co-culture with the ADC.
-
Incubation: Incubate for a period sufficient to allow for ADC internalization, payload release, and diffusion.
-
Analysis:
-
Measure the viability of the Ag- cells (e.g., via luciferase assay).
-
Compare the viability of Ag- cells in the co-culture with that of Ag- cells cultured alone and treated with the ADC. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[8]
-
Conclusion
The PABC self-immolative spacer remains a robust and widely utilized platform in the design of targeted drug delivery systems. Its well-understood mechanism and proven clinical track record make it a reliable choice. However, the development of alternative linker technologies, including those with improved stability in preclinical models and different release mechanisms, offers a broader toolkit for researchers. The selection of an optimal linker strategy is contingent on the specific therapeutic application, the nature of the payload, and the biological characteristics of the target. The experimental protocols outlined in this guide provide a framework for the systematic validation of linker performance, enabling the data-driven design of safer and more effective targeted therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 3. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
Navigating the Maze of Preclinical Models: A Comparative Guide to the Cross-Species Stability of Val-Cit-PABC-MMAE Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, understanding the preclinical behavior of antibody-drug conjugates (ADCs) is paramount to their successful clinical translation. A critical factor in this preclinical assessment is the stability of the ADC linker in systemic circulation. This guide provides a comprehensive comparison of the cross-species stability of ADCs utilizing the widely employed valine-citrulline (Val-Cit) dipeptide linker coupled to monomethyl auristatin E (MMAE) via a p-aminobenzyl carbamate (B1207046) (PABC) spacer. We delve into the underlying mechanisms of instability, present comparative quantitative data, and provide detailed experimental protocols for key stability assays.
The Val-Cit-PABC-MMAE linker system is designed for conditional cleavage within the tumor microenvironment. The Val-Cit dipeptide is a substrate for lysosomal proteases, such as cathepsin B, which are upregulated in cancer cells.[1][2] Upon internalization of the ADC into the target cell, these proteases cleave the linker, leading to the release of the potent cytotoxic agent MMAE.[] However, the stability of this linker can be compromised in the plasma of certain preclinical species, leading to premature drug release, off-target toxicity, and diminished therapeutic efficacy.[1][4]
The Species-Specific Achilles' Heel: Carboxylesterase 1c
A significant body of research has highlighted the instability of the Val-Cit linker, particularly in mouse plasma.[5] This instability is primarily attributed to the activity of a specific enzyme, carboxylesterase 1c (Ces1c), which is present in mouse plasma but not in human or cynomolgus monkey plasma.[1][6] This enzymatic cleavage leads to a shorter half-life of the intact ADC in mouse models compared to primates.[1] While rat plasma also exhibits some degree of linker cleavage, it is generally less pronounced than in mice. In contrast, Val-Cit linkers demonstrate high stability in human and cynomolgus monkey plasma, making these species more predictive of clinical performance in terms of linker stability.[4]
Quantitative Comparison of Cross-Species Plasma Stability
To facilitate a clear comparison, the following tables summarize quantitative data from various studies on the stability of Val-Cit-PABC-MMAE ADCs and their analogs in different plasma matrices.
Table 1: In Vitro Plasma Stability of Val-Cit Linker-Based ADCs
| Species | ADC Construct | Incubation Time | Remaining Intact ADC / Conjugated Payload (%) | Reference |
| Mouse (BALB/c) | VCit ADC | 14 days | < 5% | [5] |
| Mouse | VC-PABC Linker ADC | - | Relatively unstable | [6] |
| Human | VCit ADC | 28 days | No significant degradation | [5] |
| Human | VC-PABC Linker ADC | - | Stable | [6] |
| Cynomolgus Monkey | VCit Linker | - | Stable |
Table 2: Aggregation Levels of vc-MMAE ADCs in Different Plasma Matrices after 6 Days
| Species | Median High Molecular Weight Species (HMWS) (%) | Reference |
| Rat | 25.3% | [7] |
| Mouse | 26.0% | [7] |
| Monkey | 20.3% | [7] |
| Human | 24.2% | [7] |
Mitigating Instability: The Rise of Novel Linker Technologies
The instability of the Val-Cit linker in murine models has spurred the development of alternative linker technologies designed to be more resistant to premature cleavage while maintaining their susceptibility to lysosomal proteases. One such innovation is the glutamic acid-valine-citrulline (EVCit) tripeptide linker. This modified linker exhibits significantly enhanced stability in mouse plasma, with almost no linker cleavage observed even after 14 days of incubation.[5] This improved stability allows for more accurate preclinical assessment of ADC efficacy in mouse models.
Experimental Corner: Protocols for Assessing ADC Stability
Accurate assessment of ADC stability is crucial for preclinical development. The following are generalized protocols for key in vitro and in vivo stability assays.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in the plasma of different species over time.
Methodology:
-
ADC Incubation: The test ADC is incubated in plasma (e.g., mouse, rat, monkey, human) at a specific concentration (e.g., 100 µg/mL) at 37°C.[8]
-
Time-Point Sampling: Aliquots are collected at various time points (e.g., 0, 6, 24, 48, 72 hours, and up to 28 days).[9]
-
Analysis: The samples are analyzed to determine the concentration of intact ADC, total antibody, and/or free payload.[10]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Can be used to quantify total antibody and antibody-conjugated drug. A decrease in the drug-to-antibody ratio (DAR) over time indicates linker instability.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more detailed analysis, allowing for the quantification of the intact ADC, different drug-loaded species, and the free payload.[6][11]
-
In Vivo Pharmacokinetic Studies
Objective: To evaluate the stability and pharmacokinetic profile of an ADC in a living organism.
Methodology:
-
Animal Dosing: The ADC is administered to the test species (e.g., mice, rats) at a specific dose.
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration.
-
Plasma Preparation: Plasma is isolated from the blood samples.
-
Bioanalysis: The plasma samples are analyzed using validated methods such as ELISA or LC-MS to determine the concentrations of total antibody, intact ADC, and free payload over time.[10][12] These data are used to calculate pharmacokinetic parameters, including the half-life of the intact ADC.
Visualizing the Process
To better understand the experimental workflow and the mechanism of linker cleavage, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 4. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Side-by-Side Comparison of Dipeptide Linkers for Antibody-Drug Conjugates
A Guide for Researchers in Drug Development
The linker component of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, governing both stability in circulation and the efficiency of payload release within target tumor cells. Among the various classes of cleavable linkers, dipeptide linkers, particularly those sensitive to lysosomal proteases, have become a cornerstone of modern ADC design. This guide provides an objective, data-driven comparison of different dipeptide linkers to inform selection in ADC development.
Mechanism of Action: Protease-Mediated Cleavage
Dipeptide linkers are designed to be stable at the physiological pH of blood but are cleaved upon internalization into the acidic, enzyme-rich environment of the lysosome. Key lysosomal proteases, such as Cathepsin B, are often upregulated in tumor cells and recognize specific dipeptide sequences. The most common dipeptide linkers, Valine-Citrulline (Val-Cit) and Valine-Alanine (Val-Ala), are substrates for Cathepsin B.
Upon ADC internalization and trafficking to the lysosome, proteases cleave the amide bond of the dipeptide linker. This cleavage event often triggers a self-immolative cascade via a connected spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), leading to the release of the active cytotoxic payload inside the cancer cell. While initially thought to be cleaved exclusively by Cathepsin B, studies have shown that other cathepsins (L, S, F) can also process the Val-Cit linker.
A Head-to-Head Battle: A Novel ADC Takes on Approved Val-Cit-MMAE Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the landscape of antibody-drug conjugates (ADCs) is one of constant innovation. The established Val-Cit-MMAE platform has led to the approval of several impactful therapies. However, the quest for enhanced efficacy and improved safety profiles is relentless. This guide provides an objective, data-driven comparison of a novel ADC, Disitamab Vedotin, against the benchmark of approved Val-Cit-MMAE ADCs, offering insights into its performance through preclinical data.
This technical comparison delves into the critical parameters that define an ADC's therapeutic potential: in vitro cytotoxicity, the bystander effect, and in vivo efficacy. By presenting quantitative data from head-to-head preclinical studies, this guide aims to equip researchers with the necessary information to evaluate the potential advantages of this novel ADC.
Mechanism of Action: The Val-Cit-MMAE Paradigm
Val-Cit-MMAE ADCs operate on a well-defined mechanism of action. A monoclonal antibody targets a specific antigen on the surface of cancer cells. Upon binding, the ADC is internalized by the cell.[][2] Inside the lysosome, the valine-citrulline (Val-Cit) linker is cleaved by cathepsin B, an enzyme often overexpressed in the tumor microenvironment.[2] This cleavage releases the potent cytotoxic payload, monomethyl auristatin E (MMAE), which then disrupts the microtubule network, leading to cell cycle arrest and apoptosis.[][3]
Quantitative Data Summary
The following tables summarize the preclinical performance of the novel HER2-targeting ADC, Disitamab Vedotin, in head-to-head comparisons with other ADCs. While a direct comparison with an approved Val-Cit-MMAE ADC targeting HER2 was not available, the data against other well-established ADCs provide valuable insights into its relative potency.
Table 1: In Vitro Cytotoxicity (IC50, nM)
| Cell Line | Target | Disitamab Vedotin (Novel ADC) | Trastuzumab Emtansine (T-DM1) | Trastuzumab Deruxtecan (T-DXd) | Reference |
| JIMT-1 | HER2 | Sensitive | Partially Sensitive | Resistant | [4] |
| L-JIMT-1 | HER2 | Moderately Sensitive | Resistant | Resistant | [4] |
Table 2: Bystander Effect
While direct quantitative head-to-head data for the bystander effect of Disitamab Vedotin against an approved Val-Cit-MMAE ADC was not found in the search results, preclinical studies indicate that Disitamab Vedotin exhibits a bystander effect, a crucial feature for efficacy in heterogeneous tumors.[5]
Table 3: In Vivo Efficacy (Tumor Growth Inhibition)
| Xenograft Model | Target | Disitamab Vedotin (Novel ADC) | Trastuzumab Emtansine (T-DM1) | Trastuzumab Deruxtecan (T-DXd) | Reference |
| L-JIMT-1 Lung Metastasis | HER2 | Smallest Tumor Burden | Less Inhibition | Less Inhibition than DV | [4][6] |
Experimental Protocols
A standardized preclinical workflow is essential for the objective evaluation of novel ADCs against established benchmarks.
In Vitro Cytotoxicity Assay (IC50 Determination)
Objective: To determine the concentration of the ADC that inhibits the growth of a cancer cell line by 50% (IC50).
Methodology:
-
Cell Culture: Cancer cell lines expressing the target antigen are cultured in appropriate media.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
ADC Treatment: A serial dilution of the novel ADC and the comparator Val-Cit-MMAE ADC are added to the wells. Control wells with untreated cells and cells treated with a non-targeting ADC are also included.
-
Incubation: The plates are incubated for a period of 72 to 120 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The absorbance or luminescence values are converted to percentage of cell viability relative to the untreated control. The IC50 value is calculated by fitting the data to a dose-response curve using a four-parameter logistic model.
Bystander Effect Assay (Co-culture Method)
Objective: To evaluate the ability of the ADC to kill antigen-negative cells in the vicinity of antigen-positive cells.
Methodology:
-
Cell Labeling: The antigen-negative bystander cell line is labeled with a fluorescent marker (e.g., GFP) for easy identification.
-
Co-culture: Antigen-positive and fluorescently labeled antigen-negative cells are seeded together in 96-well plates at various ratios (e.g., 1:1, 1:3, 3:1).
-
ADC Treatment: The co-cultures are treated with the novel ADC and the comparator Val-Cit-MMAE ADC at a concentration that is cytotoxic to the antigen-positive cells but has minimal effect on the antigen-negative cells in monoculture.
-
Incubation: The plates are incubated for an appropriate duration.
-
Imaging and Analysis: The viability of the fluorescently labeled antigen-negative cells is determined using high-content imaging or flow cytometry. The percentage of dead bystander cells is quantified.
In Vivo Efficacy Study (Xenograft Model)
Objective: To assess the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells expressing the target antigen are subcutaneously injected into the flanks of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment groups and administered the novel ADC, the comparator Val-Cit-MMAE ADC, a vehicle control, or a non-targeting ADC via intravenous injection.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to compare the efficacy of the different treatment groups.
Logical Comparison: Novel ADC vs. Val-Cit-MMAE ADCs
The development of novel ADCs often aims to improve upon the characteristics of established platforms. Here is a logical comparison of the potential advantages of a novel ADC, such as Disitamab Vedotin, over standard Val-Cit-MMAE ADCs.
Conclusion
The preclinical data presented in this guide suggest that the novel HER2-targeting ADC, Disitamab Vedotin, demonstrates potent anti-tumor activity, with potential advantages in certain resistant models compared to other established ADCs. The provided experimental protocols offer a framework for conducting rigorous head-to-head comparisons, which are essential for validating the therapeutic potential of any new ADC candidate. As the field of ADCs continues to evolve, objective and data-driven comparisons will be paramount in identifying the next generation of targeted cancer therapies that can offer significant improvements for patients.
References
- 2. A General ADC Linker - vcMMAE [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of trastuzumab emtansine, trastuzumab deruxtecan, and disitamab vedotin in a multiresistant HER2-positive breast cancer lung metastasis model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Comparison of trastuzumab emtansine, trastuzumab deruxtecan, and disitamab vedotin in a multiresistant HER2-positive breast cancer lung metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Aminocaproyl-Val-Cit-PABC-MMAE: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Aminocaproyl-Val-Cit-PABC-MMAE is a potent drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). Due to the highly cytotoxic nature of its monomethyl auristatin E (MMAE) payload, stringent disposal procedures are imperative to ensure personnel safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper management and disposal of waste containing this compound.
Immediate Safety Protocols and Personal Protective Equipment (PPE)
All handling and disposal of this compound must be conducted within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of aerosols.[1] Personnel must wear appropriate Personal Protective Equipment (PPE) at all times.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Component | Specification |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves is required. |
| Lab Coat | A disposable, solid-front gown with tight-fitting cuffs. |
| Eye Protection | Chemical splash goggles or a full-face shield. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for handling powders or in case of a spill. |
Waste Segregation and Classification
Proper segregation of waste is critical. All materials that have come into contact with this compound must be treated as hazardous waste. A distinction should be made between trace and bulk contaminated waste.
-
Trace Cytotoxic Waste: Includes items with minimal residual contamination, such as empty vials, pipette tips, and used PPE. These should be placed in designated yellow chemotherapy waste containers for incineration.
-
Bulk Cytotoxic Waste: Encompasses unused solutions, grossly contaminated materials from spills, and any quantity of the pure substance. This waste must be collected in black RCRA-rated hazardous waste containers.
This compound, upon becoming a waste, is classified as hazardous due to its toxicity. While not specifically listed by name on the EPA's P or U lists, its cytotoxic nature aligns with the characteristics of hazardous waste.[1][2][3][4][5] Unused this compound would likely be classified under the U-list for toxic chemicals.[1][2][3][4] The specific waste code may vary by jurisdiction, but common codes for chemotherapy agents include:
-
U058 (Cyclophosphamide): Often used as a general category for many chemotherapy drugs.[4]
-
D001 (Ignitability): If dissolved in a flammable solvent.
-
D002 (Corrosivity): If in a solution with a pH ≤ 2 or ≥ 12.5.
Consult with your institution's Environmental Health and Safety (EHS) department for the precise waste codes used at your facility.
Step-by-Step Disposal Procedures
The following workflow outlines the mandatory steps for the safe disposal of waste contaminated with this compound.
Caption: Disposal workflow for this compound waste.
Experimental Protocol: Chemical Decontamination of Surfaces
While high-temperature incineration is the definitive method for waste destruction, chemical decontamination is crucial for managing spills and cleaning work surfaces. The following protocol is based on general procedures for cytotoxic agents and should be validated for MMAE where possible.
Objective: To chemically inactivate residual this compound on non-porous surfaces.
Materials:
-
10% Sodium Hypochlorite (B82951) (Bleach) solution, freshly prepared
-
Sodium Thiosulfate solution (e.g., 1% w/v) for neutralization
-
Chemotherapy-absorbent pads
-
Personal Protective Equipment (as per Table 1)
-
Designated cytotoxic waste containers
Procedure:
-
Preparation: Ensure the contaminated area is secured and all personnel are wearing appropriate PPE.
-
Initial Cleaning: Gently wipe the contaminated surface with a dry absorbent pad to remove any visible liquid or powder. Dispose of the pad in the cytotoxic waste container.
-
Decontamination: Liberally apply a freshly prepared 10% sodium hypochlorite solution to the contaminated surface.
-
Contact Time: Allow the bleach solution to remain in contact with the surface for a minimum of 30 minutes to ensure sufficient time for oxidative degradation.
-
Neutralization: Apply a sodium thiosulfate solution to the surface to neutralize the corrosive bleach.
-
Final Cleaning: Wipe the surface with clean, water-dampened absorbent pads, followed by a final wipe with 70% ethanol.
-
Waste Disposal: All used absorbent pads, wipes, and disposable PPE must be disposed of as cytotoxic waste.
Table 2: Chemical Decontamination Parameters
| Decontaminating Agent | Concentration | Recommended Contact Time | Neutralizing Agent |
| Sodium Hypochlorite | 10% (freshly prepared) | ≥ 30 minutes | 1% Sodium Thiosulfate |
| Potassium Permanganate (B83412) | 0.1 M in 1 M NaOH | ≥ 1 hour | Sodium Metabisulfite |
Note: The efficacy of these deactivation methods can be compound-specific. While sodium hypochlorite and potassium permanganate are strong oxidizing agents known to degrade many cytotoxic drugs, their effectiveness against MMAE should be confirmed through analytical methods where feasible.
Spill Management
In the event of a spill, immediately alert others in the area and evacuate if necessary. Only trained personnel with appropriate PPE and a spill kit should perform the cleanup.
-
Containment: Cover the spill with chemotherapy-absorbent pads.
-
Decontamination: Following the protocol for chemical decontamination, apply 10% sodium hypochlorite solution, starting from the outer edge of the spill and working inwards.
-
Collection: Collect all contaminated materials in a designated cytotoxic waste container.
-
Reporting: Report the spill to your institution's EHS department.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, minimizing risk to personnel and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
